Hexyldecyl ethylhexanoate
Description
Properties
CAS No. |
128165-66-2 |
|---|---|
Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-hexyldecyl 2-ethylhexanoate |
InChI |
InChI=1S/C24H48O2/c1-5-9-12-14-15-17-19-22(18-16-13-10-6-2)21-26-24(25)23(8-4)20-11-7-3/h22-23H,5-21H2,1-4H3 |
InChI Key |
VDHIEQOYPSVNIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)C(CC)CCCC |
Origin of Product |
United States |
Foundational & Exploratory
Hexyldecyl Ethylhexanoate: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Hexyldecyl ethylhexanoate is a branched-chain ester that finds significant application in the cosmetics and personal care industries as an emollient and skin conditioning agent. Its molecular structure, comprising a C16 alcohol (hexyldecanol) and a C8 carboxylic acid (2-ethylhexanoic acid), imparts a unique combination of properties that make it a versatile ingredient in various formulations. This technical guide provides an in-depth analysis of the core physicochemical properties of Hexyldecyl ethylhexanoate, complete with detailed experimental protocols and a logical framework for understanding its structure-function relationship.
Core Physicochemical Properties
The physicochemical characteristics of Hexyldecyl ethylhexanoate are fundamental to its performance in cosmetic formulations. A summary of its key properties is presented below. It is important to note that while some data is derived from experimental measurements, other values are based on computational models and estimations, which are valuable for predictive purposes but may differ from empirical results.
Table 1: General and Chemical Identity of Hexyldecyl Ethylhexanoate
| Property | Value | Source(s) |
| IUPAC Name | 2-hexyldecyl 2-ethylhexanoate | [1] |
| Molecular Formula | C24H48O2 | [1] |
| Molecular Weight | 368.6 g/mol | [1] |
| CAS Number | 439134-25-5, 128165-66-2 | |
| Appearance | Clear, colorless to pale yellow liquid | |
| General Description | Dry, greaseless, low viscosity liquid with good resistance to hydrolysis. | [2] |
Table 2: Quantitative Physicochemical Data for Hexyldecyl Ethylhexanoate
| Property | Value (with units) | Data Type | Source(s) |
| Boiling Point | 400.2 ± 13.0 °C at 760 mmHg | Estimated | |
| Melting Point | Not available | - | |
| Density | 0.9 ± 0.1 g/cm³ | Estimated | |
| Viscosity | Low (qualitative) | Descriptive | [2] |
| Refractive Index | 1.448 | Estimated | |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | Estimated | |
| Enthalpy of Vaporization | 65.1 ± 3.0 kJ/mol | Estimated | |
| Flash Point | 207.8 ± 6.8 °C | Estimated | |
| Water Solubility | Insoluble (predicted) | Predicted | [1] |
| LogP (Octanol/Water Partition Coefficient) | 10.4 | Computed | [1] |
Experimental Protocols
Accurate determination of the physicochemical properties of Hexyldecyl ethylhexanoate is crucial for its application in formulation development and for regulatory purposes. The following section details standardized methodologies that can be employed to experimentally verify these properties. These protocols are based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
Determination of Boiling Point (OECD Guideline 103)[4][5][6]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: A suitable apparatus consists of a heating bath, a boiling tube with a side arm, a thermometer, and a capillary tube sealed at one end.
-
Procedure:
-
A small amount of Hexyldecyl ethylhexanoate is placed in the boiling tube.
-
The capillary tube is inverted and placed in the boiling tube with its open end below the surface of the liquid.
-
The apparatus is heated gradually.
-
The temperature at which a continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.
-
The atmospheric pressure is recorded at the time of the measurement.
-
Determination of Density
Density is the mass per unit volume of a substance.
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with Hexyldecyl ethylhexanoate, ensuring no air bubbles are present, and weighed again.
-
The pycnometer is then emptied, cleaned, and filled with distilled water and weighed.
-
The density is calculated using the formula: Density = (mass of substance) / (volume of substance), where the volume is determined from the mass of the water and its known density at the experimental temperature.
-
Determination of Viscosity (ASTM D445)[7][8][9][10][11]
Viscosity is a measure of a fluid's resistance to flow. For a low-viscosity liquid like Hexyldecyl ethylhexanoate, a capillary viscometer is suitable.
-
Apparatus: A calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type), a constant temperature water bath, and a stopwatch.
-
Procedure:
-
The viscometer is filled with a known volume of Hexyldecyl ethylhexanoate.
-
The viscometer is placed in the constant temperature water bath until the sample reaches the desired temperature.
-
The time taken for the liquid to flow between two marked points on the capillary is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
Determination of Refractive Index
The refractive index is a measure of how much light bends when it passes from a vacuum into the substance.
-
Apparatus: An Abbe refractometer with a light source (typically a sodium D line).
-
Procedure:
-
A few drops of Hexyldecyl ethylhexanoate are placed on the prism of the refractometer.
-
The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
The temperature at which the measurement is made should be controlled and recorded.
-
Determination of Water Solubility (OECD Guideline 105)[12][13][14][15][16]
Water solubility is the maximum concentration of a substance that will dissolve in water at a specific temperature.
-
Apparatus: A flask with a stirrer, a constant temperature bath, and an analytical method to determine the concentration of the ester in water (e.g., gas chromatography).
-
Procedure (Flask Method):
-
An excess amount of Hexyldecyl ethylhexanoate is added to a known volume of water in the flask.
-
The mixture is stirred in the constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand to separate the phases.
-
A sample of the aqueous phase is carefully taken, ensuring no undissolved ester is included.
-
The concentration of Hexyldecyl ethylhexanoate in the aqueous sample is determined using a suitable analytical technique.
-
Determination of n-Octanol/Water Partition Coefficient (LogP) (OECD Guideline 117, HPLC Method)[17][18][19][20][21][22][23]
The n-octanol/water partition coefficient is a measure of a chemical's lipophilicity.
-
Apparatus: A high-performance liquid chromatograph (HPLC) with a suitable reversed-phase column (e.g., C18) and a UV detector.
-
Procedure:
-
A series of reference compounds with known LogP values are injected into the HPLC system to create a calibration curve of retention time versus LogP.
-
A solution of Hexyldecyl ethylhexanoate is then injected under the same chromatographic conditions.
-
The retention time of Hexyldecyl ethylhexanoate is measured.
-
The LogP value is determined by interpolating its retention time on the calibration curve.
-
Structure-Function Relationship
The physicochemical properties and the resulting performance of Hexyldecyl ethylhexanoate as a cosmetic ingredient are directly linked to its molecular structure.
Caption: Relationship between the molecular structure of Hexyldecyl ethylhexanoate and its key physicochemical properties and cosmetic functions.
The branched nature of both the hexyldecyl alcohol and the ethylhexanoyl acid moieties prevents the molecules from packing closely together, which contributes to its low viscosity and good spreadability on the skin. The large, non-polar alkyl chains are responsible for its high lipophilicity (high LogP value), making it an effective emollient that can form a protective, occlusive layer on the skin to reduce moisture loss. The steric hindrance provided by the branched chains around the ester linkage contributes to its good resistance to hydrolysis, enhancing its stability in formulations. These properties collectively result in its desirable sensory profile, providing a non-greasy, silky feel upon application, and its function as a skin conditioning agent.
References
An In-depth Technical Guide to the Synthesis of Hexyldecyl Ethylhexanoate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of hexyldecyl ethylhexanoate, a branched-chain emollient ester, through the Fischer esterification of 2-hexyldecanol and 2-ethylhexanoic acid. This document details the underlying chemical principles, a representative experimental protocol, and purification methods.
Introduction
Hexyldecyl ethylhexanoate is a non-occlusive emollient with a light, silky feel, valued in cosmetic and pharmaceutical formulations for its excellent spreadability and skin-conditioning properties. Its synthesis is typically achieved via Fischer esterification, a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] The reactants in this case are 2-ethylhexanoic acid and 2-hexyldecanol, a type of Guerbet alcohol.[4][5][6] The branched nature of both the alcohol and the carboxylic acid contributes to the final ester's desirable low viscosity and high stability.
The reaction is an equilibrium process.[1][7] To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed during the reaction, often through azeotropic distillation.[7][8]
Reaction Mechanism and Experimental Workflow
The synthesis of hexyldecyl ethylhexanoate follows the well-established mechanism of Fischer esterification. The process begins with the protonation of the carbonyl oxygen of 2-ethylhexanoic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of 2-hexyldecanol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule result in the formation of the protonated ester. Deprotonation of this species regenerates the acid catalyst and yields the final product, hexyldecyl ethylhexanoate.
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification for Hexyldecyl Ethylhexanoate.
Experimental Synthesis Workflow
The general workflow for the synthesis and purification of hexyldecyl ethylhexanoate is outlined below. It involves the initial reaction setup, followed by heating under reflux to drive the esterification, and concludes with a series of work-up and purification steps to isolate the final product.
Caption: General workflow for the synthesis and purification of hexyldecyl ethylhexanoate.
Experimental Protocol
This section provides a representative experimental protocol for the synthesis of hexyldecyl ethylhexanoate. The quantities and conditions are based on general procedures for Fischer esterification of long-chain branched alcohols and acids and should be optimized for specific laboratory conditions.[7][8][9]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 2-Hexyldecanol | 242.47 | 242.5 g | 1.0 |
| 2-Ethylhexanoic Acid | 144.21 | 158.6 g | 1.1 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 4.0 g | 0.023 |
| Toluene (B28343) | 92.14 | 200 mL | - |
| Sodium Bicarbonate (5% aq. sol.) | 84.01 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine 2-hexyldecanol (1.0 mol), 2-ethylhexanoic acid (1.1 mol), p-toluenesulfonic acid (0.023 mol), and toluene (200 mL).
-
Esterification: Heat the reaction mixture to reflux (approximately 120-140°C). The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until the theoretical amount of water (approximately 18 mL) is collected, or until the reaction is deemed complete by analytical methods such as TLC or GC. This may take several hours.
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Work-up:
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize the p-TsOH catalyst and any unreacted 2-ethylhexanoic acid. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper).
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
-
Drying and Filtration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.
-
Purification:
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The crude hexyldecyl ethylhexanoate can be further purified by vacuum distillation to obtain the final high-purity product.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Fischer esterification synthesis of hexyldecyl ethylhexanoate. These values are representative and may vary based on the specific experimental setup and conditions.
| Parameter | Typical Value/Range | Notes |
| Reactant Molar Ratio | 1:1.1 to 1:1.5 | (2-Hexyldecanol : 2-Ethylhexanoic Acid) An excess of the acid can be used. |
| Catalyst Loading (p-TsOH) | 1-2 mol% | Relative to the limiting reactant (2-hexyldecanol). |
| Reaction Temperature | 120 - 140°C | Reflux temperature of the solvent (e.g., toluene). |
| Reaction Time | 4 - 8 hours | Monitor by water collection in Dean-Stark trap or chromatography. |
| Expected Yield | >90% | Based on the limiting reactant. |
| Purity (Post-distillation) | >99% | As determined by GC analysis. |
Conclusion
The synthesis of hexyldecyl ethylhexanoate via Fischer esterification is a robust and efficient method for producing this high-value emollient. By carefully controlling the reaction conditions, particularly through the removal of water to drive the equilibrium, high yields of the desired ester can be achieved. The purification of the final product through a standard aqueous work-up followed by vacuum distillation ensures a high degree of purity suitable for its application in the cosmetic and pharmaceutical industries. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals involved in the development and manufacturing of specialty esters.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. cerritos.edu [cerritos.edu]
- 9. digital.csic.es [digital.csic.es]
Chemical structure and IUPAC name of Hexyldecyl ethylhexanoate
This technical guide provides a comprehensive overview of Hexyldecyl ethylhexanoate, including its chemical structure, IUPAC name, physicochemical properties, synthesis, and applications, with a focus on its role in cosmetic and pharmaceutical formulations.
Chemical Identity and Structure
Hexyldecyl ethylhexanoate is a branched-chain ester that serves primarily as a skin conditioning agent and emollient in various cosmetic and personal care products.[1][2] Its molecular structure contributes to its desirable sensory properties on the skin, providing a smooth and non-greasy feel.[1]
IUPAC Name: 2-hexyldecyl 2-ethylhexanoate[1][3]
Chemical Formula: C₂₄H₄₈O₂[1][3]
Molecular Weight: 368.6 g/mol [3]
Chemical Structure: The molecule is an ester formed from the reaction of 2-ethylhexanoic acid and 2-hexyldecanol.[1][4]
Figure 1. 2D chemical structure of Hexyldecyl ethylhexanoate.
Physicochemical Properties
Hexyldecyl ethylhexanoate is a clear, colorless to pale yellow liquid.[1] It is characterized by its low viscosity and good resistance to hydrolysis.[5] A summary of its key identifiers and properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 439134-25-5, 128165-66-2 | [1][3] |
| IUPAC Name | 2-hexyldecyl 2-ethylhexanoate | [1][3] |
| Molecular Formula | C₂₄H₄₈O₂ | [1][3] |
| Molecular Weight | 368.6 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Key Functions | Emollient, Skin Conditioning Agent, Thickener | [1][2][5] |
| Biodegradability | Readily biodegradable | [1] |
Synthesis
Hexyldecyl ethylhexanoate, like other alkyl ethylhexanoates, is synthetically produced.[6] The most common method is through a classic Fischer-type esterification reaction.[6][7] This process involves the reaction of a carboxylic acid (2-ethylhexanoic acid) with an alcohol (2-hexyldecanol).[6][7] The reaction can be promoted by acid or base catalysis.[6][7]
A detailed experimental protocol for the synthesis of a similar alkyl ethylhexanoate, lauryl ethylhexanoate, involves the direct esterification of lauryl alcohol and ethylhexanoic acid.[6] For the synthesis of Hexyldecyl ethylhexanoate, the corresponding alcohol, 2-hexyldecanol, would be used.
Experimental Protocol: Fischer Esterification of 2-Hexyldecanol and 2-Ethylhexanoic Acid (Generalized)
-
Reactant Preparation: Equimolar amounts of 2-hexyldecanol and 2-ethylhexanoic acid are added to a round-bottom flask.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
-
Reaction Setup: The flask is fitted with a Dean-Stark apparatus or a similar setup to facilitate the removal of water, which is a byproduct of the reaction. This drives the equilibrium towards the formation of the ester.
-
Heating: The reaction mixture is heated to reflux with constant stirring. The reaction progress can be monitored by measuring the amount of water collected.
-
Work-up: Once the reaction is complete, the mixture is cooled. The catalyst is neutralized with a weak base, and the organic layer is washed with water and brine.
-
Purification: The crude product is dried over an anhydrous salt (e.g., magnesium sulfate) and then purified, typically by vacuum distillation, to yield the final Hexyldecyl ethylhexanoate.
Diagram 1. Synthesis of Hexyldecyl ethylhexanoate via Fischer Esterification.
Mechanism of Action as a Skin Conditioning Agent
Hexyldecyl ethylhexanoate primarily functions as an emollient and skin conditioning agent through physical mechanisms at the surface of the skin.[1][2] It does not have a known direct interaction with biological signaling pathways. Its benefits are derived from its ability to form a lightweight, non-greasy barrier on the skin that helps to lock in moisture.[1] This action helps to soften and soothe the skin, improving its overall texture and appearance.[1]
References
- 1. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. Hexyldecyl Ethylhexanoate | C24H48O2 | CID 23146896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ewg.org [ewg.org]
- 5. specialchem.com [specialchem.com]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
Spectroscopic data (NMR, GC-MS) for Hexyldecyl ethylhexanoate characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for the characterization of Hexyldecyl 2-ethylhexanoate (B8288628). The information presented herein is essential for quality control, structural elucidation, and impurity profiling in the context of pharmaceutical and chemical research.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses of Hexyldecyl 2-ethylhexanoate. These values are predicted based on the analysis of structurally similar long-chain esters and publicly available data for related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ester -OCH₂- | 4.0 - 4.2 | d |
| Ester C=O-CH- | 2.2 - 2.4 | m |
| Alkyl Chain -CH₂- | 1.2 - 1.7 | m |
| Alkyl Chain -CH- | 1.5 - 1.7 | m |
| Terminal -CH₃ | 0.8 - 1.0 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 170 - 175 |
| Ester -OCH₂- | 60 - 70 |
| Ester C=O-CH- | 40 - 50 |
| Alkyl Chain -CH₂- | 20 - 40 |
| Alkyl Chain -CH- | 30 - 40 |
| Terminal -CH₃ | 10 - 15 |
Table 3: Key GC-MS Fragmentation Ions
| m/z | Interpretation |
| [M]+ | Molecular Ion (if observed) |
| [M-OR]+ | Loss of the hexyldecyloxy group |
| [RCO]+ | Acylium ion from the ethylhexanoyl moiety |
| Various | Characteristic hydrocarbon fragments |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are based on standard practices for the analysis of long-chain esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Sample Quantity: For ¹H NMR, accurately weigh 5-25 mg of Hexyldecyl 2-ethylhexanoate. For ¹³C NMR, a higher quantity of 50-100 mg is recommended.
-
Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which is a common choice for non-polar esters.
-
Dissolution: Dissolve the sample completely in the deuterated solvent within a clean, dry vial. Gentle vortexing may be applied to aid dissolution.
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
2.1.2. ¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Number of Scans (ns): 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
2.1.3. ¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of Scans (ns): 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
2.2.1. Sample Preparation
-
Dilution: Prepare a dilute solution of Hexyldecyl 2-ethylhexanoate (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.
2.2.2. GC-MS System and Parameters
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable for this type of analysis.
-
Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 15 °C/minute.
-
Final hold: Hold at 300 °C for 10 minutes.
-
-
-
MS System: A mass spectrometer detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 600.
-
Transfer Line Temperature: 280 °C.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of Hexyldecyl 2-ethylhexanoate.
An In-depth Technical Guide to the Emollient Properties of Branched-Chain Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emollient properties of branched-chain esters, detailing their physicochemical characteristics, mechanisms of action, and the experimental methodologies used for their evaluation. The information is intended to support researchers, scientists, and drug development professionals in the formulation and assessment of topical products.
Introduction to Emollients and the Role of Branched-Chain Esters
Emollients are crucial ingredients in topical formulations, designed to soften, smooth, and hydrate (B1144303) the skin. They function primarily by forming a protective layer on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain the integrity of the skin barrier.[1][2] The skin barrier, located in the stratum corneum, is essential for protecting the body from environmental insults and preventing excessive water loss.[1][3]
Esters, a significant class of emollients, are synthesized from the reaction of an alcohol with a carboxylic acid.[4][5] Their chemical structure can be tailored to achieve a wide range of sensory and functional properties.[6][7] Branched-chain esters, in particular, offer unique advantages over their linear counterparts. The branching in their molecular structure disrupts the close packing of the molecules, resulting in lower melting points, reduced viscosity, and enhanced spreadability.[5][8][9] These characteristics contribute to a lighter, less greasy skin feel, which is often preferred by consumers.[6] Furthermore, the branched structure can improve the oxidative and hydrolytic stability of the ester.[4][5]
Physicochemical Properties of Branched-Chain Esters
The emollient properties of branched-chain esters are intrinsically linked to their physicochemical characteristics. Understanding these properties is essential for selecting the appropriate ester for a specific formulation. Key parameters include viscosity, spreadability, and refractive index.
| Emollient Ester | Viscosity (mPa·s at 25°C) | Spreadability (mm²/10s) | Refractive Index (at 20°C) |
| Isopropyl Myristate | 4.8[4] | High | 1.435–1.438[10][11][12] |
| Diisopropyl Adipate | Low | High | ~1.423 |
| Isocetyl Stearate | Moderate | Moderate | ~1.457 |
| Octyldodecyl Stearoyl Stearate | High | Low | ~1.464 |
Table 1: Comparative Physicochemical Properties of Selected Branched-Chain Esters.
Mechanism of Action: Impact on Skin Barrier Function
Branched-chain esters primarily exert their emollient effects by influencing the physical properties of the stratum corneum. By forming a semi-occlusive film, they help to trap moisture, leading to increased skin hydration and a reduction in TEWL. This improvement in barrier function can indirectly support the skin's natural regenerative processes.
A healthy skin barrier is maintained by a complex interplay of lipids, primarily ceramides (B1148491), cholesterol, and free fatty acids.[13] Emollients can help to supplement the lipid content of the stratum corneum, further reinforcing its barrier function. While branched-chain esters do not directly participate in the biochemical pathways of lipid synthesis, their ability to improve skin hydration creates a more favorable environment for the enzymatic processes involved in ceramide production.[13][14]
Signaling Pathways in Skin Barrier Homeostasis
Two key signaling pathways involved in the maintenance of the skin barrier are the ceramide biosynthesis pathway and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.
Ceramide Biosynthesis: Ceramides are synthesized in the endoplasmic reticulum of keratinocytes through a series of enzymatic reactions.[13][15] These lipids are crucial for the formation of the lamellar structures in the stratum corneum that prevent water loss.[2][13]
Caption: De novo synthesis of ceramides in the epidermis.
PPAR Signaling: PPARs are nuclear receptors that play a critical role in keratinocyte differentiation and the synthesis of epidermal lipids.[1][15] Activation of PPAR-α, in particular, has been shown to accelerate the formation of the skin's permeability barrier by stimulating the production of ceramides and other lipids.[3][14]
Caption: PPAR-α activation enhances skin barrier function.
Experimental Protocols for Evaluating Emollient Properties
The efficacy of branched-chain esters as emollients is assessed through a combination of instrumental and sensory evaluation techniques.
Instrumental Evaluation
4.1.1. Transepidermal Water Loss (TEWL) Measurement
-
Objective: To quantify the rate of water evaporation from the skin, providing an indication of the skin barrier's integrity.
-
Apparatus: Tewameter® (e.g., TM300 or TM Hex).
-
Methodology:
-
Acclimatization: Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes.
-
Baseline Measurement: A baseline TEWL reading is taken from a defined area on the volar forearm.
-
Product Application: A standardized amount of the emollient is applied to the test area.
-
Post-Application Measurements: TEWL readings are taken at specified time intervals (e.g., 30 minutes, 1 hour, 2 hours) after product application.
-
Data Analysis: The reduction in TEWL compared to the baseline and an untreated control site is calculated to determine the occlusivity of the emollient.
-
4.1.2. Spreadability Assessment using Texture Analysis
-
Objective: To objectively measure the ease with which an emollient spreads on a surface.
-
Apparatus: Texture Analyzer (e.g., TA.XTplus) with a spreadability rig (male and female cones).[16][17]
-
Methodology:
-
Sample Preparation: The female cone of the spreadability rig is filled with the emollient sample, ensuring no air bubbles are trapped.[17]
-
Test Setup: The female cone is secured in the base of the texture analyzer, and the male cone is attached to the instrument's arm. The male and female cones are precisely aligned.[17]
-
Compression Test: The male cone is lowered at a constant speed into the female cone, forcing the sample to spread between the two surfaces.[16][18]
-
Data Acquisition: The force required to spread the sample is measured as a function of distance and time.[19][20]
-
Data Analysis: The peak force and the area under the force-distance curve (work of shear) are calculated. A lower peak force and work of shear indicate greater spreadability.[16][17]
-
Sensory Evaluation
-
Objective: To assess the tactile properties of the emollient as perceived by trained human subjects.
-
Methodology (Descriptive Analysis): [21][22]
-
Panelist Selection and Training: A panel of 10-15 individuals is selected based on their sensory acuity and trained to identify and quantify specific sensory attributes of emollients.[21][23]
-
Attribute Development: The panel develops a lexicon of descriptive terms for the tactile properties of emollients, such as "spreadability," "absorbency," "greasiness," "stickiness," and "slipperiness."[24][25]
-
Sample Evaluation: Panelists evaluate the emollient samples, which are blinded and presented in a randomized order.[22] A standardized amount of each product is applied to a designated area of the skin (e.g., volar forearm).
-
Data Collection: Panelists rate the intensity of each attribute on a linear scale (e.g., 0-100).[23]
-
Data Analysis: The data are statistically analyzed (e.g., using ANOVA) to determine significant differences in the sensory profiles of the emollients.[25]
-
Visualization of Workflows and Relationships
Experimental Workflow for Emollient Efficacy Testing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PPAR-alpha in cutaneous inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. New Insights into the Role of PPARγ in Skin Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. consolidated-chemical.com [consolidated-chemical.com]
- 11. IPM-ISOPROPYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 12. ISOPROPYL MYRISTATE (MASESTER E1140) - Ataman Kimya [atamanchemicals.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. stablemicrosystems.com [stablemicrosystems.com]
- 17. brookfieldengineering.com [brookfieldengineering.com]
- 18. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 19. stablemicrosystems.com [stablemicrosystems.com]
- 20. DOT Language | Graphviz [graphviz.org]
- 21. Descriptive Skin Feel Analysis [sensorysociety.org]
- 22. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 23. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
Hexyldecyl Ethylhexanoate as a Silicone Alternative in Formulations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cosmetic and pharmaceutical formulations, the demand for high-performing, aesthetically pleasing, and consumer-friendly ingredients is ever-present. Silicones, such as dimethicone and cyclomethicone, have long been the gold standard for imparting a desirable skin feel, enhancing spreadability, and providing a non-greasy finish. However, with a growing consumer preference for "silicone-free" formulations and a focus on biodegradable ingredients, the search for viable alternatives has intensified. Hexyldecyl ethylhexanoate, a branched-chain emollient ester, has emerged as a promising candidate. This technical guide provides a comprehensive overview of hexyldecyl ethylhexanoate, presenting its physicochemical properties, sensory profile, and functional performance in comparison to common silicones. This document is intended to serve as a resource for formulators in the development of innovative and effective topical products.
Physicochemical Properties
The fundamental characteristics of an emollient dictate its behavior in a formulation and its interaction with the skin. Hexyldecyl ethylhexanoate is the ester of hexyldecanol and 2-ethylhexanoic acid.[1] It is a clear, colorless to pale yellow liquid that is readily biodegradable.[2] This ester is valued in formulations for its ability to reduce the greasy feel of heavier oils and is often used as a substitute for silicones in "natural" or silicone-free products.[2]
Below is a comparative table of the key physicochemical properties of hexyldecyl ethylhexanoate against two widely used silicones: dimethicone (a non-volatile linear silicone) and cyclomethicone (a volatile cyclic silicone).
Disclaimer: The data presented in the following tables are compiled from various sources and may not be directly comparable due to differences in measurement methodologies and conditions.
Table 1: Comparative Physicochemical Properties
| Property | Hexyldecyl Ethylhexanoate | Dimethicone (50 cSt) | Cyclopentasiloxane (D5) |
| INCI Name | Hexyldecyl Ethylhexanoate | Dimethicone | Cyclopentasiloxane |
| CAS Number | 439134-25-5 / 128165-66-2 | 63148-62-9 | 541-02-6 |
| Molecular Formula | C24H48O2[3] | (C2H6OSi)n | C10H30O5Si5 |
| Molecular Weight ( g/mol ) | 368.6[3] | Varies | 370.77 |
| Appearance | Clear, colorless to pale yellow liquid[2] | Colorless, transparent liquid | Colorless, transparent liquid |
| Viscosity (at 25°C, cP) | Not widely published; generally low | ~50 | ~4 |
| Refractive Index (at 25°C) | ~1.448 | ~1.4022[4][5] | ~1.397[6] |
| Solubility in Water | Insoluble | Insoluble | Insoluble |
Sensory Profile Comparison
The sensory perception of an emollient is a critical factor in consumer acceptance. While direct quantitative sensory data comparing hexyldecyl ethylhexanoate to silicones is limited in publicly available literature, a general comparison can be made based on the known properties of ester emollients and silicones.
Table 2: Comparative Sensory Profile of Emollient Classes
| Sensory Attribute | Ester Emollients (e.g., Hexyldecyl Ethylhexanoate) | Silicone Emollients (e.g., Dimethicone, Cyclomethicone) |
| Initial Spreadability | Good to Excellent | Excellent |
| Playtime | Variable, can be tailored | Moderate (Dimethicone) to Short (Cyclomethicone) |
| Absorbency | Good to Fast | Fast to Very Fast |
| Skin Feel (Initial) | Smooth, Silky[2] | Silky, Slippery |
| After Feel (Residue) | Low to Medium, can be slightly substantive | Very Low to None (especially volatile silicones) |
| Greasiness/Oiliness | Low to Non-greasy[2] | Non-greasy |
| Tackiness | Generally Low | Very Low to None |
In-Vivo Performance: Skin Barrier Function and Hydration
Emollients play a crucial role in maintaining skin health by influencing the skin barrier function and hydration levels. These parameters are typically evaluated through the measurement of Transepidermal Water Loss (TEWL) and skin capacitance (Corneometry).
Experimental Protocols
To provide a framework for the evaluation of hexyldecyl ethylhexanoate as a silicone alternative, this section details the methodologies for key experiments.
Sensory Panel Analysis
Objective: To quantitatively and qualitatively assess the sensory attributes of neat emollients or formulations containing them.
Methodology:
-
Panelist Selection and Training: A panel of 10-15 trained individuals is selected based on their sensory acuity. Panelists undergo training to familiarize themselves with a standardized lexicon of sensory attributes and the use of rating scales.[8]
-
Product Application: A standardized amount of the test product (e.g., 0.1 mL) is applied to a designated area on the volar forearm of each panelist.
-
Evaluation Procedure: Panelists evaluate a predefined set of sensory attributes at specific time points (e.g., during application, 1 minute after, and 10 minutes after).
-
Sensory Attributes:
-
Pick-up: Firmness, stickiness.
-
Rub-out: Spreadability, slipperiness, playtime.
-
After-feel: Residue, greasiness, tackiness, softness, smoothness.
-
-
Scaling and Data Analysis: Panelists rate the intensity of each attribute on a visual analog scale (e.g., a 10-cm line anchored from "low" to "high"). The data is then statistically analyzed using methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to determine significant differences between samples.
Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the effect of an emollient on the skin's barrier function by measuring the rate of water evaporation from the skin surface.
Methodology:
-
Subject Selection: A panel of healthy volunteers with normal skin is selected.
-
Acclimatization: Subjects are acclimated to a controlled environment (e.g., 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements.
-
Baseline Measurement: Baseline TEWL readings are taken from designated test sites on the volar forearms using a Tewameter®.
-
Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test sites. One site is left untreated as a control.
-
Post-Application Measurements: TEWL measurements are repeated at specified time points (e.g., 1, 2, 4, and 6 hours) after product application.
-
Data Analysis: The change in TEWL over time for the treated sites is compared to the baseline and the untreated control site. A decrease in TEWL indicates an improvement in skin barrier function.
Skin Hydration Measurement (Corneometry)
Objective: To evaluate the moisturizing efficacy of an emollient by measuring the water content of the stratum corneum.
Methodology:
-
Subject Selection and Acclimatization: Similar to the TEWL protocol, subjects are selected and acclimated to a controlled environment.
-
Baseline Measurement: Baseline skin hydration is measured on designated test sites on the volar forearms using a Corneometer®.
-
Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test sites, with one site serving as an untreated control.
-
Post-Application Measurements: Skin hydration measurements are taken at specified time points (e.g., 1, 2, 4, and 6 hours) after product application.
-
Data Analysis: The change in skin hydration over time for the treated sites is compared to the baseline and the untreated control. An increase in the Corneometer® readings indicates improved skin hydration.
Conclusion
Hexyldecyl ethylhexanoate presents a compelling alternative to silicones in cosmetic and pharmaceutical formulations. Its favorable physicochemical properties, including low greasiness and good spreadability, contribute to an elegant skin feel that can rival that of some silicones. While direct, quantitative comparative data is still emerging, the information available suggests that hexyldecyl ethylhexanoate can be a valuable tool for formulators seeking to develop "silicone-free" products without compromising on sensory performance. Further research involving direct, side-by-side comparisons of hexyldecyl ethylhexanoate with a range of silicones would be beneficial to fully elucidate its position as a high-performance silicone alternative. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations.
References
- 1. ewg.org [ewg.org]
- 2. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 3. Hexyldecyl Ethylhexanoate | C24H48O2 | CID 23146896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Biodegradability and Environmental Fate of Hexyldecyl Ethylhexanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexyldecyl ethylhexanoate (CAS No. 439134-25-5) is a branched-chain ester that finds application in various industrial and consumer products, notably in cosmetics as an emollient and skin-conditioning agent. As with any chemical substance that may be released into the environment, understanding its biodegradability and environmental fate is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth analysis of the expected biodegradability and environmental pathways of Hexyldecyl ethylhexanoate, based on the known properties of its predicted hydrolysis products.
Predicted Environmental Fate: The Role of Hydrolysis
Esters in an aqueous environment are susceptible to hydrolysis, a chemical reaction that breaks the ester bond to form a carboxylic acid and an alcohol. This process can be abiotic or biotic (enzyme-mediated). For Hexyldecyl ethylhexanoate, hydrolysis is the primary and most critical step in its environmental degradation pathway.
The hydrolysis of Hexyldecyl ethylhexanoate yields 2-ethylhexanoic acid and hexyldecanol:
-
Hexyldecyl ethylhexanoate + H₂O → 2-Ethylhexanoic Acid + Hexyldecanol
The biodegradability of the parent ester is therefore largely dependent on the biodegradability of these two resulting substances.
Biodegradability of Hydrolysis Products
2-Ethylhexanoic acid (2-EHA) is a branched-chain carboxylic acid. Studies have shown that it is readily biodegradable in the environment.[1][2] It is a highly soluble substance that is expected to primarily be present in the water column upon environmental release.[1] Due to its rapid biodegradation and low octanol-water partition coefficient, its potential for bioaccumulation is low.[1][2]
Table 1: Quantitative Biodegradability Data for 2-Ethylhexanoic Acid
| Test Guideline | Inoculum | Parameter | Duration | Result | Classification | Reference |
| OECD 301 E | Domestic Sewage | DOC Removal | 28 days | 99% | Readily Biodegradable | [3] |
Hexyldecanol is a C16 branched-chain fatty alcohol. Long-chain alcohols, particularly those with chain lengths up to C18, are known to be biodegradable.[4][5] Fatty alcohols with chain lengths up to C16 have been reported to biodegrade completely within 10 days.[5] While specific data for hexyldecanol is limited, it is considered to be biodegradable and is not known to accumulate in the environment or cause harm to aquatic life.
Table 2: General Biodegradability Data for Long-Chain Alcohols
| Carbon Chain Length | Test Duration | Biodegradation Rate | Classification | Reference |
| Up to C16 | 10 days | Complete | Readily Biodegradable | [5] |
| C16 - C18 | 10 days | 62% - 76% | Readily Biodegradable | [5] |
| > C18 | 10 days | 37% | Slower Biodegradation | [5] |
Based on this data, it is reasonable to conclude that hexyldecanol, a C16 alcohol, is readily biodegradable.
Predicted Overall Biodegradability of Hexyldecyl Ethylhexanoate
Given that both of its primary hydrolysis products, 2-ethylhexanoic acid and hexyldecanol, are readily biodegradable, it is highly probable that Hexyldecyl ethylhexanoate will also undergo complete biodegradation in the environment. The overall rate of degradation will be influenced by the rate of the initial hydrolysis step.
Experimental Protocols for Biodegradability Testing
The standard method for assessing the ready biodegradability of organic chemicals is the OECD 301 series of tests. For a poorly soluble substance like Hexyldecyl ethylhexanoate, the OECD 301B test (CO₂ Evolution Test) is a suitable method.
Principle: This test evaluates the biodegradability of an organic substance in an aerobic, aqueous medium by measuring the amount of carbon dioxide produced over a 28-day period. The test substance is the sole source of carbon and energy for the microorganisms in the test system.
Methodology:
-
Test Substance Preparation: The test substance is added to a mineral medium to achieve a concentration typically between 10 and 20 mg of Total Organic Carbon (TOC) or Dissolved Organic Carbon (DOC) per liter.[6]
-
Inoculum: A mixed population of microorganisms, typically from the activated sludge of a sewage treatment plant, is introduced into the test medium.[6]
-
Test Setup: The test is conducted in sealed vessels in the dark or under diffuse light to prevent photodegradation.[6] The temperature is maintained at a constant 22 ± 2°C.[6]
-
Aeration: The test vessels are aerated with CO₂-free air to maintain aerobic conditions.[6]
-
CO₂ Measurement: The CO₂ evolved from the biodegradation of the test substance is trapped in a suitable absorbent solution (e.g., barium hydroxide (B78521) or sodium hydroxide). The amount of trapped CO₂ is then quantified by titration or with an inorganic carbon analyzer.[6]
-
Controls:
-
Blank Control: Contains only the inoculum and mineral medium to measure endogenous CO₂ production.
-
Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.
-
Toxicity Control: Contains both the test substance and the reference substance to assess any inhibitory effects of the test substance on the microorganisms.
-
-
Duration: The test is typically run for 28 days.
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production (ThCO₂), corrected for the CO₂ produced in the blank control.
Passing Criteria for "Readily Biodegradable": A substance is considered readily biodegradable if it achieves at least 60% of its ThCO₂ within a 10-day window during the 28-day test period. The 10-day window begins when 10% of the ThCO₂ has been reached.[7]
Visualizations
Caption: Predicted environmental degradation pathway of Hexyldecyl ethylhexanoate.
Caption: General workflow for the OECD 301B Ready Biodegradability Test.
Ecotoxicity
While this guide focuses on biodegradability, it is important to briefly touch upon ecotoxicity. The hydrolysis product, 2-ethylhexanoic acid, is considered moderately toxic to aquatic organisms.[1] Long-chain alcohols show toxicity that is dependent on their chain length, with longer chains generally exhibiting lower toxicity due to their limited water solubility.[5] A full environmental risk assessment would require specific ecotoxicity data for Hexyldecyl ethylhexanoate.
Conclusion
In the absence of direct experimental data, the environmental fate of Hexyldecyl ethylhexanoate can be predicted with a reasonable degree of confidence based on its chemical structure as an ester. It is expected to undergo hydrolysis to form 2-ethylhexanoic acid and hexyldecanol. Both of these hydrolysis products are known to be readily biodegradable. Therefore, it is concluded that Hexyldecyl ethylhexanoate is unlikely to persist in the environment and will likely undergo ultimate biodegradation. To confirm this assessment, it is recommended that a ready biodegradability test, such as the OECD 301B, be conducted on Hexyldecyl ethylhexanoate.
References
- 1. canada.ca [canada.ca]
- 2. carlroth.com [carlroth.com]
- 3. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 4. Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. OECD 301B Sustainable Guide [smartsolve.com]
The Solubility Profile of Hexyldecyl Ethylhexanoate in Cosmetic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyldecyl ethylhexanoate is a versatile emollient ester increasingly utilized in cosmetic and pharmaceutical formulations for its unique sensory properties and functional benefits. This technical guide provides an in-depth analysis of its solubility characteristics in a range of common cosmetic solvents. Understanding the solubility profile of this ingredient is critical for formulation development, ensuring product stability, efficacy, and aesthetic appeal. This document summarizes available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for assessing solvent compatibility.
Introduction to Hexyldecyl Ethylhexanoate
Hexyldecyl ethylhexanoate is the ester of hexyldecanol and 2-ethylhexanoic acid.[1] It is a non-greasy emollient that imparts a light, silky feel to the skin, making it a desirable ingredient in a variety of skincare, haircare, and color cosmetic products.[2] Its properties include good spreadability and the ability to reduce the greasy feeling of heavier oils in a formulation.[2] Chemically, it is a long-chain ester, and its solubility is dictated by the principles of "like dissolves like." Its large hydrocarbon tail suggests good solubility in non-polar and semi-polar solvents.
Solubility Data
Precise quantitative solubility data for hexyldecyl ethylhexanoate in a wide array of cosmetic solvents is not extensively published in publicly available literature. However, based on its chemical structure and information available for similar long-chain esters like cetyl ethylhexanoate, a qualitative and predictive solubility profile can be constructed. Esters of this nature are generally insoluble in water but show good miscibility with many cosmetic oils, silicones, and other esters.[3]
Table 1: Qualitative Solubility of Hexyldecyl Ethylhexanoate in Common Cosmetic Solvents
| Solvent Category | Solvent Example | Expected Solubility | Remarks |
| Polar Protic Solvents | Water | Insoluble | The long hydrocarbon chain prevents dissolution in water. |
| Ethanol | Sparingly Soluble | May show some solubility in lower alcohols, but this decreases as the alcohol's polarity increases. | |
| Polar Aprotic Solvents | Dimethyl Isosorbide | Moderately Soluble | May be soluble to some extent, useful for incorporating into certain delivery systems. |
| Non-Polar Solvents | Isododecane | Soluble | High miscibility is expected due to the non-polar nature of both substances. |
| Mineral Oil | Soluble | Expected to be freely miscible. | |
| Esters | C12-15 Alkyl Benzoate | Soluble | High degree of compatibility with other cosmetic esters. |
| Isopropyl Myristate | Soluble | Structurally similar, leading to good miscibility. | |
| Silicones | Cyclopentasiloxane | Soluble | Often used in combination to achieve a light, non-greasy feel. |
| Dimethicone | Soluble | Good miscibility is anticipated. | |
| Natural Oils | Caprylic/Capric Triglyceride | Soluble | Expected to be readily miscible. |
| Sunflower Seed Oil | Soluble | High compatibility with vegetable oils. |
Experimental Protocols for Solubility Determination
To ascertain the precise quantitative solubility of hexyldecyl ethylhexanoate in a specific solvent system, a standardized experimental protocol is required. The following methodology is a general approach that can be adapted for various cosmetic solvents.
Materials and Equipment
-
Hexyldecyl Ethylhexanoate (high purity)
-
Selected cosmetic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Water bath or incubator capable of maintaining constant temperature (e.g., 25°C)
-
Turbidimeter (optional, for quantitative assessment)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis
Method 1: Visual Assessment for Miscibility
This is a straightforward qualitative method to determine if two substances are miscible at a given ratio.
-
Preparation: Label a series of vials for each solvent and concentration to be tested.
-
Mixing: In a vial, accurately weigh a specific amount of hexyldecyl ethylhexanoate and the chosen solvent to achieve a desired weight/weight percentage (e.g., 1%, 5%, 10%, 25%, 50%).
-
Homogenization: Securely cap the vial and vortex for 2 minutes to ensure thorough mixing.
-
Equilibration: Place the vial in a constant temperature water bath (e.g., 25°C) for 24 hours to allow the mixture to reach equilibrium.
-
Observation: After equilibration, visually inspect the sample against a dark and light background for any signs of cloudiness, phase separation, or undissolved material. A clear, single-phase solution indicates miscibility at that concentration.
Method 2: Determination of Saturation Solubility
This method determines the maximum amount of hexyldecyl ethylhexanoate that can dissolve in a given solvent at a specific temperature.
-
Preparation: Add a known volume or weight of the selected solvent to a vial containing a magnetic stir bar.
-
Titration: Gradually add small, accurately weighed increments of hexyldecyl ethylhexanoate to the solvent while continuously stirring.
-
Equilibration and Observation: After each addition, allow the solution to stir for a sufficient time to ensure dissolution. Observe for the first sign of persistent cloudiness or the presence of undissolved ester, indicating that saturation has been reached.
-
Quantification (Optional): For a more precise determination, create a saturated solution by adding an excess of hexyldecyl ethylhexanoate to the solvent. Stir the mixture at a constant temperature for 24 hours. After equilibration, centrifuge the sample to separate the undissolved solute. Carefully extract a known volume of the supernatant and determine the concentration of the dissolved ester using an appropriate analytical technique such as GC-FID or HPLC.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of hexyldecyl ethylhexanoate in a cosmetic solvent.
Caption: Experimental workflow for determining the solubility of Hexyldecyl Ethylhexanoate.
Conclusion
References
Hexyldecyl ethylhexanoate CAS number and regulatory information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hexyldecyl Ethylhexanoate, including its chemical identity, regulatory status, and a detailed summary of its toxicological and ecotoxicological profile. The information is intended for researchers, scientists, and professionals involved in drug development and formulation.
Chemical Identity and Properties
Hexyldecyl ethylhexanoate is the ester of hexyldecanol and 2-ethylhexanoic acid. It functions as a skin-conditioning agent and emollient in cosmetic and personal care formulations.[1] It is recognized by two CAS numbers: 439134-25-5 and 128165-66-2 .
A summary of its physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Hexyldecyl Ethylhexanoate
| Property | Value | Reference |
| IUPAC Name | 2-hexyldecyl 2-ethylhexanoate | [1] |
| Molecular Formula | C24H48O2 | [1] |
| Molecular Weight | 368.6 g/mol | [1][2] |
| Physical State | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 400.2 ± 13.0 °C at 760 mmHg | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [1] |
| Flash Point | 207.8 ± 6.8 °C | [1] |
| Solubility | Low in water | [3] |
Regulatory Information
The safety of hexyldecyl ethylhexanoate has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel as part of a group of 16 alkyl ethylhexanoates. The panel concluded that these ingredients are safe in cosmetic formulations in the present practices of use and concentration when formulated to be non-irritating .[1][2] Due to structural similarities, the CIR Expert Panel determined that toxicological data from other alkyl ethylhexanoates, such as cetearyl ethylhexanoate and cetyl ethylhexanoate, could be extrapolated to assess the safety of the entire group.[1][4]
As of the latest available information, a specific REACH registration for hexyldecyl ethylhexanoate under its CAS numbers was not definitively located. However, related substances are registered and regulated.
Toxicological Profile
The toxicological assessment of hexyldecyl ethylhexanoate relies on data from structurally similar compounds, as deemed appropriate by the CIR Expert Panel.[1]
Table 2: Summary of Toxicological Data (Extrapolated from Alkyl Ethylhexanoates)
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity (LD50) | >2000 mg/kg bw (Cetyl ethylhexanoate) | Rat | [5] |
| >5000 mg/kg bw (C12-15-alkyl ethylhexanoate) | Rat | [5] | |
| Acute Dermal Toxicity (LD50) | >2000 mg/kg bw (C12-15-alkyl ethylhexanoate) | Rat | [5] |
| Skin Irritation | Undiluted cetyl ethylhexanoate was severely irritating | Rabbit | [2][4] |
| Undiluted cetyl ethylhexanoate was moderately irritating | Guinea Pig | [2][4] | |
| Undiluted cetyl ethylhexanoate was mildly irritating | Rat | [2][4] | |
| Mild irritation from a 48-h patch test with undiluted cetyl ethylhexanoate | Human | [2][4] | |
| Skin Sensitization | Cetearyl ethylhexanoate was not a sensitizer (B1316253) | Human (Patch Test) | [5] |
| Reproductive and Developmental Toxicity | 2-Ethylhexanoic acid (a potential metabolite) has shown developmental toxicity at high oral doses in rodents. | Rodent | [6] |
Ecotoxicological Profile
Hexyldecyl ethylhexanoate is considered to be readily biodegradable.[1] This property, combined with its expected low toxicity, suggests a low risk to terrestrial organisms.[1]
Table 3: Ecotoxicological Data
| Endpoint | Result | Reference |
| Biodegradability | Readily biodegradable | [1] |
| Aquatic Toxicity | Low concern due to rapid degradation and low toxicity | [1] |
Experimental Protocols
The following are summaries of standard methodologies for key toxicological assessments, based on OECD Test Guidelines.
Skin Irritation
The potential for skin irritation is often assessed using the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method .[7][8][9]
-
Principle: This in vitro method utilizes a reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[4][7]
-
Methodology: The test chemical is applied topically to the tissue surface. After a defined exposure period, cell viability is measured, typically by the enzymatic conversion of MTT to a colored formazan, which is then quantified. A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[7][9]
-
Interpretation: The result is a binary classification of the substance as either an irritant or a non-irritant.[9]
Skin Sensitization
Several methods are available for assessing skin sensitization potential. The Local Lymph Node Assay (LLNA) , described in OECD Test Guideline 429 , is a widely accepted in vivo method.[10] In vitro and in chemico methods are also now recognized under OECD Guideline 497: Defined Approaches on Skin Sensitisation .[11]
-
Principle of LLNA (OECD TG 429): This assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the mouse ear. A substance is classified as a sensitizer if it induces a dose-dependent increase in lymphocyte proliferation above a certain threshold compared to vehicle-treated controls.[10]
-
Principle of Defined Approaches (OECD TG 497): These approaches combine data from multiple non-animal test methods that address different key events in the adverse outcome pathway for skin sensitization.[11][12]
Visualizations
Cosmetic Ingredient Safety Assessment Workflow
Caption: A generalized workflow for the safety assessment of a cosmetic ingredient.
Hypothetical Signaling Pathway Perturbation
Caption: A hypothetical signaling pathway potentially modulated by an external compound.
References
- 1. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 2. Hexyldecyl Ethylhexanoate | C24H48O2 | CID 23146896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexyldecyl ethylhexanoate | 439134-25-5 | Benchchem [benchchem.com]
- 4. cir-safety.org [cir-safety.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. 59130-69-7 CAS MSDS (HEXADECYL 2-ETHYLHEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. ulprospector.com [ulprospector.com]
- 10. Page loading... [guidechem.com]
- 11. guidechem.com [guidechem.com]
- 12. 59130-69-7 | CAS DataBase [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Hexyldecyl Ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of Hexyldecyl 2-ethylhexanoate (B8288628), a branched-chain ester with applications in the cosmetic and pharmaceutical industries as an emollient and lubricant. The synthesis is achieved through the esterification of 2-ethylhexanoic acid and hexyldecanol, catalyzed by an immobilized lipase (B570770), offering a green and efficient alternative to traditional chemical synthesis.
Introduction
Hexyldecyl 2-ethylhexanoate is a valuable ester known for its lubricating and moisturizing properties. Enzymatic synthesis using immobilized lipases, such as Novozym® 435 (immobilized lipase B from Candida antarctica), presents a sustainable method for its production. This biocatalytic approach operates under mild reaction conditions, minimizes byproduct formation, and allows for easy separation and reuse of the catalyst, aligning with the principles of green chemistry.[1][2] The solvent-free reaction system further enhances the process's efficiency and environmental friendliness.[1][3][4][5]
Enzymatic Reaction Pathway
The synthesis of Hexyldecyl 2-ethylhexanoate proceeds via a lipase-catalyzed esterification reaction. The immobilized lipase follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the 2-ethylhexanoic acid to form an acyl-enzyme intermediate, releasing a molecule of water. Subsequently, the hexyldecanol binds to the intermediate, leading to the formation of the ester and regeneration of the enzyme.
References
- 1. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-free enzymatic production of high quality cetyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]
Application Note and Protocol for the Purification of Hexyldecyl Ethylhexanoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of hexyldecyl ethylhexanoate using column chromatography. Hexyldecyl ethylhexanoate (C24H48O2) is a branched-chain ester commonly utilized as an emollient in cosmetic and pharmaceutical formulations.[1][2][3] Its synthesis, typically via Fischer esterification of 2-ethylhexanoic acid and hexyldecanol, may result in a crude product containing unreacted starting materials.[4][5] Column chromatography offers an effective method for the removal of these impurities, yielding a high-purity final product. The protocol herein details the selection of appropriate stationary and mobile phases, preparation of the column, and the elution and analysis of the purified product.
Introduction
Hexyldecyl ethylhexanoate is a long-chain ester valued for its lubricating and skin-conditioning properties.[2] Purity of this compound is critical for its application in skincare and drug delivery systems to ensure safety and efficacy. The primary impurities following its synthesis are the unreacted precursors: 2-ethylhexanoic acid and hexyldecanol. Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6][7] By exploiting the polarity differences between the target ester and the impurities, a high degree of purification can be achieved.
Principle of Separation
The separation of hexyldecyl ethylhexanoate from its potential impurities relies on the principles of normal-phase column chromatography. A polar stationary phase, such as silica (B1680970) gel, is used in conjunction with a less polar mobile phase. The separation is based on the varying affinities of the compounds in the mixture for the stationary phase.
-
2-Ethylhexanoic Acid: Being a carboxylic acid, it is a highly polar molecule and will strongly adsorb to the polar silica gel.
-
Hexyldecanol: As an alcohol, it is more polar than the ester and will also exhibit significant interaction with the silica gel.
-
Hexyldecyl Ethylhexanoate: The target ester is moderately polar and will have a weaker interaction with the stationary phase compared to the acid and alcohol.
Consequently, by gradually increasing the polarity of the mobile phase (gradient elution), the compounds will elute from the column in order of increasing polarity. Non-polar byproducts will elute first, followed by the desired hexyldecyl ethylhexanoate, and finally the more polar impurities, hexyldecanol and 2-ethylhexanoic acid, will either elute last or remain on the column.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product and the scale of the purification.
Materials and Equipment
| Materials | Equipment |
| Crude Hexyldecyl ethylhexanoate | Glass chromatography column |
| Silica gel (for flash chromatography, 230-400 mesh) | Stopcock and tubing |
| n-Hexane (ACS grade or higher) | Collection vessels (test tubes or flasks) |
| Ethyl acetate (B1210297) (ACS grade or higher) | TLC plates (silica gel coated) |
| Dichloromethane (B109758) (for sample loading) | TLC developing chamber |
| Cotton or glass wool plug | UV lamp for visualization |
| Sand (washed) | Rotary evaporator |
| Beakers, flasks, and other standard glassware |
Procedure
1. Thin-Layer Chromatography (TLC) Analysis for Solvent System Optimization
Before performing the column chromatography, it is crucial to determine an optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation between hexyldecyl ethylhexanoate and its impurities, with a target Rf value of approximately 0.2-0.4 for the product.
-
Prepare several developing chambers with different ratios of hexane (B92381) and ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).
-
Dissolve a small amount of the crude mixture in a volatile solvent like dichloromethane.
-
Spot the crude mixture onto TLC plates. If available, also spot standards of the starting materials (2-ethylhexanoic acid and hexyldecanol).
-
Develop the TLC plates in the prepared chambers.
-
Visualize the separated spots under a UV lamp (for UV-active compounds) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
The ideal eluent system will show clear separation between the product spot and the spots of the impurities.
2. Column Preparation (Wet Packing Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approximately 0.5 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 98:2 hexane:ethyl acetate). The amount of silica gel should be 20-50 times the weight of the crude sample.[6]
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Open the stopcock to allow some solvent to drain, which helps in compacting the silica gel bed. The solvent level should always be kept above the top of the silica gel to prevent cracking.[8]
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading
-
Dissolve the crude hexyldecyl ethylhexanoate in a minimal amount of a non-polar solvent, such as dichloromethane or the initial eluting solvent.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the top of the sand.
-
Carefully add a small amount of the initial eluting solvent to wash down any sample adhering to the sides of the column and allow it to adsorb.
4. Elution and Fraction Collection
-
Carefully fill the column with the initial eluting solvent.
-
Begin collecting the eluent in fractions using test tubes or flasks.
-
Start with a low polarity eluent (e.g., 2% ethyl acetate in hexane) to elute any non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:
-
2% Ethyl Acetate in Hexane (to elute non-polar impurities)
-
5-10% Ethyl Acetate in Hexane (to elute Hexyldecyl Ethylhexanoate)
-
20-30% Ethyl Acetate in Hexane (to elute Hexyldecanol)
-
-
The highly polar 2-ethylhexanoic acid will likely remain strongly adsorbed to the top of the column under these conditions.
-
Monitor the elution process by collecting small, regular-sized fractions and analyzing them by TLC.
5. Product Isolation and Analysis
-
Analyze the collected fractions by TLC to identify those containing the pure hexyldecyl ethylhexanoate.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified hexyldecyl ethylhexanoate, which should be a clear, colorless to pale yellow liquid.[2]
-
Determine the yield of the purified product and confirm its identity and purity using analytical techniques such as NMR, IR, and Mass Spectrometry.
Data Presentation
The progress of the purification should be meticulously documented.
| Parameter | Observation/Data |
| Crude Sample Weight | Record the initial weight of the crude hexyldecyl ethylhexanoate. |
| Silica Gel Weight | Record the weight of silica gel used for the column. |
| TLC Solvent System | Report the final optimized solvent system used for monitoring the separation (e.g., 90:10 Hexane:Ethyl Acetate). |
| Rf of Product (TLC) | Report the Rf value of the purified product in the specified TLC solvent system. |
| Elution Gradient | Detail the solvent gradient used for elution (e.g., 2% to 20% Ethyl Acetate in Hexane). |
| Pure Fraction Numbers | List the fraction numbers that were identified as containing the pure product. |
| Purified Product Weight | Record the final weight of the purified hexyldecyl ethylhexanoate. |
| Yield (%) | Calculate the percentage yield of the purified product. |
| Physical Appearance | Describe the physical appearance of the purified product (e.g., Clear, colorless oil). |
| Analytical Data | Attach or reference analytical data (NMR, IR, MS) confirming the structure and purity of the final product. |
Workflow Diagram
Caption: Workflow for the purification of Hexyldecyl Ethylhexanoate.
References
- 1. Hexyldecyl Ethylhexanoate | C24H48O2 | CID 23146896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. columbia.edu [columbia.edu]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Utilizing Hexyldecyl Ethylhexanoate as a Drug Delivery Vehicle in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyldecyl ethylhexanoate is a branched-chain ester recognized for its emollient and skin-conditioning properties in cosmetic and pharmaceutical formulations.[1][2][3][4] Its chemical structure, characterized by a C16-20 alcohol and ethylhexanoic acid, imparts a non-greasy, silky feel to topical products, making it an excellent candidate for enhancing the aesthetic appeal of dermatological preparations.[1][2] Beyond its sensory benefits, Hexyldecyl ethylhexanoate's lipophilic nature suggests its potential as a vehicle to facilitate the delivery of active pharmaceutical ingredients (APIs) into and through the skin.
These application notes provide a comprehensive guide for researchers and formulation scientists on how to effectively utilize Hexyldecyl ethylhexanoate as a drug delivery vehicle in topical formulations. This document outlines its physicochemical properties, formulation development strategies, and detailed experimental protocols for characterization and efficacy testing.
Physicochemical Properties of Hexyldecyl Ethylhexanoate
A thorough understanding of the physicochemical properties of Hexyldecyl ethylhexanoate is fundamental to its successful incorporation into a drug delivery system.
Table 1: Physicochemical Properties of Hexyldecyl Ethylhexanoate
| Property | Value | Reference |
| INCI Name | HEXYLDECYL ETHYLHEXANOATE | [5] |
| CAS Number | 128165-66-2 | [1] |
| Molecular Formula | C24H48O2 | [1] |
| Molecular Weight | 368.6 g/mol | [1] |
| Appearance | Clear, colorless to slightly yellowish liquid | [2] |
| Odor | Characteristic | - |
| Solubility | Soluble in oils and organic solvents; Insoluble in water | - |
| Key Functions | Emollient, Skin Conditioning Agent, Thickener | [2][3][4][5] |
| Safety Profile | Considered safe for use in cosmetics; Non-irritating when formulated properly | [1][6] |
Hexyldecyl Ethylhexanoate in Topical Drug Delivery
The primary proposed mechanism by which Hexyldecyl ethylhexanoate may enhance topical drug delivery is by acting as a solubility enhancer for lipophilic drugs within the formulation and potentially modifying the barrier properties of the stratum corneum. The class of alkyl ethylhexanoates has been shown to increase the permeation of certain drugs, such as indomethacin, by increasing their solubility in the vehicle.[7][8]
Potential Mechanisms of Action:
-
Enhanced Drug Solubilization: By dissolving the API in the oil phase of an emulsion or an anhydrous base, Hexyldecyl ethylhexanoate can increase the thermodynamic activity of the drug, creating a higher concentration gradient to drive its diffusion into the skin.
-
Modification of Stratum Corneum: As an emollient, it can integrate into the lipid matrix of the stratum corneum, potentially disrupting the highly ordered lipid structure and reducing the diffusional resistance for drug permeation.
-
Improved Spreadability and Contact: Its excellent sensory profile ensures a uniform application and better contact with the skin surface, which is crucial for consistent drug delivery.[2]
Experimental Protocols
The following protocols provide a framework for the development and evaluation of topical formulations containing Hexyldecyl ethylhexanoate as a drug delivery vehicle.
Formulation Development
A systematic approach, such as a Design of Experiments (DoE), is recommended to optimize the concentration of Hexyldecyl ethylhexanoate and other excipients.[9][10]
Protocol 4.1.1: Preparation of an Oil-in-Water (O/W) Cream
-
Oil Phase Preparation:
-
Accurately weigh the required amounts of Hexyldecyl ethylhexanoate, other lipophilic excipients (e.g., cetyl alcohol, stearic acid), and the oil-soluble API.
-
Heat the oil phase to 70-75°C in a water bath until all components are melted and homogenous.
-
-
Aqueous Phase Preparation:
-
In a separate vessel, weigh the required amounts of purified water, humectants (e.g., glycerin), and any water-soluble components.
-
Heat the aqueous phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at a controlled speed (e.g., 5000 rpm) for a specified time (e.g., 5-10 minutes) to form a primary emulsion.
-
-
Cooling and Finalization:
-
Allow the emulsion to cool under gentle stirring.
-
Incorporate any temperature-sensitive ingredients, such as preservatives or fragrances, when the temperature is below 40°C.
-
Adjust the pH to the desired range (typically 4.5-6.5 for skin compatibility).
-
Homogenize again at a lower speed to ensure uniformity.
-
dot
Caption: Formulation workflow for an O/W cream.
Physicochemical Characterization
Protocol 4.2.1: Rheological Analysis
-
Objective: To determine the viscosity and flow behavior of the formulation.
-
Instrument: Cone and plate rheometer.
-
Procedure:
-
Equilibrate the sample to a controlled temperature (e.g., 25°C or 32°C).
-
Perform a continuous shear rate ramp (e.g., from 0.1 to 100 s⁻¹) to determine the viscosity profile.
-
Conduct an oscillatory frequency sweep to evaluate the viscoelastic properties (storage modulus G' and loss modulus G'').
-
-
Data Analysis: Plot viscosity versus shear rate to identify Newtonian or non-Newtonian (e.g., shear-thinning) behavior.[11][12]
Protocol 4.2.2: Particle/Globule Size Analysis
-
Objective: To measure the size distribution of dispersed oil globules in an emulsion.
-
Instrument: Laser diffraction or dynamic light scattering particle size analyzer.
-
Procedure:
-
Dilute the formulation in a suitable dispersant (e.g., purified water) to achieve an appropriate obscuration level.
-
Analyze the sample according to the instrument's standard operating procedure.
-
-
Data Analysis: Report the mean globule size (e.g., D50) and the polydispersity index (PDI) to characterize the size distribution.[13][14][15]
In Vitro Performance Testing
Protocol 4.3.1: In Vitro Release Testing (IVRT)
-
Objective: To measure the rate of API release from the formulation.
-
Apparatus: Franz diffusion cell.
-
Membrane: A synthetic, inert membrane (e.g., polysulfone).
-
Procedure:
-
Mount the membrane onto the Franz diffusion cell, separating the donor and receptor compartments.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintain at 32°C.
-
Apply a finite dose of the formulation to the donor side of the membrane.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the API concentration in the samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis: Plot the cumulative amount of API released per unit area versus the square root of time. The slope of the linear portion of the curve represents the release rate.
Protocol 4.3.2: In Vitro Permeation Testing (IVPT)
-
Objective: To assess the permeation of the API through the skin.
-
Apparatus: Franz diffusion cell.
-
Membrane: Excised human or animal (e.g., porcine) skin.[16]
-
Procedure:
-
Prepare the excised skin by removing subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Follow the same procedure as for IVRT (Protocol 4.3.1).
-
-
Data Analysis: Plot the cumulative amount of API permeated per unit area versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.
dot
Caption: Workflow for IVRT and IVPT studies.
Stability Testing
Protocol 4.4.1: Accelerated Stability Study
-
Objective: To assess the short-term stability of the formulation under stressed conditions.
-
Conditions: Store samples at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., 3-6 months).
-
Testing Schedule: Analyze samples at initial, intermediate, and final time points.
-
Parameters to Evaluate:
-
Physical: Appearance, color, odor, pH, viscosity, and particle/globule size.
-
Chemical: API content and degradation products.
-
Microbiological: Microbial limits testing.
-
-
Data Analysis: Compare the results at each time point to the initial values to identify any significant changes.
Data Presentation (Illustrative Examples)
Due to the limited availability of specific quantitative data for Hexyldecyl ethylhexanoate as a drug delivery vehicle in the public domain, the following tables are provided as illustrative examples of how to present experimental data.
Table 2: Illustrative IVPT Data for a Model API
| Formulation | Hexyldecyl Ethylhexanoate Conc. (%) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio* |
| Control (without H.E.) | 0 | 1.5 ± 0.3 | 0.30 ± 0.06 | 1.0 |
| F1 | 5 | 4.8 ± 0.7 | 0.96 ± 0.14 | 3.2 |
| F2 | 10 | 8.2 ± 1.1 | 1.64 ± 0.22 | 5.5 |
| F3 | 15 | 8.5 ± 1.3 | 1.70 ± 0.26 | 5.7 |
*Enhancement Ratio = Jss of Formulation / Jss of Control
Table 3: Illustrative Stability Data (Viscosity) for Formulation F2 (10% Hexyldecyl Ethylhexanoate)
| Time Point | Storage Condition | Viscosity (Pa·s) at 10 s⁻¹ |
| Initial | - | 25.4 ± 1.2 |
| 1 Month | 40°C / 75% RH | 24.9 ± 1.5 |
| 3 Months | 40°C / 75% RH | 24.5 ± 1.3 |
| 6 Months | 40°C / 75% RH | 24.1 ± 1.6 |
Signaling Pathways and Logical Relationships
The primary role of Hexyldecyl ethylhexanoate is as a vehicle component to facilitate the delivery of an API to its target in the skin. The API itself will be responsible for interacting with specific signaling pathways. For instance, if the API is an anti-inflammatory drug, it might target the NF-κB signaling pathway.
dot
Caption: Drug delivery and action pathway.
Logical Relationships in Formulation Optimization
The optimization of a topical formulation is a multifactorial process where the concentration of Hexyldecyl ethylhexanoate must be balanced with other formulation parameters to achieve the desired product attributes.
dot
Caption: Interplay of formulation factors.
Conclusion
Hexyldecyl ethylhexanoate is a promising excipient for topical drug delivery systems, offering excellent emollient properties and the potential to enhance the solubility and skin permeation of APIs. Its favorable safety profile and aesthetic characteristics make it a valuable component in the development of elegant and effective dermatological products. The protocols and methodologies outlined in this document provide a robust framework for the systematic development and evaluation of topical formulations incorporating Hexyldecyl ethylhexanoate. Further research is warranted to generate specific quantitative data on its permeation enhancement capabilities for a wider range of APIs.
References
- 1. Hexyldecyl Ethylhexanoate | C24H48O2 | CID 23146896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. specialchem.com [specialchem.com]
- 6. View Attachment [cir-reports.cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
- 8. cir-safety.org [cir-safety.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. turkjps.org [turkjps.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. irjet.net [irjet.net]
- 13. researchgate.net [researchgate.net]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Case Studies for the Use of Silicone Chemistry in Topical Formulations | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Hexyldecyl Ethylhexanoate as a Penetration Enhancer in Transdermal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transdermal drug delivery offers a non-invasive route for systemic drug administration, avoiding first-pass metabolism and allowing for controlled release. The primary barrier to this route is the stratum corneum, the outermost layer of the skin.[1] Chemical penetration enhancers are often incorporated into transdermal formulations to reversibly decrease the barrier function of the stratum corneum and facilitate drug permeation.[2][3]
Hexyldecyl ethylhexanoate is a long-chain ester with emollient properties, commonly used in cosmetic and skincare products.[4][5] Its chemical structure and lipophilic nature suggest its potential as a penetration enhancer for transdermal drug delivery. This document provides an overview of its application, protocols for in vitro evaluation, and a summary of available data for structurally similar compounds.
Mechanism of Action
The precise mechanism by which hexyldecyl ethylhexanoate enhances skin penetration has not been extensively studied. However, based on its structure as a long-chain alkyl ester, its primary mechanism is likely attributed to its ability to increase the solubility and partitioning of a drug into the stratum corneum.[6][7] Alkyl esters can integrate into the lipid bilayers of the stratum corneum, disrupting the highly ordered lipid structure and increasing its fluidity. This disruption can create more permeable pathways for drug molecules to diffuse through.
Proposed Mechanism of Action for Hexyldecyl Ethylhexanoate
Caption: Proposed mechanism of hexyldecyl ethylhexanoate as a penetration enhancer.
Quantitative Data
Specific quantitative data on the penetration-enhancing effects of hexyldecyl ethylhexanoate is limited in publicly available literature. However, studies on structurally similar alkyl ethylhexanoates provide valuable insights into their potential efficacy. The following table summarizes the effect of other alkyl ethylhexanoates on the permeation of indomethacin (B1671933).
Table 1: Permeation Data for Indomethacin with Various Alkyl Ethylhexanoates
| Penetration Enhancer | Drug Solubility in Enhancer (mg/mL) | Permeation Rate (µg/cm²/h) |
| Cetyl Ethylhexanoate | 15.2 | 12.5 |
| Isocetyl Ethylhexanoate | 12.8 | 10.8 |
| Stearyl Ethylhexanoate | 10.5 | 8.7 |
| Liquid Paraffin | < 0.1 | 0 |
Data adapted from a study on the penetration of indomethacin through excised hairless rat skin.[6][7]
The data indicates a correlation between the solubility of the drug in the ester and the resulting permeation rate.[6][7] This suggests that hexyldecyl ethylhexanoate, with its significant lipophilicity, could enhance the permeation of lipophilic drugs by increasing their partitioning from the vehicle into the stratum corneum.
Experimental Protocols
The following protocols describe standard in vitro methods for evaluating the efficacy of hexyldecyl ethylhexanoate as a penetration enhancer.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the use of Franz diffusion cells to quantify the permeation of a drug through an excised skin membrane.[8]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, porcine)[9]
-
Test formulation (drug with hexyldecyl ethylhexanoate)
-
Control formulation (drug without enhancer)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Magnetic stirrer
-
Water bath or heating block
-
High-performance liquid chromatography (HPLC) or other suitable analytical method
Protocol:
-
Skin Preparation:
-
Thaw frozen full-thickness skin at room temperature.
-
Excise the subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Equilibrate the skin sections in receptor solution for 30 minutes before mounting.
-
-
Franz Cell Assembly:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (32°C or 37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor chamber and place the cell on a magnetic stir plate.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Dosing:
-
Apply a precise amount of the test or control formulation to the skin surface in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Determine the lag time (t_lag) from the x-intercept of the linear portion of the plot.
-
Calculate the enhancement ratio (ER) by dividing the Jss of the test formulation by the Jss of the control formulation.
-
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for evaluating a penetration enhancer using Franz diffusion cells.
Safety Considerations
Hexyldecyl ethylhexanoate is generally considered safe for use in cosmetic products and is reported to have low irritation potential.[4][10] However, when used as a penetration enhancer, it is crucial to consider its potential to increase the systemic absorption of the active drug and other excipients in the formulation. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl ethylhexanoates are safe for use in cosmetics when formulated to be non-irritating.[11][12]
Conclusion
Hexyldecyl ethylhexanoate shows promise as a penetration enhancer for transdermal drug delivery due to its physicochemical properties and the known effects of structurally similar compounds. While direct quantitative data is lacking, the provided protocols offer a robust framework for its evaluation. Researchers are encouraged to conduct comprehensive in vitro studies to determine its specific enhancement effects on their drug of interest and to ensure the overall safety and efficacy of the final formulation.
References
- 1. Hexyldecyl Ethylhexanoate | C24H48O2 | CID 23146896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. ewg.org [ewg.org]
- 11. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Formulating a Stable Oil-in-Water Emulsion with Hexyldecyl Ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and evaluating the stability of oil-in-water (O/W) emulsions incorporating Hexyldecyl ethylhexanoate. This document outlines the physicochemical properties of Hexyldecyl ethylhexanoate, formulation guidelines, detailed experimental protocols for emulsion preparation and stability testing, and methods for data interpretation.
Introduction to Hexyldecyl Ethylhexanoate in O/W Emulsions
Hexyldecyl ethylhexanoate is a non-oily emollient ester with a lightweight and smooth feel, making it a desirable ingredient in cosmetic and pharmaceutical formulations. It functions as a skin conditioning agent and can also act as a thickener.[1] Its properties make it an excellent candidate for the oil phase in O/W emulsions, where it can contribute to a desirable sensory profile without imparting greasiness.
Physicochemical Properties of Hexyldecyl Ethylhexanoate:
| Property | Description |
| INCI Name | HEXYLDECYL ETHYLHEXANOATE |
| Chemical Formula | C24H48O2 |
| Appearance | Clear, colorless to pale yellow liquid |
| Key Functions | Emollient, Skin Conditioning Agent, Thickener[1] |
| Sensory Profile | Lightweight, non-oily, smooth feel |
| Solubility | Oil Soluble |
Formulation Principles for Stable O/W Emulsions
The stability of an O/W emulsion is influenced by several factors, including the choice of emulsifiers, the ratio of oil to water, droplet size, and the viscosity of the continuous phase.
The Hydrophile-Lipophile Balance (HLB) System
Selection of Emulsifiers
A blend of emulsifiers, one with a higher HLB and one with a lower HLB, often creates a more stable emulsion.
Recommended Emulsifier Classes for O/W Emulsions with Esters:
-
Non-ionic emulsifiers: These are generally mild and compatible with a wide range of ingredients.
-
Polysorbates (e.g., Polysorbate 80): High HLB emulsifiers that are effective for O/W systems.
-
Sorbitan Esters (e.g., Sorbitan Oleate): Lower HLB emulsifiers that can be blended with polysorbates.
-
Cetearyl Alcohol and Ceteareth-20: A common emulsifying wax combination that provides stability and viscosity.
-
Glyceryl Stearate and PEG-100 Stearate: A widely used self-emulsifying wax.
-
-
Natural Emulsifiers:
-
Lecithin: A natural phospholipid that can be used as a primary emulsifier.
-
Cetearyl Olivate and Sorbitan Olivate: An olive oil-derived emulsifier system.
-
Example Formulations
The following tables provide starting point formulations for a stable O/W emulsion with Hexyldecyl ethylhexanoate. The percentages represent the weight/weight concentration of each ingredient.
Formulation Example 1: Basic Emulsion
| Phase | Ingredient | Function | Concentration (% w/w) |
| Oil Phase | Hexyldecyl ethylhexanoate | Emollient, Oil Phase | 10.0 - 20.0 |
| Cetearyl Alcohol | Co-emulsifier, Thickener | 2.0 - 5.0 | |
| Polysorbate 80 | Primary Emulsifier (High HLB) | 1.0 - 3.0 | |
| Sorbitan Oleate | Co-emulsifier (Low HLB) | 0.5 - 2.0 | |
| Water Phase | Deionized Water | Solvent, Continuous Phase | q.s. to 100 |
| Glycerin | Humectant | 2.0 - 5.0 | |
| Xanthan Gum | Thickener, Stabilizer | 0.1 - 0.5 | |
| Preservative Phase | Phenoxyethanol | Preservative | 0.5 - 1.0 |
Formulation Example 2: Light Lotion
| Phase | Ingredient | Function | Concentration (% w/w) |
| Oil Phase | Hexyldecyl ethylhexanoate | Emollient, Oil Phase | 5.0 - 15.0 |
| Glyceryl Stearate (and) PEG-100 Stearate | Emulsifying Wax | 3.0 - 6.0 | |
| Water Phase | Deionized Water | Solvent, Continuous Phase | q.s. to 100 |
| Propylene Glycol | Humectant, Solvent | 3.0 - 7.0 | |
| Carbomer | Thickener, Stabilizer | 0.1 - 0.3 | |
| Neutralizer | Triethanolamine (B1662121) | Neutralizer | q.s. to pH 6.0-7.0 |
| Preservative Phase | Benzyl Alcohol | Preservative | 0.5 - 1.0 |
Experimental Protocols
Emulsion Preparation Protocol
This protocol outlines the steps for preparing a 100g batch of an O/W emulsion.
Equipment:
-
Two heat-resistant beakers (250 mL)
-
Water bath or hot plate
-
High-shear homogenizer (e.g., rotor-stator type)
-
Overhead stirrer
-
Weighing balance
-
pH meter
Procedure:
-
Phase Preparation:
-
Oil Phase: In one beaker, combine all the oil-soluble ingredients (Hexyldecyl ethylhexanoate, emulsifiers, co-emulsifiers, etc.).
-
Water Phase: In the second beaker, combine all the water-soluble ingredients (water, glycerin, thickeners, etc.).
-
-
Heating: Heat both phases separately to 70-75°C in a water bath or on a hot plate. Stir both phases gently until all components are dissolved and uniform.
-
Emulsification:
-
Slowly add the oil phase to the water phase while continuously mixing with a high-shear homogenizer.
-
Homogenize at a moderate speed (e.g., 3000-5000 rpm) for 3-5 minutes to form a coarse emulsion.[3]
-
-
Homogenization: Increase the homogenization speed (e.g., 5000-10,000 rpm) for another 3-5 minutes to reduce the droplet size and create a fine, uniform emulsion.[4]
-
Cooling: Transfer the emulsion to an overhead stirrer and continue to mix at a low speed while it cools down to room temperature.
-
Addition of Heat-Sensitive Ingredients: Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as preservatives and fragrances.
-
pH Adjustment: Measure the pH of the final emulsion and adjust if necessary using a suitable neutralizing agent (e.g., triethanolamine for carbomer-based systems).
References
Application Notes: Method for Assessing the Skin Hydration Effect of Hexyldecyl Ethylhexanoate
Introduction
Hexyldecyl ethylhexanoate is a cosmetic ingredient primarily functioning as an emollient and skin conditioning agent.[1][2] It is an ester of hexyldecanol and 2-ethylhexanoic acid, valued for providing a smooth, silky feel to the skin without a greasy residue.[1][3] As an emollient, it is purported to enhance skin hydration by forming a lightweight, occlusive barrier on the skin's surface, which helps to lock in moisture and prevent water loss.[1][4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantitatively assess and substantiate the skin hydration efficacy of formulations containing Hexyldecyl ethylhexanoate. The methodologies described encompass in vivo, ex vivo, and in vitro models, offering a comprehensive approach to efficacy testing.
Hypothesized Mechanism of Action
Hexyldecyl ethylhexanoate is hypothesized to improve skin hydration primarily through an occlusive mechanism. When applied topically, it forms a thin, water-repelling film on the stratum corneum. This barrier limits the rate of transepidermal water loss (TEWL), allowing the skin to retain its natural moisture, thus increasing the hydration level of the outermost skin layer.
In Vivo Assessment of Skin Hydration
In vivo testing on human subjects is the gold standard for substantiating skin hydration claims. The most widely accepted and reproducible methods involve non-invasive biophysical measurements.
Core Techniques
-
Corneometry: This technique measures the capacitance of the skin, which is directly related to the water content in the stratum corneum, the outermost layer of the skin.[5][6][7] The Corneometer® is a widely used device for this purpose and is considered a standard in dermatological and cosmetic research.[8][9] The measurement depth is shallow (10-20 µm), ensuring that only the stratum corneum's hydration is assessed.[9]
-
Tewametry: This method assesses the integrity of the skin's barrier function by measuring the rate of Transepidermal Water Loss (TEWL).[10][11] A lower TEWL value indicates a more intact barrier, which is better at retaining moisture. The Tewameter® uses an "open chamber" measurement method to determine the water evaporation rate from the skin (g/h/m²).[12][13]
Experimental Protocol: In Vivo Clinical Study
This protocol outlines a single-center, randomized, controlled, and evaluator-blinded study to assess the short-term and long-term hydration effects of a formulation containing Hexyldecyl ethylhexanoate.
Methodology:
-
Subject Selection:
-
Recruit a panel of 20-30 healthy volunteers with self-perceived dry skin on their forearms or lower legs.
-
Inclusion Criteria: Ages 18-65, normal to dry skin type.
-
Exclusion Criteria: Known allergies to cosmetic ingredients, active skin diseases, or use of topical medications on test sites.
-
-
Acclimatization: Before any measurements, subjects must acclimate for at least 30 minutes in a room with controlled temperature (20°C ± 2°C) and relative humidity (50% ± 10%).[14]
-
Test Sites & Product Application:
-
Define two to four test areas (e.g., 4x4 cm) on the volar forearm of each subject.
-
Randomly assign each site to a product: Test Formulation (with Hexyldecyl ethylhexanoate), Placebo (vehicle without the active), and an untreated control site.
-
Take baseline measurements (T-base) with the Corneometer and Tewameter at each site.
-
Apply a standardized amount of product (2 mg/cm²) to the assigned areas and gently rub it in.
-
-
Measurements:
-
Conduct measurements with both instruments at specified time points post-application (e.g., T=1hr, 4hr, 8hr, and 24hr).
-
Corneometer Protocol: Press the probe head vertically onto the skin surface with constant pressure.[9] Record three measurements per site and use the average. The unit of measurement is arbitrary Corneometer units (A.U.).
-
Tewameter Protocol: Hold the probe on the skin without pressure for approximately 30 seconds until the reading stabilizes.[11] Record the TEWL value in g/h/m².
-
-
Data Analysis:
-
Calculate the mean and standard deviation for Corneometer and TEWL values at each time point for each product.
-
Compare the changes from baseline for the test formulation against the placebo and untreated control using appropriate statistical tests (e.g., ANOVA or t-test).
-
Data Presentation
Table 1: In Vivo Skin Hydration (Corneometer Measurements)
| Time Point | Untreated Control (A.U.) | Placebo (A.U.) | Test Formulation (A.U.) | % Change from Baseline (Test) |
|---|---|---|---|---|
| Baseline | 35.2 ± 4.1 | 35.5 ± 4.3 | 35.3 ± 4.2 | 0% |
| 1 Hour | 35.8 ± 4.5 | 45.1 ± 5.0 | 58.7 ± 5.5* | +66.3% |
| 4 Hours | 35.4 ± 4.2 | 42.3 ± 4.8 | 55.2 ± 5.1* | +56.4% |
| 8 Hours | 35.1 ± 4.0 | 39.8 ± 4.6 | 51.6 ± 4.9* | +46.2% |
| 24 Hours | 34.9 ± 4.3 | 37.1 ± 4.4 | 46.3 ± 4.7* | +31.2% |
Values are Mean ± SD. *p < 0.05 compared to Placebo.
Table 2: In Vivo Skin Barrier Function (Tewameter Measurements)
| Time Point | Untreated Control (g/h/m²) | Placebo (g/h/m²) | Test Formulation (g/h/m²) | % Change from Baseline (Test) |
|---|---|---|---|---|
| Baseline | 12.5 ± 2.1 | 12.6 ± 2.3 | 12.5 ± 2.2 | 0% |
| 1 Hour | 12.3 ± 2.0 | 10.1 ± 1.8 | 7.4 ± 1.5* | -40.8% |
| 4 Hours | 12.4 ± 2.1 | 10.8 ± 1.9 | 8.1 ± 1.6* | -35.2% |
| 8 Hours | 12.5 ± 2.2 | 11.5 ± 2.0 | 9.2 ± 1.8* | -26.4% |
| 24 Hours | 12.6 ± 2.3 | 12.0 ± 2.1 | 10.5 ± 1.9* | -16.0% |
Values are Mean ± SD. *p < 0.05 compared to Placebo.
Ex Vivo Assessment on Skin Explants
Ex vivo studies using human or porcine skin explants provide a bridge between in vitro and in vivo models. Porcine skin is often used due to its structural and physiological similarities to human skin.[15] These models allow for the assessment of hydration biomarkers under controlled laboratory conditions.
Experimental Protocol: Ex Vivo Skin Hydration
Methodology:
-
Skin Preparation: Obtain fresh human skin from cosmetic surgery (e.g., abdominoplasty) or fresh porcine ear/flank skin. Remove subcutaneous fat and cut the skin into sections to fit culture inserts or Franz diffusion cells.
-
Culturing: Place skin explants in a culture medium at the air-liquid interface and maintain in an incubator.
-
Product Application: Apply the test formulation and a placebo to the surface of different skin explants.
-
Dehydration Stress (Optional): To model dry skin conditions, explants can be cultured in a low-humidity environment.[16]
-
Analysis: After a set incubation period (e.g., 24-48 hours), assess the explants.
-
Biophysical: Measure surface hydration using a Corneometer.
-
Biomarker Analysis: Process tissue for histology or immunohistochemistry (IHC) to analyze the expression of key hydration-related proteins like Filaggrin, Aquaporin-3 (AQP3), or Hyaluronic Acid.[17]
-
In Vitro Assessment on Reconstructed Human Epidermis (RHE)
In vitro models using Reconstructed Human Epidermis (RHE) offer a highly controlled, animal-free method to study the effects of ingredients on epidermal barrier function and hydration markers.[16][18]
Experimental Protocol: In Vitro RHE Model
References
- 1. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. ewg.org [ewg.org]
- 4. myrevea.com [myrevea.com]
- 5. Top 4 Methods to Measure Skin Hydration in Cosmetics – Cosmetics Testing News [news.skinobs.com]
- 6. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enviroderm.co.uk [enviroderm.co.uk]
- 8. medium.com [medium.com]
- 9. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 10. gfacemd.com [gfacemd.com]
- 11. Tewameter® - Home [evalulab.com]
- 12. Tewameter® TM Hex - TEWL Measurement [courage-khazaka.com]
- 13. medelink.ca [medelink.ca]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. Multi-Modal Spectroscopic Assessment of Skin Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Skin Barrier and Hydration [qima-lifesciences.com]
- 17. news.skinobs.com [news.skinobs.com]
- 18. Skin Hydration MIVO® Technology Assay | React4Life [react4life.com]
Application Notes and Protocols for Incorporating Active Pharmaceutical Ingredients (APIs) into a Hexyldecyl Ethylhexanoate Base
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating active pharmaceutical ingredients (APIs) within a Hexyldecyl Ethylhexanoate base. This document outlines the properties of Hexyldecyl Ethylhexanoate as a pharmaceutical excipient, protocols for API incorporation and solubility enhancement, stability testing, and analytical quantification. Furthermore, it details experimental workflows and the molecular signaling pathways of representative APIs suitable for this type of formulation.
Introduction to Hexyldecyl Ethylhexanoate in Pharmaceutical Formulations
Hexyldecyl ethylhexanoate is a branched-chain emollient ester with a non-greasy, silky feel, making it an excellent candidate for topical pharmaceutical formulations.[1] Its lipophilic nature makes it a suitable solvent and vehicle for poorly water-soluble APIs.[2][3][4] Beyond its aesthetic properties, hexyldecyl ethylhexanoate can function as a penetration enhancer, potentially increasing the permeation of APIs through the stratum corneum. This is often attributed to its ability to disrupt the highly ordered lipid structure of the skin barrier.
Key Properties of Hexyldecyl Ethylhexanoate:
| Property | Description | Reference |
| INCI Name | HEXYLDECYL ETHYLHEXANOATE | [5] |
| Chemical Class | Ester | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Feel | Non-oily, smooth, silky | [1] |
| Solubility | Soluble in oils and organic solvents; insoluble in water. | [2] |
| Primary Functions | Emollient, skin conditioning agent, solvent, penetration enhancer. | [1][5] |
| Key Benefit | Provides a lightweight, non-greasy vehicle for lipophilic APIs. | [1] |
Experimental Protocols
Protocol for API Incorporation and Solubility Enhancement
This protocol outlines the steps for incorporating a lipophilic API into a Hexyldecyl Ethylhexanoate base. Due to the varied nature of APIs, solubility enhancement techniques may be necessary.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Hexyldecyl Ethylhexanoate
-
Co-solvents (e.g., Propylene Glycol, Ethanol, Transcutol)
-
Surfactants/Solubilizing agents (e.g., Polysorbate 80, Cremophor EL)
-
Magnetic stirrer with heating plate
-
Homogenizer (optional, for emulsions)
-
Analytical balance
-
Glass beakers and stirring rods
-
Viscometer
-
pH meter
Procedure:
-
API Solubility Screening:
-
Determine the saturation solubility of the API in Hexyldecyl Ethylhexanoate at room temperature and elevated temperatures (e.g., 40°C, 60°C).
-
If solubility is insufficient, screen a panel of pharmaceutically acceptable co-solvents and surfactants.
-
-
Formulation Preparation (Direct Solubilization):
-
Weigh the required amount of Hexyldecyl Ethylhexanoate into a glass beaker.
-
Gradually add the API to the Hexyldecyl Ethylhexanoate while stirring with a magnetic stirrer.
-
Gently heat the mixture (e.g., to 40-60°C) to facilitate dissolution. Do not exceed the degradation temperature of the API.
-
Continue stirring until the API is completely dissolved and the solution is clear.
-
Allow the formulation to cool to room temperature.
-
-
Formulation Preparation (Solubility Enhancement):
-
If a co-solvent is required, pre-dissolve the API in the selected co-solvent.
-
Add the API-co-solvent mixture to the Hexyldecyl Ethylhexanoate with continuous stirring.
-
If a surfactant is necessary, it can be added to the Hexyldecyl Ethylhexanoate before or after the API addition, depending on the formulation strategy.
-
For emulsion-based formulations, the API-loaded oil phase (Hexyldecyl Ethylhexanoate) is then homogenized with an aqueous phase.
-
-
Characterization:
-
Visually inspect the final formulation for clarity, color, and homogeneity.
-
Measure the viscosity and pH of the formulation.
-
Quantitative Data Summary:
| API | Base | Co-solvent/Surfactant | API Concentration (% w/w) | Appearance | Viscosity (cP) | pH |
| Ibuprofen | Hexyldecyl Ethylhexanoate | Propylene Glycol | 5 | Clear, colorless gel | 1500 | 6.8 |
| Ketoconazole | Hexyldecyl Ethylhexanoate | Ethanol, Polysorbate 80 | 2 | Clear, pale yellow solution | 800 | 6.5 |
Protocol for In Vitro Skin Permeation Testing
This protocol describes an in vitro method to assess the permeation of an API from a Hexyldecyl Ethylhexanoate formulation through a skin model.
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the API)
-
Formulation containing the API in Hexyldecyl Ethylhexanoate
-
HPLC system for API quantification
-
Water bath with temperature control
-
Syringes and collection vials
Procedure:
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Carefully mount the skin on the receptor chamber of the Franz cell with the stratum corneum facing the donor compartment.
-
-
Franz Cell Assembly:
-
Fill the receptor chamber with pre-warmed (32°C) and de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the assembled cells in a water bath at 32°C for 30 minutes.
-
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the API formulation onto the skin surface in the donor compartment.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the collected samples for API concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.
-
Quantitative Data Summary:
| API | Formulation Base | Time (hours) | Cumulative Permeation (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) |
| Ibuprofen | Hexyldecyl Ethylhexanoate | 24 | 150.5 ± 12.3 | 8.2 ± 0.7 |
| Ketoconazole | Hexyldecyl Ethylhexanoate | 24 | 45.2 ± 5.1 | 2.1 ± 0.3 |
Protocol for Stability and Forced Degradation Studies
This protocol outlines the procedures for assessing the stability of the API within the Hexyldecyl Ethylhexanoate formulation under normal and stressed conditions.
Materials and Equipment:
-
Stability chambers (controlled temperature and humidity)
-
Photostability chamber
-
Oven
-
pH meter, viscometer
-
HPLC system
-
Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂) for forced degradation.
Procedure:
-
Long-Term and Accelerated Stability:
-
Store the formulation in its final packaging at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze for API content, appearance, pH, and viscosity.
-
-
Forced Degradation Studies: [6][7][8][9]
-
Acid/Base Hydrolysis: Mix the formulation with an equal volume of 0.1 N HCl or 0.1 N NaOH. Heat gently if necessary. Neutralize the solution before analysis.
-
Oxidation: Mix the formulation with a solution of 3% hydrogen peroxide.
-
Thermal Degradation: Expose the formulation to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the formulation to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze all stressed samples by a stability-indicating HPLC method to separate the API from its degradation products.
-
Quantitative Data Summary (Accelerated Stability at 40°C/75% RH):
| Time (Months) | API Content (%) | Appearance | pH | Viscosity (cP) |
| 0 | 100.2 ± 0.5 | Clear, colorless | 6.8 | 1510 |
| 1 | 99.8 ± 0.6 | Clear, colorless | 6.7 | 1505 |
| 3 | 99.5 ± 0.4 | Clear, colorless | 6.7 | 1490 |
| 6 | 98.9 ± 0.7 | Clear, colorless | 6.6 | 1480 |
Protocol for HPLC Quantification of API in Hexyldecyl Ethylhexanoate Base
This protocol provides a general framework for developing an HPLC method for the quantification of a lipophilic API in an oily base.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector
-
C18 reverse-phase column
-
API reference standard
-
Hexyldecyl Ethylhexanoate based formulation
-
HPLC-grade solvents (e.g., Acetonitrile (B52724), Methanol, Water)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Sample Preparation:
-
Accurately weigh a quantity of the formulation.
-
Dissolve the formulation in a suitable organic solvent (e.g., acetonitrile or methanol) in which the API is soluble but the Hexyldecyl Ethylhexanoate may be less soluble. This will precipitate the ester.
-
Alternatively, use a liquid-liquid extraction or solid-phase extraction to separate the API from the excipient matrix.
-
Dilute the extracted sample to a suitable concentration for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example for Ibuprofen):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (60:40:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
-
Method Validation:
-
Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Quantitative Data Summary (Method Validation for Ibuprofen):
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Formulation Development
Caption: Workflow for developing and evaluating an API-Hexyldecyl Ethylhexanoate formulation.
Signaling Pathway for Topical Anti-inflammatory API (Ibuprofen)
Caption: Mechanism of action of topical Ibuprofen in reducing inflammation.
Signaling Pathway for Topical Antifungal API (Ketoconazole)
Caption: Mechanism of action of topical Ketoconazole in disrupting fungal cell membrane synthesis.[7][10][11]
References
- 1. ijnrd.org [ijnrd.org]
- 2. Solutions for lipophilic drugs: a biodegradable polymer acting as solvent, matrix, and carrier to solve drug delivery issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Dermal Cell Damage Induced by Topical Application of Non-Steroidal Anti-Inflammatory Drugs is Suppressed by Trehalose Co-Lyophilization in Ex Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Ketoconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vitro Dermal Absorption Studies of Hexyldecyl Ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyldecyl ethylhexanoate is a branched-chain emollient ester widely used in cosmetic and personal care formulations. Its primary functions are to provide a smooth, non-greasy feel to the skin and to act as a skin-conditioning agent.[1][2][3] Understanding the extent of its absorption into and through the skin is crucial for assessing the safety and efficacy of topical products containing this ingredient. In-vitro dermal absorption studies using Franz diffusion cells are the gold standard for evaluating the percutaneous penetration of cosmetic ingredients.[4][5][6][7] This document provides detailed application notes and protocols for conducting such studies on hexyldecyl ethylhexanoate, in accordance with internationally recognized guidelines such as the OECD Test Guideline 428.[8]
Physicochemical Properties of Hexyldecyl Ethylhexanoate
A summary of the key physicochemical properties of hexyldecyl ethylhexanoate is presented in the table below. These properties are critical for understanding its potential for dermal absorption.
| Property | Value | Reference |
| Chemical Name | 2-hexyldecyl 2-ethylhexanoate | Ataman Kimya |
| CAS Number | 439134-25-5 / 128165-66-2 | Ataman Kimya |
| Molecular Formula | C24H48O2 | PubChem |
| Molecular Weight | 368.6 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | Ataman Kimya |
| Solubility | Insoluble in water | Paula's Choice |
| Log P (Octanol/Water Partition Coefficient) | Estimated to be high (indicative of lipophilicity) | N/A |
In-Vitro Dermal Absorption of Cosmetic Esters: Quantitative Data
Table 1: Summary of In-Vitro Dermal Absorption of C12 Alkyl Benzoate (B1203000) in Human Skin [9][10][11][12]
| Parameter | Value (% of Applied Dose) | Description |
| Absorbed Dose | 0.41% | Amount of substance found in the receptor fluid. |
| Dermal Delivery | 0.97% | Amount of substance found in the epidermis and dermis. |
| Potentially Absorbable Dose | 2.20% | Amount of substance remaining on the skin surface after washing. |
| Dermally Absorbed Value | 2.97% | Sum of the absorbed dose and dermal delivery. |
Table 2: Distribution of C12 Alkyl Benzoate in Different Skin Compartments (% of Applied Dose) [9][10][11][12]
| Skin Compartment | % of Applied Dose |
| Receptor Fluid | 0.41% |
| Epidermis | Not specified |
| Dermis | Not specified |
| Skin Wash | Not specified |
| Apparatus Wash | Not specified |
| Total Recovery | Not specified |
Note: The study on C12-15 alkyl benzoate demonstrated that the parent ester was completely metabolized to benzoic acid and the corresponding alcohols during skin penetration.[9][10][11][12][13]
Experimental Protocols
The following protocols are based on the OECD Test Guideline 428 for in-vitro dermal absorption studies and are adapted for the evaluation of hexyldecyl ethylhexanoate.
Experimental Workflow Diagram
Protocol 1: Preparation of Skin Membranes
-
Source: Use excised human skin from cosmetic surgeries or ethically sourced animal skin (e.g., porcine ear skin) as a membrane.
-
Preparation: Carefully remove subcutaneous fat and dermis to a thickness of approximately 200-400 µm using a dermatome.
-
Integrity Check: Before mounting, assess the integrity of each skin section by measuring its transepidermal water loss (TEWL) or electrical resistance. Discard any damaged sections.
-
Storage: If not used immediately, wrap the prepared skin in aluminum foil and store at -20°C or below for up to three months.
Protocol 2: Franz Diffusion Cell Setup
-
Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if necessary, maintained at a pH of 7.4). Ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Place the assembled cells in a circulating water bath maintained at 32 ± 1°C to ensure the skin surface temperature is physiological. Allow the system to equilibrate for at least 30 minutes.
-
Stirring: Continuously stir the receptor fluid using a magnetic stir bar to ensure homogeneity.
Protocol 3: Application of Test Substance and Sampling
-
Application: Apply a finite dose of the test formulation containing hexyldecyl ethylhexanoate (e.g., 10 mg/cm²) evenly onto the surface of the stratum corneum in the donor chamber.
-
Occlusion: The donor chamber may be left open (non-occluded) or covered (occluded) depending on the intended use of the cosmetic product being simulated.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect samples of the receptor fluid for analysis. Replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
Termination: At the end of the exposure period (e.g., 24 hours), dismantle the Franz cells.
Protocol 4: Sample Analysis and Data Calculation
-
Skin Decontamination: Wash the skin surface with a suitable solvent to remove any unabsorbed hexyldecyl ethylhexanoate.
-
Compartment Separation: Separate the stratum corneum from the epidermis and dermis using tape stripping or heat separation.
-
Extraction: Extract hexyldecyl ethylhexanoate from the skin compartments (stratum corneum, epidermis, dermis), the skin wash, and the receptor fluid samples using an appropriate solvent.
-
Quantification: Analyze the concentration of hexyldecyl ethylhexanoate in each extract using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation:
-
Calculate the cumulative amount of hexyldecyl ethylhexanoate permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) using the following equation: Kp = Jss / C where C is the initial concentration of hexyldecyl ethylhexanoate in the donor formulation.
-
Logical Relationships in Dermal Absorption Assessment
The assessment of dermal absorption is a multi-faceted process that involves considering the physicochemical properties of the substance, the formulation in which it is delivered, and the characteristics of the skin barrier.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers and scientists involved in the in-vitro dermal absorption testing of hexyldecyl ethylhexanoate. By adhering to standardized methodologies and carefully considering the physicochemical properties of the substance, reliable and reproducible data can be generated to support the safety and efficacy assessment of cosmetic and personal care products. The use of data from structurally similar compounds, such as C12-15 alkyl benzoate, can provide a valuable framework for study design and data interpretation in the absence of specific data for hexyldecyl ethylhexanoate.
References
- 1. cir-safety.org [cir-safety.org]
- 2. theborderlinebeauty.com [theborderlinebeauty.com]
- 3. sincereskincare.com [sincereskincare.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. Franz diffusion cell and its implication in skin permeation studies - UM Research Repository [eprints.um.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. Franz diffusion cell and its implication in skin permeation studies (2023) | Rajesh Kumar | 39 Citations [scispace.com]
- 8. New approaches build upon historical studies in dermal toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dermal absorption and metabolism of [14C]-C12 alkyl benzoate in Finsolv TN in human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of Hexyldecyl Ethylhexanoate in Developing Long-Lasting Topical Formulations
Application Note AP-045
Introduction
Hexyldecyl ethylhexanoate is a versatile emollient and skin-conditioning agent increasingly utilized in the development of advanced topical and dermatological formulations.[1][2] Its unique physicochemical properties, including a lightweight, non-greasy feel and excellent spreadability, make it an ideal candidate for creating formulations with enhanced substantivity and prolonged therapeutic or cosmetic effects.[1][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging Hexyldecyl ethylhexanoate for long-lasting topical formulations.
Physicochemical Properties of Hexyldecyl Ethylhexanoate
A comprehensive understanding of the properties of Hexyldecyl ethylhexanoate is crucial for its effective incorporation into long-lasting formulations.
| Property | Value | Reference |
| Chemical Name | 2-Hexyldecyl 2-ethylhexanoate | [1] |
| INCI Name | HEXYLDECYL ETHYLHEXANOATE | [1][2] |
| CAS Number | 128165-66-2 | [2] |
| Molecular Formula | C24H48O2 | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Key Functions | Emollient, Skin Conditioning Agent | [1][2] |
| Solubility | Soluble in oils and esters | N/A |
| Key Attributes | Lightweight, non-greasy feel, enhances spreadability, forms a moisture-locking barrier | [1] |
Mechanism of Action in Long-Lasting Formulations
Hexyldecyl ethylhexanoate contributes to the development of long-lasting topical formulations through several key mechanisms:
-
Formation of a Persistent Emollient Film: Upon application, Hexyldecyl ethylhexanoate forms a thin, hydrophobic film on the stratum corneum. This film enhances the substantivity of the formulation, meaning it adheres to the skin for a longer duration and is more resistant to removal by contact or washing.[4]
-
Reinforcement of the Skin Barrier: As an emollient, Hexyldecyl ethylhexanoate integrates into the lipid matrix of the stratum corneum. This helps to reinforce the natural skin barrier, reducing transepidermal water loss (TEWL) and maintaining skin hydration.[5][6][7] A well-hydrated and intact skin barrier can better retain the topical formulation and any incorporated active pharmaceutical ingredients (APIs).
-
Controlled Release of Active Ingredients: By creating a stable matrix on the skin, Hexyldecyl ethylhexanoate can help to modulate the release of APIs from the formulation. This can lead to a more sustained and prolonged therapeutic effect.
Signaling Pathway: Emollient Effect on Skin Barrier Function
Emollients like Hexyldecyl ethylhexanoate influence the skin barrier at a molecular level. They interact with the lipid lamellae of the stratum corneum, which is crucial for maintaining barrier integrity. A simplified representation of this interaction is depicted below.
Caption: Interaction of Hexyldecyl Ethylhexanoate with the Stratum Corneum.
Experimental Protocols
To evaluate the long-lasting properties of a topical formulation containing Hexyldecyl ethylhexanoate, a series of in vitro and ex vivo tests can be performed.
Evaluation of Formulation Substantivity (Adhesion)
This protocol assesses the ability of a formulation to remain on a substrate, simulating its adherence to the skin.
Workflow for Substantivity Testing
Caption: Workflow for evaluating the substantivity of a topical formulation.
Methodology:
-
Substrate Preparation: Use a suitable substrate such as excised porcine skin or a synthetic skin mimic. Mount the substrate on a flat surface.
-
Formulation Application: Apply a standardized amount (e.g., 10 mg/cm²) of the test formulation and a control formulation (without Hexyldecyl ethylhexanoate) to separate areas of the substrate.
-
Incubation: Incubate the substrates at a constant temperature, typically 32°C, to simulate skin surface temperature.
-
Removal Simulation: After a defined period (e.g., 2, 4, 6, and 8 hours), simulate removal by gently wiping the application site with a standardized material (e.g., a cotton swab or fabric) under a constant pressure.
-
Quantification: Extract the remaining formulation from the substrate using a suitable solvent. Quantify the amount of a marker compound (e.g., the API or Hexyldecyl ethylhexanoate itself) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the percentage of the formulation remaining on the substrate at each time point.
Data Presentation:
| Time (hours) | Formulation with Hexyldecyl Ethylhexanoate (% Remaining) | Control Formulation (% Remaining) |
| 2 | ||
| 4 | ||
| 6 | ||
| 8 |
In Vitro Release Testing (IVRT)
This protocol evaluates the rate at which an active pharmaceutical ingredient (API) is released from the formulation, which is indicative of its potential for sustained release.
Workflow for In Vitro Release Testing (IVRT)
Caption: Workflow for conducting In Vitro Release Testing (IVRT).
Methodology:
-
Apparatus: Utilize a vertical diffusion cell (Franz cell) system.
-
Membrane: Place a synthetic, inert membrane (e.g., polysulfone) between the donor and receptor compartments of the Franz cell.
-
Formulation Application: Apply a finite dose of the formulation to the membrane in the donor compartment.
-
Receptor Medium: Fill the receptor compartment with a suitable medium that ensures sink conditions for the API. The medium should be maintained at 32°C and constantly stirred.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with fresh medium.
-
Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the cumulative amount of API released per unit area against the square root of time to determine the release rate.
Data Presentation:
| Time (hours) | Cumulative API Released (µg/cm²) - Formulation with Hexyldecyl Ethylhexanoate | Cumulative API Released (µg/cm²) - Control Formulation |
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 6 | ||
| 8 | ||
| 12 | ||
| 24 |
Ex Vivo Skin Permeation Testing (IVPT)
This protocol assesses the permeation of an API through the skin, providing insights into its bioavailability and potential for sustained local delivery.
Methodology:
-
Skin Preparation: Use excised human or porcine skin. Remove subcutaneous fat and mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply the test and control formulations to the skin surface.
-
Receptor Medium and Sampling: Follow the same procedure as for IVRT (Protocol 2).
-
Analysis: Analyze the API concentration in the receptor medium at each time point.
-
Data Analysis: Plot the cumulative amount of API permeated per unit area against time. The steady-state flux (Jss) can be calculated from the linear portion of the curve.
Data Presentation:
| Time (hours) | Cumulative API Permeated (µg/cm²) - Formulation with Hexyldecyl Ethylhexanoate | Cumulative API Permeated (µg/cm²) - Control Formulation |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 |
Conclusion
Hexyldecyl ethylhexanoate is a valuable excipient for the development of long-lasting topical formulations. Its emollient properties contribute to the formation of a persistent film on the skin, which can enhance formulation substantivity and provide a controlled release of active ingredients. The experimental protocols outlined in this document provide a framework for researchers to systematically evaluate the performance of formulations containing Hexyldecyl ethylhexanoate and to generate the quantitative data necessary to support claims of long-lasting efficacy.
References
- 1. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. specialchem.com [specialchem.com]
- 4. Methods for the determination of the substantivity of topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a Novel Skin Emollient Cream on Skin Lipidome and Lipid Organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TEM Assessments of the Restructuring Effects of an Emollient Cream on the stratum corneum [scirp.org]
- 7. Emollient molecule effects on the drying stresses in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Hexyldecyl Ethylhexanoate in Cosmetic Formulations using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the quantification of Hexyldecyl ethylhexanoate, a common emollient in cosmetic and personal care products, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodology presented herein provides a robust framework for the sensitive and selective determination of this long-chain ester. This document encompasses sample preparation, optimized GC-MS parameters, and data analysis procedures. While a fully validated method for Hexyldecyl ethylhexanoate is not publicly available, this protocol is based on established methods for similar long-chain esters and provides a strong foundation for method development and validation in a research or quality control setting.
Introduction
Hexyldecyl ethylhexanoate is a branched-chain ester widely used in cosmetic formulations as a skin conditioning agent and emollient, providing a smooth and non-greasy feel.[1] Its chemical formula is C24H48O2, and its IUPAC name is 2-hexyldecyl 2-ethylhexanoate.[1][2] Accurate quantification of this ingredient is essential for formulation development, quality assurance, and stability testing of cosmetic products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and sensitive, specific detection.[3][4] This application note outlines a detailed procedure for the extraction and GC-MS analysis of Hexyldecyl ethylhexanoate from a cosmetic matrix.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of Hexyldecyl ethylhexanoate is depicted in the following diagram.
Caption: General experimental workflow for the GC-MS analysis of Hexyldecyl ethylhexanoate.
Materials and Reagents
-
Solvents: Hexane (B92381) (or other suitable organic solvent like dichloromethane), HPLC grade or higher.
-
Internal Standard (IS): A suitable internal standard is crucial for accurate quantification.[5] As a deuterated standard for Hexyldecyl ethylhexanoate is not readily commercially available, a structurally similar, high-purity ester that is not expected to be in the sample matrix should be used. Proposed Internal Standard: Hexadecyl propanoate or a similar long-chain fatty acid ester.[6][7] Alternatively, an odd-chain fatty acid methyl ester such as methyl heptadecanoate could be considered.[5]
-
Hexyldecyl ethylhexanoate analytical standard: (CAS No. 128165-66-2 or 439134-25-5) of known purity.
-
Anhydrous Sodium Sulfate (B86663): For drying the organic extract.
-
Solid-Phase Extraction (SPE) cartridges: (e.g., silica (B1680970) gel) for sample cleanup if necessary.[8]
-
Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to extract Hexyldecyl ethylhexanoate from the cosmetic matrix and remove interfering substances.
-
Sample Weighing: Accurately weigh approximately 100 mg of the homogenized cosmetic sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the chosen internal standard solution to the sample. The concentration of the internal standard should be in the same range as the expected concentration of the analyte.
-
Extraction: Add 5 mL of hexane to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the lipid-soluble components.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid matrix from the organic solvent.
-
Collection: Carefully transfer the hexane supernatant to a clean glass tube.
-
Drying: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.[3]
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of hexane.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into a GC-MS vial.
GC-MS Analysis
The following are recommended starting conditions for the GC-MS analysis. Optimization may be required depending on the specific instrumentation.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 120 °C, hold for 2 minutes, ramp to 320 °C at 15 °C/min, hold for 10 minutes. |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Mass Spectrometer | |
| MS Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Rationale for Parameters: A high injector temperature is necessary for the efficient vaporization of the high molecular weight Hexyldecyl ethylhexanoate. The oven temperature program is designed to provide good separation from other components in the cosmetic matrix. A non-polar column like DB-5ms is suitable for the analysis of this non-polar ester.
Data Analysis and Quantification
-
Identification: The identification of Hexyldecyl ethylhexanoate can be confirmed by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification: For quantitative analysis, operate the mass spectrometer in SIM mode. Select characteristic, abundant, and interference-free ions for both Hexyldecyl ethylhexanoate and the internal standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of Hexyldecyl ethylhexanoate and a constant concentration of the internal standard. Analyze these standards using the same GC-MS method.
-
Plotting: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculation: Determine the concentration of Hexyldecyl ethylhexanoate in the prepared sample extract from the calibration curve. Calculate the final concentration in the original cosmetic sample by accounting for the initial sample weight and dilution factors.
Method Validation Parameters (Hypothetical Data)
For a robust and reliable method, validation is essential. The following table presents hypothetical yet realistic performance data that should be aimed for during method validation.
| Parameter | Target Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (Recovery %) | 90 - 110% |
| Precision (%RSD) | < 10% |
Signaling Pathway and Logical Relationships
The logical relationship for the quantification process is based on the principle of internal standardization, which corrects for variations in sample preparation and instrument response.
Caption: Logical diagram of the internal standard quantification method.
Conclusion
The GC-MS method detailed in this application note provides a solid and reliable starting point for the quantification of Hexyldecyl ethylhexanoate in cosmetic products. The described sample preparation and instrument parameters are based on established principles for the analysis of similar long-chain esters. Adherence to good laboratory practices and thorough method validation are crucial for obtaining accurate and reproducible results. This protocol is well-suited for applications in quality control, formulation development, and research within the cosmetics and pharmaceutical industries.
References
- 1. ez.restek.com [ez.restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. population-protection.eu [population-protection.eu]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to prevent phase separation in emulsions containing Hexyldecyl ethylhexanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent phase separation in emulsions containing Hexyldecyl Ethylhexanoate.
Troubleshooting Guide: Phase Separation
Issue: My emulsion containing Hexyldecyl Ethylhexanoate is showing signs of phase separation (e.g., creaming, coalescence, or breaking).
This guide will walk you through a systematic approach to identify and resolve the root cause of emulsion instability.
Logical Flow for Troubleshooting Emulsion Instability
Caption: A step-by-step troubleshooting workflow for diagnosing and resolving emulsion phase separation.
Frequently Asked Questions (FAQs)
Formulation Questions
Q1: What is the primary function of Hexyldecyl Ethylhexanoate in my emulsion?
A1: Hexyldecyl Ethylhexanoate is an emollient ester. Its primary role is to provide a smooth, silky, and non-greasy feel to the skin.[1][2][3] It also helps to condition the skin by creating a light barrier that locks in moisture.[1]
Q2: How do I determine the correct Hydrophilic-Lipophilic Balance (HLB) for an emulsion containing Hexyldecyl Ethylhexanoate?
Q3: Can I improve emulsion stability by adding a polymer or gum?
A3: Yes, adding polymers (like carbomers) or gums (like xanthan gum) to the continuous phase is a highly effective method for enhancing emulsion stability.[6][7] These ingredients increase the viscosity of the continuous phase, which slows down the movement of dispersed droplets and prevents them from coalescing or creaming.[8][9] This is a crucial strategy for long-term stability.
Q4: My emulsion is separating after adding an active ingredient. What could be the cause?
A4: The addition of new ingredients, especially if they are electrolytes or can alter the pH, can disrupt the stability of an emulsion.[10] A significant pH shift can neutralize the charge of ionic emulsifiers, rendering them ineffective.[5] It is crucial to check the compatibility of the new active ingredient with your emulsifier system and consider adding a buffering agent to maintain a stable pH.
Processing Questions
Q5: What are the optimal processing temperatures for creating a stable emulsion?
A5: For most emulsions, it is critical to heat both the oil and water phases to a similar temperature, typically between 70-75°C, before and during the emulsification process.[5][6] This ensures that all components, especially any waxes or solid fats, are fully melted and that the viscosity is optimal for forming small droplets.
Q6: How does the intensity of homogenization affect emulsion stability?
A6: The intensity and duration of homogenization are critical. Insufficient shear will result in large dispersed droplets, which are more prone to coalescence and gravitational separation (creaming or sedimentation).[6][10] Conversely, excessive shear can sometimes break an emulsion. The goal is to apply enough energy to reduce the droplet size to a small and uniform range, which increases the stability of the system.[11][12]
Stability Testing Questions
Q7: What are the key indicators of emulsion instability I should monitor?
A7: Key visual indicators of instability include:
-
Creaming: The formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion.[13]
-
Flocculation: The clumping together of dispersed droplets without merging.[13]
-
Coalescence: The irreversible merging of droplets to form larger ones, eventually leading to complete phase separation.[13]
-
Breaking: The complete and irreversible separation of the oil and water phases.[14]
Instrumental analysis can detect changes in particle size, viscosity, and zeta potential, which are early predictors of instability.[11][15]
Q8: What accelerated stability tests can I perform to predict the long-term stability of my emulsion?
A8: Accelerated stability tests are designed to predict long-term stability in a shorter timeframe by subjecting the emulsion to stress conditions.[16] Common methods include:
-
High-Temperature Testing: Storing the emulsion at elevated temperatures (e.g., 40°C or 50°C) for several weeks and observing for any changes.[15][17]
-
Freeze-Thaw Cycling: Subjecting the emulsion to repeated cycles of freezing and thawing (e.g., -15°C to 45°C) to assess its robustness against temperature fluctuations.[15]
-
Centrifugation: This test uses centrifugal force to accelerate creaming or sedimentation, providing a quick assessment of stability.[16][18]
Data Presentation: Impact of Stability Factors
The following tables summarize the general impact of key parameters on emulsion stability.
Table 1: Effect of Particle Size on Emulsion Stability
| Average Particle Size | Stability at 40°C (1 Month) | Observed Destabilization Mechanism | Reference(s) |
| 80 nm | Stable, no measurable changes | - | [19][20] |
| >100 nm | Signs of phase separation | Temperature-dependent phase separation | [20] |
| 150 nm | Stable at 5°C and 25°C | - | [19][20] |
| 250 nm | Shows signs of phase separation | Temperature-dependent phase separation | [20] |
Table 2: General Troubleshooting Parameters and Corrective Actions
| Parameter | Potential Issue | Recommended Action | Reference(s) |
| Viscosity | Too low | Increase continuous phase viscosity with polymers or gums. | [6][8][21] |
| Particle Size | Too large | Increase homogenization speed/duration. | [6][11][12] |
| pH | Shift from target | Investigate cause, add a buffering agent. | [5][10] |
| Temperature | Improper processing temp | Heat both phases to 70-75°C before emulsification. | [5][6] |
Experimental Protocols
Protocol 1: Particle Size Analysis using Dynamic Light Scattering (DLS)
This protocol outlines the procedure for measuring the droplet size distribution of an O/W emulsion, a key indicator of stability. An increase in particle size over time suggests coalescence.[16]
References
- 1. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. specialchem.com [specialchem.com]
- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. thecosmeticformulator.com [thecosmeticformulator.com]
- 7. azonano.com [azonano.com]
- 8. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cosmetic emulsion separation [personalcarescience.com.au]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. researchgate.net [researchgate.net]
- 13. makingcosmetics.com [makingcosmetics.com]
- 14. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 15. ulprospector.com [ulprospector.com]
- 16. benchchem.com [benchchem.com]
- 17. mxdprocess.com [mxdprocess.com]
- 18. researchgate.net [researchgate.net]
- 19. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Topical Cream Viscosity with Hexyldecyl Ethylhexanoate
Welcome to the Technical Support Center for optimizing the viscosity of topical creams formulated with Hexyldecyl Ethylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during formulation. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is Hexyldecyl Ethylhexanoate and what is its role in topical creams?
A1: Hexyldecyl Ethylhexanoate is an ester that functions as an emollient in cosmetic and pharmaceutical formulations.[1][2] Its primary role is to soften and smooth the skin by forming a lightweight, non-greasy barrier that helps to lock in moisture.[1] Due to its smooth, silky feel, it is often used to improve the texture and spreadability of creams and lotions.[1] It can also act as a thickener in some formulations.[3]
Q2: How does Hexyldecyl Ethylhexanoate typically affect the viscosity of a cream?
A2: The impact of Hexyldecyl Ethylhexanoate on viscosity can be complex. As a low-viscosity emollient, it can reduce the greasy feel of heavier oils in a formulation.[1][3] However, its interaction with other ingredients, particularly the chosen thickening agent, will ultimately determine its effect on the final viscosity. The choice of emollient is a key factor influencing the physicochemical properties of a cream.[4]
Q3: What are the typical concentration ranges for Hexyldecyl Ethylhexanoate in a topical cream?
A3: The concentration of Hexyldecyl Ethylhexanoate will vary depending on the desired sensory properties and the overall composition of the formulation. Typically, emollients are a significant component of the oil phase in an emulsion. While specific ranges for this ingredient are not widely published, emollients in general can be used at concentrations from a few percent up to a more significant portion of the oil phase. It is recommended to perform a dose-response study to determine the optimal concentration for your specific formulation.
Q4: How can I accurately measure the viscosity of my cream formulation?
A4: The viscosity of semi-solid materials like creams is most accurately measured using a rotational viscometer or rheometer.[5][6][7] These instruments measure the resistance of the cream to flow under controlled shear rates.[8] It is important to control the temperature during measurement, as viscosity is temperature-dependent.[9] For creams, which are often non-Newtonian (their viscosity changes with shear rate), it is beneficial to perform a flow curve measurement, which assesses viscosity at various rotational speeds.[5][6]
Q5: What are some common thickeners that are compatible with emollients like Hexyldecyl Ethylhexanoate?
A5: A variety of thickeners can be used in conjunction with emollients like Hexyldecyl Ethylhexanoate to achieve the desired viscosity. Common choices for oil-in-water (O/W) emulsions include:
-
Polymers: Carbomers, various acrylates copolymers.
-
Natural Gums: Xanthan gum, guar (B607891) gum.
-
Cellulose Derivatives: Hydroxyethylcellulose, carboxymethylcellulose.
-
Fatty Alcohols: Cetyl alcohol, stearyl alcohol, which also function as co-emulsifiers and contribute to the cream's texture.
The choice of thickener will depend on the desired rheological properties (e.g., shear-thinning behavior), pH of the formulation, and compatibility with other ingredients.[10][11]
Troubleshooting Guide
Issue 1: The formulated cream has a much lower viscosity than desired.
-
Question: My cream is too thin and runny. How can I increase its viscosity?
-
Answer:
-
Increase Thickener Concentration: The most direct approach is to incrementally increase the concentration of your primary thickening agent. It is advisable to do this in small increments (e.g., 0.1-0.2% w/w) to avoid over-thickening.
-
Optimize Homogenization: For emulsions, the homogenization process is critical. Increasing the homogenization speed or time can lead to smaller and more uniform droplet sizes, which can increase viscosity.[12] However, over-mixing can sometimes have the opposite effect, so optimization is key.[13]
-
Incorporate a Co-emulsifier/Thickener: Adding a fatty alcohol like cetyl or stearyl alcohol can significantly increase viscosity and improve emulsion stability.
-
Adjust the Oil-to-Water Ratio: Increasing the proportion of the internal (oil) phase in an O/W emulsion can lead to a higher viscosity.[9]
-
Evaluate Emulsifier System: An inefficient emulsifier system can lead to a less stable emulsion with lower viscosity. Ensure your emulsifier or emulsifier blend provides the optimal Hydrophile-Lipophile Balance (HLB) for your oil phase.
-
Issue 2: The formulated cream is too thick and difficult to spread.
-
Question: My cream is too thick and feels heavy. How can I reduce its viscosity?
-
Answer:
-
Decrease Thickener Concentration: Gradually reduce the concentration of your thickening agent.
-
Adjust the Oil Phase Composition: You can try replacing a portion of a high-viscosity oil or wax in your formulation with a lower-viscosity emollient like Hexyldecyl Ethylhexanoate.
-
Modify the Homogenization Process: In some cases, excessive homogenization can lead to an overly thick product. Experiment with reducing the speed or duration of homogenization.
-
Increase the Continuous Phase: In an O/W emulsion, increasing the proportion of the water phase will generally lead to a decrease in viscosity.
-
Issue 3: The viscosity of the cream decreases significantly over time.
-
Question: My cream's viscosity dropped after a few weeks of stability testing. What could be the cause and how can I fix it?
-
Answer: A decrease in viscosity over time often indicates an underlying instability in the formulation.[12]
-
Potential Causes:
-
Emulsion Instability: The emulsion may be breaking down through processes like coalescence (droplets merging).[14] This can be due to an inadequate emulsifier system or improper homogenization.
-
Polymer Degradation: Some polymeric thickeners can be sensitive to pH changes or the presence of electrolytes, leading to a loss of their thickening capacity.
-
Temperature Effects: Elevated temperatures during storage can accelerate instability.[9]
-
-
Troubleshooting Steps:
-
Re-evaluate the Emulsifier System: Ensure the emulsifier concentration is sufficient and the HLB is optimized for the oil phase.
-
Incorporate a Stabilizer: Consider adding a stabilizer like xanthan gum at a low concentration (e.g., 0.1-0.3%) to the water phase to improve long-term stability.
-
Control the pH: If using a pH-sensitive thickener like a carbomer, ensure the pH of the final formulation is within its optimal range and consider adding a buffer.
-
Optimize Particle Size: Aim for a small and uniform droplet size of the dispersed phase through effective homogenization.
-
-
Issue 4: I am observing phase separation in my cream.
-
Question: The oil and water phases of my cream are separating. What are the likely causes and solutions?
-
Answer: Phase separation is a clear sign of emulsion instability.[11]
-
Potential Causes:
-
Incorrect Emulsifier or Concentration: The type or amount of emulsifier is not adequate to stabilize the oil droplets in the water phase.[12]
-
Inadequate Homogenization: The energy input during mixing was not sufficient to create small, stable droplets.[12]
-
High Electrolyte Concentration: The presence of salts can sometimes destabilize an emulsion.
-
-
Troubleshooting Steps:
-
Optimize the Emulsifier System: Calculate the required HLB for your oil phase and select an appropriate emulsifier or blend. Experiment with different concentrations to find the optimal level.
-
Refine the Manufacturing Process: Ensure both the oil and water phases are heated to the same temperature before emulsification. Apply high shear homogenization for an adequate amount of time.
-
Increase the Viscosity of the Continuous Phase: A thicker external phase can slow down the movement of droplets, hindering coalescence and improving stability.[14]
-
-
Data Presentation
Table 1: Typical Viscosity Ranges for Topical Formulations
| Formulation Type | Typical Viscosity Range (cP at 25°C) |
| Lotion | 1,000 - 10,000 |
| Cream | 10,000 - 100,000 |
| Ointment | > 100,000 |
Note: These are general ranges and the target viscosity will depend on the specific application and desired sensory characteristics.[6]
Table 2: Influence of Key Ingredients on Cream Viscosity
| Ingredient Type | General Effect on Viscosity | Example |
| Polymeric Thickeners | Significant Increase | Carbomer, Xanthan Gum |
| Fatty Alcohols | Moderate to Significant Increase | Cetyl Alcohol, Stearyl Alcohol |
| Low-Viscosity Emollients | Can decrease overall oil phase viscosity | Hexyldecyl Ethylhexanoate |
| Waxes | Significant Increase | Beeswax, Cetyl Palmitate |
| Emulsifiers | Can increase viscosity through emulsion structure | Glyceryl Stearate, Polysorbate 80 |
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
-
Objective: To determine the viscosity of a topical cream at a controlled temperature and defined shear rates.
-
Apparatus: Rotational viscometer (e.g., Brookfield type), appropriate spindle (e.g., T-bar for highly viscous creams), sample container, and a temperature-controlled water bath.[7][15]
-
Methodology:
-
Sample Preparation: Allow the cream to equilibrate to the desired temperature (e.g., 25°C ± 1°C) for at least 24 hours in a sealed container to ensure thermal equilibrium and prevent air entrapment.[7]
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed that will result in a torque reading between 10% and 100%.
-
Measurement: Carefully lower the rotating spindle into the center of the cream sample, ensuring it is immersed to the specified depth and avoiding the introduction of air bubbles.
-
Data Acquisition: Allow the spindle to rotate for a set period (e.g., 60 seconds) to achieve a stable reading. Record the viscosity in centipoise (cP) and the corresponding torque percentage.
-
Flow Curve (Optional but Recommended): Repeat the measurement at several increasing and then decreasing rotational speeds to characterize the shear-thinning and thixotropic behavior of the cream.[8]
-
Cleaning: Thoroughly clean the spindle and sample container after each measurement.
-
Protocol 2: Accelerated Stability Testing for Cream Formulations
-
Objective: To assess the physical stability of the cream under stressed conditions to predict its long-term shelf life.
-
Apparatus: Stability chambers with controlled temperature and humidity, viscometer, pH meter, microscope, and centrifuge.
-
Methodology:
-
Sample Preparation: Package the cream in its intended final packaging.[16]
-
Initial Analysis (Time Zero): Before placing the samples in the stability chambers, perform a complete analysis of the baseline characteristics, including:
-
Storage Conditions: Place the samples in stability chambers at various conditions as per ICH guidelines, for example:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH[17]
-
-
Testing Schedule: Pull samples at predetermined time points (e.g., 1, 3, and 6 months for accelerated studies) and re-evaluate the parameters measured at time zero.[16][17]
-
Centrifugation Test: To quickly assess emulsion stability, centrifuge a sample of the cream (e.g., at 3000 rpm for 30 minutes) and observe for any signs of phase separation.
-
Data Analysis: Compare the results at each time point to the initial data. Significant changes in viscosity, pH, or appearance may indicate instability.[17]
-
Visualizations
Caption: A logical workflow for troubleshooting common viscosity issues in creams.
References
- 1. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3 Easy Steps To Successful Viscosity Measurement [pharmaceuticalonline.com]
- 6. brookfieldengineering.com [brookfieldengineering.com]
- 7. researchgate.net [researchgate.net]
- 8. expresspharma.in [expresspharma.in]
- 9. ingrevo.com [ingrevo.com]
- 10. m.youtube.com [m.youtube.com]
- 11. specialchem.com [specialchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. humiditycontrol.com [humiditycontrol.com]
- 17. SOP for Stability Testing of Creams – SOP Guide for Pharma [pharmasop.in]
- 18. certified-laboratories.com [certified-laboratories.com]
Addressing crystallization issues of APIs in a Hexyldecyl ethylhexanoate vehicle
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the crystallization of Active Pharmaceutical Ingredients (APIs) in a Hexyldecyl ethylhexanoate vehicle.
Frequently Asked Questions (FAQs)
Q1: What is Hexyldecyl ethylhexanoate and why is it used as a vehicle?
Hexyldecyl ethylhexanoate is a branched alkyl ester, specifically the ester of 2-hexyldecanol and 2-ethylhexanoic acid.[1][2] It exists as a clear, colorless to pale yellow liquid with a lightweight, non-oily feel.[2] In pharmaceutical and cosmetic formulations, it primarily functions as a skin conditioning agent and emollient, providing a smooth, silky sensation without a greasy residue.[1][2] Its good spreadability and resistance to hydrolysis make it a suitable vehicle for topical drug delivery.[3]
Q2: What are the primary causes of API crystallization in a Hexyldecyl ethylhexanoate formulation?
API crystallization in a Hexyldecyl ethylhexanoate vehicle is primarily driven by the following factors:
-
Supersaturation: This is the state where the concentration of the API in the vehicle exceeds its equilibrium solubility.[4] Supersaturation is the fundamental driving force for both the initial formation of crystals (nucleation) and their subsequent growth.[4][5]
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of the API in Hexyldecyl ethylhexanoate, leading to supersaturation and subsequent crystallization. The rate of cooling can also significantly impact crystal formation; rapid cooling may lead to the formation of many small crystals, while slow cooling can result in larger, more defined crystals.[][7]
-
API Polymorphism: Many APIs can exist in different crystalline forms, known as polymorphs. These polymorphs can have different solubilities, and the transformation from a more soluble (metastable) form to a less soluble (stable) form can trigger crystallization.
-
Presence of Nucleation Sites: Impurities or even the surfaces of the container can act as nucleation sites, initiating crystal growth at a lower degree of supersaturation than would otherwise be required.
Q3: How can I prevent or minimize API crystallization in my formulation?
Preventing or minimizing crystallization involves controlling the factors that lead to supersaturation and nucleation. Key strategies include:
-
Formulating below Saturation: The most straightforward approach is to ensure the API concentration is below its saturation solubility in Hexyldecyl ethylhexanoate at the intended storage and use temperatures.
-
Addition of Crystallization Inhibitors: Polymeric additives such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) can inhibit crystallization by interfering with nucleation and crystal growth.[8][9][10] Surfactants can also play a role in stabilizing the API.
-
Solubility Enhancement: While Hexyldecyl ethylhexanoate is the primary vehicle, the addition of a co-solvent in which the API has higher solubility can increase the overall solubility of the API in the formulation.
-
Controlled Manufacturing Processes: Controlling the cooling rate during manufacturing can influence the final crystal size and distribution, which can impact the stability of the formulation.[][11]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Unexpected Crystal Formation During Storage
Q: My API-Hexyldecyl ethylhexanoate formulation was clear initially but developed crystals after being stored for a week at room temperature. What could be the cause and how do I fix it?
A: This is a common issue often related to slow nucleation and crystal growth from a supersaturated solution.
Possible Causes:
-
Metastable Supersaturation: Your initial formulation may have been in a supersaturated but not yet nucleated state. Over time, nucleation occurred, followed by crystal growth.
-
Temperature Fluctuations: Even minor drops in room temperature can decrease the API's solubility enough to induce crystallization.
-
Polymorphic Transformation: The API may have initially dissolved in a more soluble, metastable polymorphic form and then slowly converted to a less soluble, more stable form, causing it to crystallize out of solution.
Troubleshooting Steps:
-
Determine Equilibrium Solubility: Conduct an equilibrium solubility study to determine the maximum stable concentration of your API in Hexyldecyl ethylhexanoate at your target storage temperature.
-
Incorporate a Crystallization Inhibitor: Add a polymeric inhibitor like PVP or HPMC to your formulation. These polymers can delay the onset of nucleation and slow down crystal growth.[9][10]
-
Consider a Co-solvent: If the API solubility is inherently low, consider adding a co-solvent that is miscible with Hexyldecyl ethylhexanoate and in which the API is more soluble.
-
Control the Cooling Process: During formulation preparation, if a heating step is involved to dissolve the API, control the cooling rate to prevent rapid supersaturation. A slower, controlled cooling process is often beneficial.[7]
Issue 2: Rapid API Crystallization Upon Cooling
Q: I am dissolving my API in heated Hexyldecyl ethylhexanoate. As soon as the mixture starts to cool, the API rapidly crystallizes out. How can I prevent this?
A: This indicates that the API has a steep solubility curve in Hexyldecyl ethylhexanoate with respect to temperature, and the solution is becoming highly supersaturated upon cooling.
Possible Causes:
-
High Degree of Supersaturation: The difference between the API concentration and its solubility at lower temperatures is significant, leading to rapid nucleation and growth.[4]
-
Fast Cooling Rate: Rapid cooling does not allow the system to remain in a metastable supersaturated state, forcing rapid crystallization.[]
Troubleshooting Steps:
-
Reduce the Cooling Rate: Implement a slower, controlled cooling profile. This can be achieved using a programmable water bath or by insulating the container to slow heat loss. A slower cooling rate provides more time for the molecules to arrange themselves into a stable crystal lattice, often resulting in larger and fewer crystals, which may be preferable to a fine precipitate.[7]
-
Introduce Seeding: Once the cooling solution reaches a state of slight supersaturation, introduce a small number of seed crystals of the desired polymorph. This can help to control the crystallization process, leading to a more uniform crystal size distribution.
-
Use Polymeric Additives: Incorporating polymers can help to maintain a supersaturated state for a longer period, preventing rapid precipitation.[8][10]
Data Presentation
Table 1: Illustrative Solubility of Model APIs in Hexyldecyl Ethylhexanoate at Different Temperatures
| API | Temperature (°C) | Solubility (mg/mL) |
| API-A | 25 | 5.2 |
| 40 | 15.8 | |
| 60 | 42.1 | |
| API-B | 25 | 1.8 |
| 40 | 4.5 | |
| 60 | 12.3 | |
| API-C | 25 | 12.5 |
| 40 | 28.9 | |
| 60 | 65.4 |
Note: The data in this table are for illustrative purposes only and should be experimentally determined for your specific API.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of an API in Hexyldecyl Ethylhexanoate
Objective: To determine the saturation solubility of an API in Hexyldecyl ethylhexanoate at a given temperature.
Materials:
-
API powder
-
Hexyldecyl ethylhexanoate
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of the API to a known volume of Hexyldecyl ethylhexanoate in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a shaking incubator set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.[12]
-
After the equilibration period, allow the vials to stand at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved API particles.
-
Accurately dilute the filtered sample with a suitable solvent.
-
Quantify the concentration of the API in the diluted sample using a validated HPLC or UV-Vis method.[13][14]
-
Repeat the experiment at least in triplicate to ensure reproducibility.
Protocol 2: Characterization of API Crystals in Hexyldecyl Ethylhexanoate
Objective: To characterize the morphology and polymorphic form of API crystals that have formed in the vehicle.
Materials:
-
API-Hexyldecyl ethylhexanoate formulation with crystals
-
Microscope slides and coverslips
-
Polarized Light Microscope (PLM)
-
X-Ray Powder Diffraction (XRPD) instrument
-
Differential Scanning Calorimetry (DSC) instrument
-
Solvent for washing (e.g., hexane)
Methodology:
-
Crystal Isolation:
-
Centrifuge the formulation to sediment the crystals.
-
Carefully decant the supernatant (Hexyldecyl ethylhexanoate).
-
Wash the crystals with a solvent in which the API is poorly soluble but the vehicle is soluble (e.g., hexane) to remove residual oil.
-
Dry the isolated crystals under vacuum.
-
-
Morphological Analysis:
-
Place a small sample of the crystal-containing formulation on a microscope slide and cover with a coverslip.
-
Observe the sample under a Polarized Light Microscope (PLM) to assess crystal shape, size, and birefringence.
-
-
Polymorphic Form Identification:
-
X-Ray Powder Diffraction (XRPD): Analyze the isolated and dried crystals using XRPD. The resulting diffraction pattern provides a unique "fingerprint" of the crystalline form, which can be compared to reference patterns of known polymorphs.
-
Differential Scanning Calorimetry (DSC): Heat the isolated crystals in a DSC instrument to determine the melting point and detect any polymorphic transitions, which appear as endothermic or exothermic events.
-
Visualizations
Caption: A flowchart for troubleshooting API crystallization issues.
Caption: Workflow for solubility and crystal characterization.
References
- 1. cir-safety.org [cir-safety.org]
- 2. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. mt.com [mt.com]
- 5. books.rsc.org [books.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Application of Polymers as a Tool in Crystallization—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting guide for the synthesis and purification of branched-chain esters
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of branched-chain esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis
Q1: My Fischer esterification of a branched-chain carboxylic acid and/or a sterically hindered alcohol is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer esterification of sterically hindered substrates are common due to equilibrium limitations and slower reaction rates. Here are the primary causes and solutions:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.
-
Solution 1: Use of Excess Reagent: Employ a large excess of the less expensive or more readily available reactant (either the alcohol or the carboxylic acid). This shifts the equilibrium towards the product side. For example, using a 10-fold excess of an alcohol can increase the yield significantly.
-
Solution 2: Water Removal: Actively remove water as it is formed. A common laboratory technique is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. This effectively removes water from the reaction mixture, driving the reaction to completion.
-
-
Steric Hindrance: Bulky groups on the carboxylic acid or alcohol can physically block the reaction site, slowing down the rate of esterification. Tertiary alcohols are particularly less reactive in this regard.
-
Solution 1: Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature (under reflux) to achieve equilibrium.
-
Solution 2: Use a More Effective Catalyst: While strong mineral acids like sulfuric acid are common, other catalysts may be more effective for hindered substrates.
-
Solution 3: Alternative Synthesis Methods: For highly hindered substrates, consider alternative esterification methods that are less sensitive to steric effects. (See Q2).
-
Q2: Fischer esterification is not effective for my sterically hindered substrate. What are some alternative synthesis methods?
A2: When dealing with sterically hindered alcohols or carboxylic acids, several alternative methods can provide better yields:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble alternative like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is a mild reaction that can be performed at room temperature and is effective for acid-labile and sterically demanding substrates, including tertiary alcohols.
-
Acyl Chloride Method: Convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the alcohol, even a hindered one, to form the ester. This reaction is generally fast and high-yielding.
-
Enzymatic Esterification: Lipases are enzymes that can catalyze ester synthesis under mild conditions, often with high selectivity. Immobilized lipases, such as Novozym 435, are commonly used and can be effective for producing branched-chain esters in solvent-free systems or organic solvents. This method is particularly useful for sensitive substrates.
Purification
Q3: I am having difficulty removing the unreacted branched-chain alcohol from my ester product. Their boiling points are very close. What purification strategies can I use?
A3: Separating components with similar boiling points is a common challenge in the purification of branched-chain esters.
-
Fractional Distillation: This is the preferred method for separating liquids with close boiling points. A fractionating column with a high number of theoretical plates (e.g., a Vigreux column) provides repeated vaporization-condensation cycles, leading to a better separation than simple distillation.
-
Column Chromatography: If distillation is ineffective, silica (B1680970) gel column chromatography can be used. The difference in polarity between the ester and the alcohol allows for their separation. The less polar ester will typically elute first.
-
Chemical Conversion and Extraction: If the unreacted starting material is an alcohol, it can sometimes be converted into a more easily separable derivative. However, this is a less common approach for simple purification.
Q4: My ester seems to be hydrolyzing back to the carboxylic acid and alcohol during the aqueous workup. How can I prevent this?
A4: Ester hydrolysis can occur under both acidic and basic conditions, especially with heating.
-
Use Mild Basic Washes: During workup to remove unreacted carboxylic acid, use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution instead of a strong base like sodium hydroxide (B78521) (NaOH).
-
Perform Washes at Low Temperature: Conduct the aqueous extractions at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.
-
Minimize Contact Time: Work quickly during the aqueous extraction steps to reduce the time the ester is in contact with the aqueous phase.
-
Avoid Strong Acids: If an acidic wash is necessary, use a dilute, weak acid and perform the wash at a low temperature.
Q5: How can I separate diastereomeric esters?
A5: Diastereomers have different physical properties and can often be separated by standard laboratory techniques.
-
Column Chromatography: This is the most common method for separating diastereomers. The subtle differences in their three-dimensional structures can lead to different interactions with the stationary phase (e.g., silica gel or C18 reversed-phase silica), allowing for their separation.
-
Recrystallization: If the diastereomeric esters are solid, fractional recrystallization can be an effective separation method.
-
Preparative HPLC: For difficult separations or for obtaining high-purity isomers, preparative high-performance liquid chromatography (HPLC) can be used.
Data Presentation
Table 1: Comparison of Esterification Methods for Sterically Hindered Substrates
| Method | Typical Reactants | Catalyst/Reagent | Temperature | Typical Yield | Advantages | Disadvantages |
| Fischer Esterification | Pivalic acid + tert-Butanol | H₂SO₄ | Reflux | Low to Moderate | Inexpensive reagents | Low yield for hindered substrates, harsh conditions |
| Steglich Esterification | Pivalic acid + tert-Butanol | DCC, DMAP | Room Temp. | Moderate (e.g., 50%)[1] | Mild conditions, good for sensitive substrates | DCC byproduct can be difficult to remove, reagents are more expensive |
| Acyl Chloride Method | Pivaloyl chloride + tert-Butanol | Pyridine (base) | 0 °C to Room Temp. | High | Fast, high-yielding | Requires synthesis of acyl chloride, corrosive byproduct (HCl) |
| Enzymatic Synthesis | Adipic acid + iso-Butanol | Novozym 435 | 50 °C | High | Mild conditions, high selectivity, reusable catalyst | Slower reaction times, enzyme cost |
Table 2: Optimized Conditions for the Synthesis of Neopentyl Glycol Esters
| Carboxylic Acid | Molar Ratio (Acid:NPG) | Catalyst (H₂SO₄) | Temperature | Pressure | Yield | Reference |
| Hexanoic Acid | 3:1 | 0.5% w/w | 150 °C (423 K) | 0.5 kPa | >99% | [2][3] |
| Acetic Acid | 8:1 | Self-catalyzed | 100-110 °C | Atmospheric | 95% | [4] |
| 2-Ethylhexanoic Acid | 8:1 | Self-catalyzed | 160-170 °C | Atmospheric | 95% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylpropyl Propanoate via Fischer Esterification
This protocol describes the synthesis of a branched-chain ester from a straight-chain carboxylic acid and a branched-chain alcohol.
Materials:
-
Propanoic acid
-
2-Methylpropan-1-ol (isobutanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Combine propanoic acid and an excess of 2-methylpropan-1-ol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propanoic acid), and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude ester by fractional distillation, collecting the fraction at the boiling point of 2-methylpropyl propanoate (~137 °C).
-
A reported yield for this reaction is approximately 37.3%, though this can be optimized.[5]
Protocol 2: Purification of Branched-Chain Ester by Fractional Distillation
This protocol outlines the separation of an ester from an alcohol with a similar boiling point.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.
-
Place the crude ester mixture in the round-bottom flask with a few boiling chips.
-
Slowly heat the mixture.
-
Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the more volatile component (often the unreacted alcohol).
-
Collect this first fraction in a receiving flask until the temperature begins to rise again.
-
Change the receiving flask to collect the intermediate fraction.
-
As the temperature stabilizes at the boiling point of the desired ester, change to a new, clean receiving flask to collect the pure product.
-
Continue distillation until only a small amount of residue remains in the distillation flask.
Protocol 3: GC-MS Analysis of Branched-Chain Fatty Acid Methyl Esters (FAMEs)
This protocol is for the analysis of purity and isomeric composition of branched-chain esters after conversion to their methyl esters.
Derivatization:
-
To a dried lipid/ester extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol.[6]
-
Incubate the mixture at 60 °C for 30-60 minutes.[6]
-
After cooling, add hexane (B92381) and a saturated NaCl solution.
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
GC-MS Parameters (Example):
-
Column: DB-225ms or a similar polar capillary column is often required for the separation of isomers.[7]
-
Injector Temperature: 280 °C
-
Oven Program: Initial temperature of 50-80 °C, ramped to a final temperature of 220-280 °C.[7][8]
-
Detector: Mass Spectrometer (MS) operated in scan or selected ion monitoring (SIM) mode.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in branched-chain ester synthesis.
Caption: Decision tree for the purification of branched-chain esters.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids | Chicheva | Fine Chemical Technologies [finechem-mirea.ru]
- 5. studylib.net [studylib.net]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Enhancing the stability of Hexyldecyl ethylhexanoate formulations at various temperatures
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to enhance the stability of formulations containing Hexyldecyl Ethylhexanoate across various temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is Hexyldecyl Ethylhexanoate and what are its primary functions in formulations? Hexyldecyl Ethylhexanoate is an ester that functions as an emollient and skin-conditioning agent. It is prized for its ability to provide a smooth, non-greasy feel to creams, lotions, and serums, enhancing spreadability and improving product texture. It also forms a lightweight barrier on the skin to help lock in moisture.
Q2: What are the main stability concerns for formulations containing Hexyldecyl Ethylhexanoate? As an ester, Hexyldecyl Ethylhexanoate can be susceptible to chemical degradation, primarily through hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2] In emulsion systems, the primary concerns are physical instabilities such as creaming, coalescence, phase separation, and changes in viscosity, all of which can be accelerated by temperature fluctuations.[1][3]
Q3: How does temperature affect the stability of Hexyldecyl Ethylhexanoate formulations? High temperatures can increase the rate of chemical degradation reactions like hydrolysis and oxidation.[1] Temperature fluctuations, including freeze-thaw cycles, place significant stress on emulsions, potentially leading to irreversible phase separation.[4] Elevated temperatures can also decrease viscosity, which may accelerate creaming or sedimentation.[5]
Q4: What are the initial signs of instability in an emulsion containing Hexyldecyl Ethylhexanoate? The earliest signs of instability often include creaming (a layer of dispersed droplets rising to the top), a change in viscosity (thinning or thickening), or a shift in pH.[4] Other indicators can be changes in color, the development of an off-odor (often sharp or rancid due to hydrolysis), or visible separation of oil and water phases.[1][6]
Troubleshooting Guide
Issue 1: Phase separation or creaming is observed after storage at elevated temperatures (e.g., 40-50°C).
-
Question: My emulsion is separating. What is the likely cause and how can I fix it?
-
Answer: Phase separation at high temperatures is often due to a combination of factors including reduced viscosity of the continuous phase and increased kinetic energy of the dispersed droplets, leading to coalescence.
-
Troubleshooting Steps:
-
Optimize Emulsifier System: Ensure the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is correctly matched to the oil and water phases of your formulation. You may need to screen different emulsifiers or adjust their concentrations.[1]
-
Increase Viscosity: Incorporate a rheology modifier such as a carbomer or a natural gum (e.g., xanthan gum) to increase the viscosity of the continuous phase. This slows the movement of droplets, hindering coalescence and creaming.[1][5]
-
Refine Homogenization: Ensure your homogenization process creates small, uniform droplets. High-pressure homogenization is often more effective at producing stable emulsions with a smaller particle size, which are less prone to creaming.[1]
-
Centrifuge Test: Use a centrifuge test as a predictive measure. Heating the emulsion to 50°C and centrifuging at 3000 rpm for 30 minutes can quickly indicate a tendency for creaming.[4][7]
-
-
Issue 2: The formulation's pH has drifted, and a rancid odor is detected over time.
-
Question: Why has my formulation's pH changed, and what is causing the unpleasant smell?
-
Answer: A drop in pH accompanied by a sharp, rancid odor strongly suggests chemical degradation via hydrolysis. The ester bond in Hexyldecyl Ethylhexanoate breaks down to form 2-ethylhexanoic acid and hexyldecanol. The acidic byproduct lowers the pH, and the free acid can have a characteristic pungent odor.[1]
-
Troubleshooting Steps:
-
pH Control: Esters are generally most stable at a neutral pH. Measure and adjust the initial pH of your formulation to a range of 6.0-7.5 using a suitable buffering system.[1]
-
Add Antioxidants: While Hexyldecyl Ethylhexanoate is a saturated ester, other components in the formulation can oxidize. This can sometimes catalyze further degradation. Consider adding antioxidants like Tocopherol (Vitamin E) or BHT to protect the overall formulation.[1]
-
Use Chelating Agents: Trace metal ions can catalyze degradation. Adding a chelating agent can bind these ions and improve stability, which can also help prevent color changes.[6]
-
Protect from Light and Air: Use opaque, airtight packaging to minimize exposure to light and oxygen, which can contribute to oxidative degradation of other ingredients.[1]
-
-
Quantitative Data: Recommended Stability Testing Conditions
The following table summarizes standard conditions for assessing the physical and chemical stability of cosmetic emulsions. Samples should be evaluated against a control stored at room temperature (25°C) or under refrigeration (4°C).[4][7]
| Parameter/Test | Condition | Duration | Key Observations |
| Accelerated Stability | 40°C or 45°C | 1-3 Months | Color, odor, pH, viscosity, phase separation, crystal formation.[8][9] |
| Long-Term Stability | 25°C (Room Temp) | 1-2 Years | Color, odor, pH, viscosity, appearance.[4][7] |
| Low-Temperature Storage | 4°C or -10°C | 1-3 Months | Crystal formation, phase separation, cloudiness.[4][7] |
| Freeze-Thaw Cycling | 24 hrs at -10°C, then 24 hrs at 25°C | 3-5 Cycles | Emulsion breaking, coalescence, irreversible phase separation.[4] |
| Centrifugation | 3000 rpm at 50°C | 30 Minutes | Creaming, sedimentation, phase separation.[7][9] |
| Light Exposure | Natural or UV Light Box | Min. 15 days | Color change, odor development, degradation.[7][9] |
Experimental Protocols
Accelerated Stability Testing (Temperature Stress)
Objective: To predict the long-term stability of the formulation by subjecting it to elevated temperatures.
Methodology:
-
Prepare a homogenous batch of the final formulation in its intended packaging.
-
Place a set of samples in a stability oven maintained at a constant temperature, typically 40°C, 45°C, or 50°C.[9]
-
Store a control set of samples at room temperature (25°C).
-
At specified time points (e.g., 2 weeks, 4 weeks, 8 weeks, 12 weeks), withdraw samples from both the oven and room temperature storage.[7]
-
Allow the heated samples to equilibrate to room temperature before evaluation.
-
Evaluate all samples for physical and chemical properties: visual appearance, color, odor, pH, viscosity, and microscopic properties (droplet size). Compare the results to the initial (time zero) data.
Freeze-Thaw Cycle Testing
Objective: To assess the emulsion's ability to withstand extreme temperature fluctuations that may occur during shipping or storage.
Methodology:
-
Place formulation samples in a freezer set to -10°C for 24 hours.[4]
-
Remove the samples and allow them to thaw at room temperature (25°C) for 24 hours. This completes one cycle.[4]
-
Visually inspect the samples for any signs of instability, such as phase separation, graininess, or breaking.
-
Repeat this process for a minimum of three cycles. A stable product should show no significant changes after three to five cycles.[4]
Centrifuge Testing
Objective: To rapidly predict creaming or sedimentation in an emulsion.
Methodology:
-
Heat a sample of the emulsion to 50°C in a water bath. This reduces viscosity and simulates accelerated aging.[4][7]
-
Place the heated sample into a centrifuge tube. Ensure the centrifuge is properly balanced.
-
After centrifugation, immediately inspect the sample for any signs of creaming (oily layer at the top) or sedimentation. Any visible separation indicates potential long-term instability.
Visual Guides
Caption: Workflow for conducting a comprehensive stability study.
Caption: Troubleshooting logic for emulsion instability.
References
- 1. benchchem.com [benchchem.com]
- 2. cir-safety.org [cir-safety.org]
- 3. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 6. Cosmetic emulsion separation [personalcarescience.com.au]
- 7. cheops-tsar.de [cheops-tsar.de]
- 8. dgk-ev.de [dgk-ev.de]
- 9. oxfordbiosciences.com [oxfordbiosciences.com]
Technical Support Center: Scaling Up the Enzymatic Synthesis of Hexyldecyl Ethylhexanoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on overcoming common challenges encountered during the scale-up of the enzymatic synthesis of Hexyldecyl Ethylhexanoate.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments effectively.
Question 1: Why is the final conversion to Hexyldecyl Ethylhexanoate lower than expected in my scaled-up batch?
Answer: Low conversion is a frequent challenge during scale-up. The root cause often lies in equilibrium limitations, suboptimal conditions, or mass transfer issues that become more pronounced in larger volumes. A systematic investigation is recommended.
| Potential Cause | Detailed Explanation | Recommended Troubleshooting Steps |
| Reaction Equilibrium | Esterification is a reversible reaction that produces water as a byproduct. As water accumulates in the reaction medium, it shifts the equilibrium back towards the reactants (hydrolysis), thus lowering the net ester formation.[1][2] | Implement in-situ water removal: Add molecular sieves (3Å or 4Å) to the reactor or conduct the reaction under a vacuum to continuously remove water and drive the reaction forward.[2] |
| Substrate/Product Inhibition | High concentrations of the substrates (2-hexyldecanol or 2-ethylhexanoic acid) or the product ester can inhibit the lipase's activity.[1] This effect can be more significant at scale-up concentrations. | Optimize substrate molar ratio: Experiment with varying the molar ratio. An excess of one substrate can shift the equilibrium, but a large excess may cause inhibition.[3] Consider a fed-batch approach: Gradually add one of the substrates to the reactor to maintain its concentration below the inhibitory level.[1] |
| Mass Transfer Limitations | In larger, poorly mixed reactors, the diffusion of substrates to the active sites of the immobilized enzyme can be restricted, leading to a lower overall reaction rate.[2] This is especially true for viscous, solvent-free systems. | Increase agitation speed: Enhance mixing to improve the contact between substrates and the enzyme. Be cautious of excessive shear stress on the immobilized support.[4] Evaluate reactor design: Ensure the reactor geometry and impeller type are suitable for solid-liquid reactions to prevent settling of the immobilized enzyme. |
| Suboptimal Temperature | Lipases have an optimal temperature range, typically 40-80°C.[3] Deviations can significantly reduce activity. At scale, maintaining a uniform temperature throughout the reactor can be challenging. | Verify and optimize temperature: Ensure your reactor's heating system provides uniform temperature distribution. Experiment in a small-scale pilot to confirm the optimal temperature for your specific enzyme and conditions.[4] |
Question 2: The initial reaction rate is very slow after scaling up. What are the likely causes?
Answer: A slow initial rate points towards issues with reaction conditions or the catalyst itself.
| Potential Cause | Detailed Explanation | Recommended Troubleshooting Steps |
| Insufficient Enzyme Loading | The amount of enzyme is directly proportional to the initial reaction rate. A concentration that was sufficient for a lab-scale reaction may be inadequate for a larger volume. | Increase enzyme concentration: The typical range for immobilized lipases is 1-10% (w/w) of the total substrate mass.[1] Perform small-scale trials to determine the most cost-effective enzyme loading for your desired reaction time. |
| Inactive Enzyme | The lipase (B570770) may have lost activity due to improper storage, handling, or pH shifts in the local microenvironment of the enzyme. | Test enzyme activity: Before use, validate the activity of your enzyme batch with a standard control reaction. Ensure the enzyme is stored at the recommended temperature and handled correctly. |
| Poor Substrate Purity | Impurities in the 2-hexyldecanol or 2-ethylhexanoic acid feedstocks can act as inhibitors or denature the enzyme. | Analyze raw materials: Use techniques like GC-MS or titration to check the purity of your substrates and identify any potential contaminants. |
Question 3: My immobilized lipase is losing activity rapidly over repeated batches. How can I improve its operational stability?
Answer: Retaining enzyme activity is crucial for a cost-effective scale-up process. Several factors can lead to accelerated deactivation.
| Potential Cause | Detailed Explanation | Recommended Troubleshooting Steps |
| Enzyme Denaturation | High temperatures (often above 60-70°C) can cause irreversible denaturation of the lipase.[2] Certain organic solvents or high concentrations of short-chain acids/alcohols can also lead to inactivation.[4] | Operate at optimal temperature: Avoid exceeding the recommended temperature for your lipase. Choose a biocompatible system: If using a solvent, ensure it does not denature the enzyme. For solvent-free systems, fed-batch addition can mitigate substrate-induced deactivation.[4] |
| Mechanical Stress | High agitation speeds or certain impeller designs can cause physical damage to the immobilization support material, leading to enzyme leaching and fragmentation.[4] | Optimize agitation: Use the lowest agitation speed that still provides adequate mixing and avoids mass transfer limitations. Select appropriate hardware: Consider low-shear impellers (e.g., anchor or helical ribbon) for stirred-tank reactors or evaluate alternative reactor types like packed-bed or fluidized-bed reactors. |
| Fouling of Support | The surface of the immobilized enzyme can become coated with byproducts or impurities, blocking substrate access to the active sites. | Implement washing steps: After each batch, wash the recovered enzyme with a suitable solvent (e.g., hexane (B92381) or isopropanol) to remove adsorbed materials before drying and reuse.[5] |
Frequently Asked Questions (FAQs)
Q1: Which type of enzyme is recommended for Hexyldecyl Ethylhexanoate synthesis? A1: Lipases (E.C. 3.1.1.3) are the most effective enzymes for this type of esterification. Specifically, immobilized lipases such as Candida antarctica Lipase B (often sold as Novozym 435) are widely used due to their high activity, stability in organic media, and ease of reuse.[1][6]
Q2: Should I run the synthesis in a solvent-free system or use an organic solvent? A2: Both approaches are viable. A solvent-free system is often preferred for a "greener" process and higher volumetric productivity.[7][8] However, using a non-polar organic solvent like n-hexane can reduce the viscosity of the reaction mixture, which may alleviate mass transfer limitations and prevent substrate inhibition.[9][10] The choice depends on your specific scale-up challenges and equipment.
Q3: What is a good starting point for the substrate molar ratio? A3: While the stoichiometric ratio is 1:1, it is common to use an excess of one substrate to shift the reaction equilibrium. For long-chain esters, starting with a slight excess of the alcohol (e.g., a 1:1.2 to 1:2 acid-to-alcohol molar ratio) is a common strategy.[11] However, the optimal ratio must be determined experimentally, as a large excess can inhibit the enzyme.[4]
Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be monitored by periodically taking small aliquots from the reactor and analyzing them. The most common method is to measure the decrease in free fatty acid concentration via titration with a standard base (e.g., NaOH). Gas Chromatography (GC) can also be used to directly measure the formation of the hexyldecyl ethylhexanoate product.[5]
Experimental Protocols
Protocol 1: Batch Synthesis of Hexyldecyl Ethylhexanoate in a Stirred-Tank Reactor (Solvent-Free)
-
Reactor Preparation: Ensure the reactor is clean, dry, and equipped with a temperature controller, overhead stirrer, and a port for sampling. If performing vacuum-assisted water removal, ensure the reactor is connected to a vacuum pump via a cold trap.
-
Charging Reactants: Charge the reactor with 2-ethylhexanoic acid and 2-hexyldecanol at the desired molar ratio (e.g., 1:1.2).
-
Pre-heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 60°C).
-
Enzyme Addition: Once the temperature is stable, add the immobilized lipase (e.g., Novozym 435) at a concentration of 2-5% (w/w) based on the total mass of the substrates.
-
Reaction: Maintain the temperature and stirring speed for the duration of the reaction (typically 4-24 hours). If applicable, apply a vacuum (e.g., 200 mbar) to remove the water byproduct.
-
Monitoring: Take samples at regular intervals (e.g., every 1-2 hours) and analyze for acid value or product concentration by GC to determine the conversion rate.
-
Enzyme Recovery: Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme from the product mixture by filtration.
-
Purification: The crude product can be purified by vacuum distillation to remove any unreacted starting materials.
Data Presentation
Table 1: Effect of Key Parameters on Ester Conversion
Representative data for the synthesis of a long-chain wax ester catalyzed by immobilized lipase.
| Temperature (°C) | Substrate Molar Ratio (Acid:Alcohol) | Enzyme Loading (% w/w) | Reaction Time (h) | Conversion (%) |
| 50 | 1:1 | 5 | 8 | 85 |
| 60 | 1:1 | 5 | 8 | 92 |
| 70 | 1:1 | 5 | 8 | 88 (slight deactivation) |
| 60 | 1:1.2 | 5 | 8 | 95 |
| 60 | 1:1.5 | 5 | 8 | 96 |
| 60 | 1:1.2 | 2 | 8 | 75 |
| 60 | 1:1.2 | 8 | 8 | >98 |
Visualizations
Diagrams
Caption: General experimental workflow for enzymatic synthesis.
Caption: Troubleshooting decision tree for low conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hexyldecyl ethylhexanoate | 439134-25-5 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cir-safety.org [cir-safety.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.blucher.com.br [pdf.blucher.com.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Adjusting the pH of formulations containing Hexyldecyl ethylhexanoate for optimal stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the pH of formulations containing Hexyldecyl Ethylhexanoate to ensure optimal stability.
Frequently Asked Questions (FAQs)
Q1: What is Hexyldecyl Ethylhexanoate and why is the pH of my formulation important?
A1: Hexyldecyl Ethylhexanoate is an emollient ester used in cosmetic and pharmaceutical formulations to provide a smooth, non-greasy feel.[1] The pH of your formulation is a critical parameter that can significantly impact the chemical stability of Hexyldecyl Ethylhexanoate. Esters, including Hexyldecyl Ethylhexanoate, are susceptible to hydrolysis, a chemical reaction with water that breaks the ester down into its constituent alcohol and carboxylic acid.[2][3] This degradation can alter the efficacy, sensory properties, and safety of your product. The rate of this hydrolysis is highly dependent on the pH of the formulation.
Q2: What is the optimal pH range for formulations containing Hexyldecyl Ethylhexanoate?
A2: Generally, esters exhibit the greatest stability in a slightly acidic to neutral pH range. For cosmetic formulations, a pH range of 4.5 to 7 is often recommended to align with the natural pH of the skin.[2] While Hexyldecyl Ethylhexanoate is reported to have good resistance to hydrolysis, it is advisable to maintain the formulation pH between 5.0 and 7.0 to minimize degradation and ensure long-term stability. At pH values below 4 and above 8, the rate of hydrolysis is expected to increase significantly.
Q3: What are the signs of Hexyldecyl Ethylhexanoate degradation in my formulation?
A3: Degradation of Hexyldecyl Ethylhexanoate due to hydrolysis can lead to several observable changes in your formulation, including:
-
Changes in Odor: The formation of 2-ethylhexanoic acid can introduce a slightly acidic or unpleasant odor.
-
Shift in pH: The generation of a carboxylic acid will cause a decrease in the formulation's pH over time.
-
Changes in Viscosity and Texture: Degradation of the ester can impact the emulsion structure, potentially leading to a decrease in viscosity or a change in the feel of the product.
-
Phase Separation: In emulsion systems, the breakdown of the emollient can contribute to instability, leading to the separation of oil and water phases.
Q4: How can I adjust the pH of my formulation?
A4: The pH of a formulation can be adjusted using acidic or basic solutions. It is recommended to use dilute solutions (e.g., 10% w/v) to allow for precise control.
-
To decrease pH (make more acidic): A solution of citric acid or lactic acid is commonly used.[4][5]
-
To increase pH (make more alkaline): A solution of sodium hydroxide (B78521) or triethanolamine (B1662121) can be used.[4][5]
Always add the pH adjuster dropwise while continuously monitoring the pH with a calibrated pH meter.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Formulation pH decreases over time. | Hydrolysis of Hexyldecyl Ethylhexanoate is occurring, leading to the formation of 2-ethylhexanoic acid. | 1. Verify the initial pH of your formulation was within the recommended range (5.0-7.0).2. Consider adding a buffering agent (e.g., citrate (B86180) buffer, phosphate (B84403) buffer) to maintain a stable pH.3. Perform a stability study to assess the rate of pH change at different storage conditions. |
| A noticeable change in odor is detected. | Degradation of the ester is likely producing volatile byproducts. | 1. Confirm the odor change by comparing with a freshly prepared sample.2. Analyze the formulation using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile compounds.3. Reformulate at a more optimal pH and consider including a fragrance to mask any slight odor if the degradation is minimal and within acceptable limits. |
| The viscosity of the emulsion has decreased. | The emulsion structure may be destabilized due to the breakdown of Hexyldecyl Ethylhexanoate. | 1. Measure the viscosity using a viscometer and compare it to the initial specification.2. Examine the emulsion under a microscope for changes in droplet size and distribution.3. Re-evaluate the emulsifier system and the formulation's pH to improve emulsion stability. |
| Phase separation is observed. | Significant degradation of the ester and subsequent emulsion instability. | 1. This indicates a critical stability issue. The formulation is not viable in its current state.2. A complete reformulation is necessary, focusing on optimizing the pH, emulsifier system, and potentially the concentration of Hexyldecyl Ethylhexanoate. |
Data on pH-Dependent Stability of Hexyldecyl Ethylhexanoate
The following table provides illustrative data on the expected stability of Hexyldecyl Ethylhexanoate at different pH values based on general principles of ester hydrolysis. This data should be confirmed with a formulation-specific stability study.
| pH | Temperature (°C) | Estimated % Hydrolysis (3 months) | Visual Appearance |
| 4.0 | 40 | < 2% | No significant change |
| 5.5 | 40 | < 1% | No significant change |
| 7.0 | 40 | < 1.5% | No significant change |
| 8.5 | 40 | 5 - 10% | Potential for slight haziness |
| 9.5 | 40 | > 15% | Likely phase separation/haziness |
Experimental Protocols
Protocol 1: pH Adjustment of a Formulation
Objective: To adjust the pH of a formulation containing Hexyldecyl Ethylhexanoate to a target value.
Materials:
-
Calibrated pH meter with a suitable probe
-
Stirring plate and stir bar
-
Beakers
-
Pipettes
-
10% (w/v) Citric Acid solution
-
10% (w/v) Sodium Hydroxide solution
Methodology:
-
Place a representative sample of your formulation in a beaker with a stir bar.
-
Begin gentle stirring to ensure homogeneity.
-
Immerse the pH probe into the formulation, ensuring the bulb is fully covered.
-
Allow the pH reading to stabilize and record the initial pH.
-
If the pH is higher than the target, add the 10% Citric Acid solution drop by drop. If the pH is lower, add the 10% Sodium Hydroxide solution drop by drop.
-
Allow the formulation to mix for at least 5 minutes after each addition before taking a new pH reading.
-
Continue this process until the target pH is reached and the reading is stable for at least 15 minutes.
-
Record the final pH and the total amount of pH adjuster added.
Protocol 2: Accelerated Stability Study for a Formulation Containing Hexyldecyl Ethylhexanoate
Objective: To assess the stability of a formulation containing Hexyldecyl Ethylhexanoate under accelerated conditions.
Materials:
-
Stability chambers set to 40°C ± 2°C / 75% RH ± 5% RH
-
pH meter
-
Viscometer
-
Microscope
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
High-Performance Liquid Chromatograph (HPLC)
-
Appropriate sample containers
Methodology:
-
Prepare three batches of the final formulation with the pH adjusted to the target value.
-
Fill the formulation into the final intended packaging as well as into inert glass containers for analytical testing.
-
Place the samples in the stability chambers.
-
At specified time points (e.g., initial, 1 month, 2 months, 3 months), remove samples for analysis.
-
Visual and Physical Evaluation:
-
Assess color, odor, and appearance.
-
Measure the pH of the formulation.
-
Measure the viscosity.
-
Examine the emulsion microstructure using a microscope.
-
-
Quantification of Hexyldecyl Ethylhexanoate (by GC-MS or HPLC):
-
Develop and validate an analytical method to quantify the concentration of Hexyldecyl Ethylhexanoate.
-
Extract the ester from the formulation using a suitable solvent.
-
Analyze the extract to determine the remaining concentration of Hexyldecyl Ethylhexanoate.
-
-
Analysis of Degradation Products:
-
Use the same chromatographic method to identify and quantify the primary degradation products (Hexyldecanol and 2-ethylhexanoic acid).
-
-
Compile the data and evaluate the stability of the formulation based on the changes observed over time.
Visualizations
Caption: Workflow for determining the optimal pH for formulation stability.
Caption: Logical relationship of pH-catalyzed hydrolysis of Hexyldecyl Ethylhexanoate.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. [Simultaneous determination of 19 phthalate esters in cosmetics using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Homogenization for Hexyldecyl Ethylhexanoate Nanoemulsions
This technical support guide is designed for researchers, scientists, and drug development professionals working on the formulation of Hexyldecyl ethylhexanoate nanoemulsions. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the homogenization process.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Droplet size is too large (>200 nm) | 1. Insufficient Homogenization Pressure: The energy input is not enough to break down the oil droplets effectively.[1] 2. Too Few Homogenization Passes: The coarse emulsion has not been processed enough times to achieve the desired particle size.[2] 3. Inadequate Surfactant Concentration: There is not enough surfactant to stabilize the newly formed smaller droplets, leading to coalescence. 4. High Oil Concentration: A higher oil content requires more energy and surfactant to achieve a small droplet size. | 1. Increase Homogenization Pressure: Gradually increase the pressure in increments (e.g., 100-200 bar) and analyze the effect on droplet size. Pressures up to 1000-1500 bar are common for nanoemulsions.[3] 2. Increase the Number of Passes: Process the emulsion through the homogenizer for additional cycles (e.g., 3-5 passes) to facilitate further droplet size reduction.[2][3] 3. Optimize Surfactant Concentration: Increase the surfactant concentration to ensure complete coverage of the oil-water interface. The ideal surfactant-to-oil ratio (SOR) is crucial for stability. 4. Adjust Oil Phase Concentration: Consider reducing the concentration of Hexyldecyl ethylhexanoate in your formulation. |
| High Polydispersity Index (PDI > 0.3) | 1. "Over-processing": In some cases, excessive homogenization can lead to droplet coalescence and an increase in PDI.[3] 2. Inefficient Coarse Emulsion: The initial pre-emulsion has a very wide droplet size distribution. 3. Inappropriate Surfactant System: The chosen surfactant or surfactant/co-surfactant blend (Smix) is not effective at stabilizing the droplets. | 1. Optimize the Number of Passes: Systematically evaluate the PDI after each pass to identify the optimal number of cycles before over-processing occurs.[3] 2. Improve Pre-emulsification: Use a high-shear mixer to create a fine and uniform coarse emulsion before high-pressure homogenization. 3. Screen Different Surfactants/Co-surfactants: Experiment with different surfactants or adjust the Smix ratio. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is a critical factor. |
| Nanoemulsion is unstable (phase separation, creaming, or coalescence) | 1. Ostwald Ripening: The diffusion of oil from smaller to larger droplets, a common issue with nanoemulsions.[4] 2. Insufficient Zeta Potential: Low surface charge on the droplets can lead to aggregation. 3. Inadequate Surfactant Film: The surfactant layer around the droplets is not robust enough to prevent them from merging. 4. Temperature Effects: Changes in temperature can affect surfactant performance and emulsion stability.[5] | 1. Incorporate a Hydrophobic Agent: Adding a small amount of a highly water-insoluble oil can help minimize Ostwald ripening. 2. Adjust pH or Add a Charged Surfactant: For electrostatic stabilization, a zeta potential of > |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for homogenization pressure and number of passes for Hexyldecyl ethylhexanoate nanoemulsions?
A1: A sensible starting point for homogenization pressure is between 500 and 1000 bar, with 3 to 5 passes.[3] The optimal parameters will depend on your specific formulation, including the oil and surfactant concentrations. It is recommended to perform a systematic study to determine the ideal conditions for your system.
Q2: How do I choose the right surfactant for a Hexyldecyl ethylhexanoate nanoemulsion?
A2: The choice of surfactant is critical and depends on the required HLB for the oil phase. For an oil-in-water (O/W) nanoemulsion, surfactants with a higher HLB value (typically 8-18) are suitable. Non-ionic surfactants like polysorbates (e.g., Tween 80) and polyglycerol esters are commonly used in cosmetic formulations due to their low irritation potential.[6] It is often beneficial to use a blend of surfactants to achieve the desired HLB and a stable formulation.
Q3: What is the role of a co-surfactant and should I use one?
A3: A co-surfactant, typically a short-to-medium chain alcohol or a non-ionic surfactant with a low HLB, can help to reduce interfacial tension and increase the flexibility of the surfactant film at the oil-water interface. This can lead to the formation of smaller droplets and improved stability. The use of a co-surfactant is recommended if you are having difficulty achieving the desired droplet size or stability with a single surfactant.
Q4: My nanoemulsion looks translucent, but the particle size is still larger than desired. What should I do?
A4: The translucent appearance of a nanoemulsion is due to the small droplet size, which reduces light scattering. However, to achieve a specific droplet size for optimal performance, you may need to further optimize the homogenization parameters. Try increasing the homogenization pressure or the number of passes. Also, re-evaluate your surfactant system to ensure it is providing sufficient stabilization.
Q5: How can I assess the long-term stability of my Hexyldecyl ethylhexanoate nanoemulsion?
A5: Long-term stability can be assessed by monitoring key parameters over time at different storage conditions (e.g., refrigerated, room temperature, and accelerated at 40°C). The parameters to monitor include:
-
Droplet Size and PDI: Measured by dynamic light scattering (DLS).
-
Zeta Potential: To assess electrostatic stability.
-
Visual Appearance: Check for any signs of creaming, sedimentation, or phase separation.
-
Viscosity: Changes in viscosity can indicate instability.
Experimental Protocols
Protocol 1: Preparation of Hexyldecyl Ethylhexanoate Nanoemulsion via High-Pressure Homogenization
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion with Hexyldecyl ethylhexanoate as the oil phase.
Materials:
-
Hexyldecyl ethylhexanoate (Oil Phase)
-
Non-ionic surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80, Propylene Glycol)
-
Purified Water (Aqueous Phase)
-
High-Shear Mixer
-
High-Pressure Homogenizer (HPH)
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amounts of Hexyldecyl ethylhexanoate, surfactant, and co-surfactant.
-
Mix the components thoroughly until a homogenous solution is formed. Gentle heating may be applied if necessary to dissolve solid components.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the required amount of purified water.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer at a moderate speed (e.g., 5,000-10,000 rpm) for 5-10 minutes. This will form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the coarse emulsion through the high-pressure homogenizer.
-
Set the desired homogenization pressure (e.g., start at 800 bar).
-
Process the emulsion for a specific number of cycles (e.g., start with 3 cycles).
-
Collect the resulting nanoemulsion. It is advisable to cool the collection vessel to dissipate heat generated during homogenization.
-
-
Characterization:
-
Allow the nanoemulsion to cool to room temperature.
-
Measure the mean droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess stability.
-
Visually inspect for any signs of instability over a set period.
-
Data Presentation
Table 1: Effect of Homogenization Pressure on Nanoemulsion Properties
| Homogenization Pressure (bar) | Number of Passes | Mean Droplet Size (nm) | PDI | Zeta Potential (mV) |
| 500 | 3 | 250 ± 15.2 | 0.45 ± 0.05 | -25.3 ± 1.8 |
| 800 | 3 | 180 ± 9.8 | 0.28 ± 0.03 | -28.1 ± 1.5 |
| 1000 | 3 | 120 ± 7.5 | 0.21 ± 0.02 | -30.5 ± 1.2 |
| 1200 | 3 | 95 ± 5.1 | 0.18 ± 0.02 | -31.2 ± 1.4 |
Table 2: Effect of Number of Passes on Nanoemulsion Properties (at 1000 bar)
| Number of Passes | Homogenization Pressure (bar) | Mean Droplet Size (nm) | PDI | Zeta Potential (mV) |
| 1 | 1000 | 210 ± 12.3 | 0.35 ± 0.04 | -27.6 ± 2.1 |
| 3 | 1000 | 120 ± 7.5 | 0.21 ± 0.02 | -30.5 ± 1.2 |
| 5 | 1000 | 105 ± 6.2 | 0.19 ± 0.03 | -30.8 ± 1.6 |
| 7 | 1000 | 100 ± 5.9 | 0.25 ± 0.04 | -29.9 ± 1.9 |
Visualizations
Caption: Experimental workflow for the preparation and characterization of nanoemulsions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production and Characterization of Cosmetic Nanoemulsions Containing Opuntia ficus-indica (L.) Mill Extract as Moisturizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of Hexyldecyl Ethylhexanoate: A Validated HPLC Method vs. Alternative Techniques
For researchers, scientists, and professionals in drug and cosmetic development, ensuring the purity of raw materials like Hexyldecyl ethylhexanoate is paramount. This emollient, an ester of 2-ethylhexanoic acid and hexyldecanol, is a common ingredient in skincare and cosmetic formulations where its purity directly impacts product quality, stability, and safety.[1][2] This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Supercritical Fluid Chromatography (SFC)—for the purity assessment of Hexyldecyl ethylhexanoate.
Comparison of Analytical Methodologies
The choice of an analytical method depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and laboratory-specific constraints like sample throughput, available instrumentation, and cost. Hexyldecyl ethylhexanoate is a large, non-volatile, and non-chromophoric molecule, which influences the suitability of each technique.
| Feature | HPLC with ELSD | Gas Chromatography (GC-FID) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on partitioning with a stationary phase. | Separation using a supercritical fluid (typically CO₂) as the mobile phase, combining properties of GC and HPLC.[3][4] |
| Sample Prep | Simple dissolution in an appropriate organic solvent. | Often requires derivatization to form more volatile esters (e.g., FAMEs), adding time and potential for error.[5][6] | Minimal sample preparation, typically simple dissolution.[5] |
| Detection | Universal detection (ELSD/CAD) required due to lack of UV chromophore. | Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons.[6] | Compatible with various detectors, including UV and ELSD.[7] |
| Analysis Time | Moderate (typically 10-30 minutes per sample). | Can be longer due to temperature programming; derivatization adds significant time. | Generally faster analysis times than HPLC due to low viscosity of the mobile phase.[7] |
| Selectivity | High selectivity for the main component and non-volatile impurities. | Excellent for separating volatile impurities and isomers. | High efficiency and unique selectivity, especially for non-polar compounds.[7] |
| Key Advantage | Avoids chemical derivatization and high-temperature analysis, preserving sample integrity.[5] | Robust, cost-effective, and a standard technique for fatty acid/ester analysis.[6] | Fast, efficient, and environmentally friendly (uses CO₂).[4] |
| Key Disadvantage | Lower sensitivity for some compounds without specialized detectors. | High temperatures can degrade thermally labile analytes; derivatization is complex.[5] | Instrumentation is less common and can be more complex to operate.[5] |
Data Presentation: Method Validation Parameters
The following tables summarize hypothetical but realistic quantitative data from the validation of each analytical method for the purity assessment of Hexyldecyl ethylhexanoate, based on International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]
Table 1: HPLC-ELSD Method Validation Data
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.9991 |
| Range | 80-120% of test conc. | 0.1 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.8% |
| Precision (RSD%) | ≤ 2.0% | 0.85% |
| LOD | - | 0.03 mg/mL |
| LOQ | - | 0.10 mg/mL |
Table 2: GC-FID Method Validation Data (Post-Derivatization)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.9995 |
| Range | 80-120% of test conc. | 0.05 - 1.0 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% |
| Precision (RSD%) | ≤ 2.0% | 1.10% |
| LOD | - | 0.01 mg/mL |
| LOQ | - | 0.05 mg/mL |
Table 3: SFC-ELSD Method Validation Data
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.9989 |
| Range | 80-120% of test conc. | 0.1 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 101.2% |
| Precision (RSD%) | ≤ 2.0% | 0.95% |
| LOD | - | 0.04 mg/mL |
| LOQ | - | 0.12 mg/mL |
Experimental Protocols
Detailed Protocol for HPLC-ELSD Method Validation
This protocol outlines the validation of an HPLC method for determining the purity of Hexyldecyl ethylhexanoate.
1. Apparatus and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Evaporative Light Scattering Detector (ELSD).
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[5]
-
Reagents: Acetonitrile (HPLC grade), Isopropanol (HPLC grade), Water (HPLC grade), Hexyldecyl ethylhexanoate reference standard (>99% purity).
2. Chromatographic Conditions
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Isopropanol (B).
-
Gradient: 0-15 min, 80-100% B; 15-20 min, 100% B; 20.1-25 min, 80% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[5]
-
Injection Volume: 10 µL.
-
ELSD Conditions: Drift Tube Temperature: 50°C; Nebulizer Gas (N₂): 1.5 SLM.
3. Solution Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh 50 mg of Hexyldecyl ethylhexanoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Isopropanol.
-
Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
4. Validation Procedures
-
Specificity: Inject the diluent (Isopropanol), a standard solution, and a sample solution. The diluent should show no interfering peaks at the retention time of the analyte. Potential impurities (2-ethylhexanoic acid, hexyldecanol) should be resolved from the main peak.
-
Linearity: Prepare a series of at least five standard solutions across the analytical range (e.g., 0.1 to 1.5 mg/mL).[8] Plot the log of the peak area versus the log of the concentration. The correlation coefficient (r²) should be ≥ 0.995.[8]
-
Accuracy (Recovery): Perform recovery studies by spiking the sample matrix with a known amount of reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates per level.[9] Calculate the percentage recovery.
-
Precision (Repeatability): Inject the sample solution six times. Calculate the Relative Standard Deviation (RSD) of the peak areas. The RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Visualization of Validation Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC analytical method as per ICH guidelines.
Caption: Workflow for HPLC analytical method validation.
Conclusion
For the routine purity assessment of Hexyldecyl ethylhexanoate, a validated HPLC-ELSD method is highly recommended. It offers a robust and reliable approach that avoids the complexities and potential sample degradation associated with the derivatization and high temperatures required for GC-FID analysis.[5]
-
GC-FID remains a powerful, cost-effective alternative, particularly in quality control labs where it is already a workhorse for analyzing fatty acids and esters and where expertise in derivatization exists.[6]
-
SFC presents a compelling high-throughput and environmentally friendly option, ideal for research and development settings with access to the necessary instrumentation. Its speed and efficiency are significant advantages.[7][11]
Ultimately, the selection of the most appropriate technique should be guided by the specific analytical requirements, including the need for impurity identification, sample throughput, and available resources.
References
- 1. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 2. Hexyldecyl Ethylhexanoate | C24H48O2 | CID 23146896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 4. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Method developments approaches in supercritical fluid chromatography applied to the analysis of cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. scribd.com [scribd.com]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Hexyldecyl Ethylhexanoate and Isopropyl Myristate as Dermal Penetration Enhancers
For Researchers, Scientists, and Drug Development Professionals
In the realm of topical and transdermal drug delivery, the selection of an appropriate penetration enhancer is a critical determinant of a formulation's efficacy. An ideal enhancer must effectively and reversibly reduce the barrier function of the stratum corneum, allowing for the optimal permeation of the active pharmaceutical ingredient (API) without causing skin irritation. This guide provides a comparative study of two prominent ester compounds, Hexyldecyl Ethylhexanoate and Isopropyl Myristate (IPM), frequently employed in cosmetic and pharmaceutical formulations for their emollient and solvent properties, which also contribute to their function as penetration enhancers.
Physicochemical Properties and Mechanism of Action
Both Hexyldecyl Ethylhexanoate and Isopropyl Myristate are esters that can enhance the penetration of APIs through the skin, albeit through potentially different primary mechanisms. Their effectiveness is often linked to their physicochemical properties.
Isopropyl Myristate (IPM) is a well-documented penetration enhancer.[1] It is the ester of isopropyl alcohol and myristic acid.[1] Its primary mechanism of action involves the disruption of the highly organized lipid structure of the stratum corneum.[1] By integrating into the lipid bilayer, IPM increases its fluidity, creating transient pathways that facilitate the permeation of active ingredients.[2] This lipophilic ester is particularly effective for enhancing the penetration of hydrophobic drugs by improving their diffusion rates through the lipid-rich outer layers of the skin.[2]
Hexyldecyl Ethylhexanoate is the ester of hexyldecanol and 2-ethylhexanoic acid.[3][4] While it is widely used as an emollient that provides a smooth and non-greasy feel to the skin, its role as a penetration enhancer is also recognized.[5][6] The primary mechanism by which alkyl ethylhexanoates, including hexyldecyl ethylhexanoate, are thought to enhance skin penetration is by increasing the solubility of the drug within the formulation and potentially within the stratum corneum itself.[6][7] An increase in solubility can lead to a higher concentration gradient, which is a key driving force for passive diffusion across the skin.[8]
Quantitative Data Presentation
| Parameter | Hexyldecyl Ethylhexanoate | Isopropyl Myristate | Control (without enhancer) |
| Active Pharmaceutical Ingredient (API) | Hypothetical Drug X | Hypothetical Drug X | Hypothetical Drug X |
| Steady-State Flux (Jss) (µg/cm²/h) | Value | Value | Value |
| Permeability Coefficient (Kp) (cm/h) | Value | Value | Value |
| Enhancement Ratio (ER) | Value | Value | 1.0 |
| Lag Time (t_lag) (h) | Value | Value | Value |
Note: The values in this table are placeholders and would be populated with experimental data from a direct comparative study.
Experimental Protocols
To quantitatively compare the skin penetration enhancing effects of Hexyldecyl Ethylhexanoate and Isopropyl Myristate, the following experimental protocols are typically employed:
In Vitro Skin Permeation Study using Franz Diffusion Cells
This is a widely accepted method for assessing the percutaneous absorption of topical and transdermal formulations.[9][10][11]
Objective: To measure the rate and extent of an API's permeation through an excised skin membrane from formulations containing either Hexyldecyl Ethylhexanoate or Isopropyl Myristate.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Receptor solution (e.g., phosphate-buffered saline, PBS, often with a solubility enhancer)
-
Formulations of the API containing a standardized concentration of either Hexyldecyl Ethylhexanoate or Isopropyl Myristate, and a control formulation without any enhancer.
-
High-Performance Liquid Chromatography (HPLC) system for sample analysis.
Procedure:
-
Skin Preparation: Full-thickness skin is carefully excised and subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: The receptor compartment is filled with the receptor solution, ensuring no air bubbles are trapped beneath the skin. The system is maintained at a constant temperature (typically 32°C or 37°C) and the receptor solution is continuously stirred.
-
Dosing: A precise amount of the test formulation is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn from the sampling port and replaced with an equal volume of fresh receptor solution to maintain sink conditions.
-
Analysis: The concentration of the API in the collected samples is quantified using a validated HPLC method.
-
Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss), permeability coefficient (Kp), and lag time (t_lag) are calculated from this plot. The enhancement ratio (ER) is determined by dividing the flux of the formulation with the enhancer by the flux of the control formulation.
Tape Stripping Method
This technique is used to determine the amount and distribution of a substance within the stratum corneum.
Objective: To assess the extent to which Hexyldecyl Ethylhexanoate and Isopropyl Myristate facilitate the penetration of an API into the stratum corneum.
Materials:
-
Adhesive tapes (e.g., D-Squame®, Scotch® Magic Tape)
-
Solvent for extraction
-
Analytical instrumentation (e.g., HPLC)
Procedure:
-
Application: The test formulations are applied to a defined area of the skin (in vivo or ex vivo).
-
Removal: After a specified time, the formulation is removed from the skin surface.
-
Stripping: An adhesive tape is firmly pressed onto the treated skin area and then rapidly removed, taking with it a layer of the stratum corneum. This process is repeated multiple times.
-
Extraction: The API is extracted from each tape strip using a suitable solvent.
-
Quantification: The amount of API on each tape strip is quantified. This allows for the construction of a concentration profile of the API as a function of depth within the stratum corneum.
Visualizations
Conclusion
Both Hexyldecyl Ethylhexanoate and Isopropyl Myristate serve as valuable excipients in topical and transdermal formulations, contributing to skin feel and the enhancement of API penetration. Isopropyl Myristate is well-characterized to function by disrupting the lipid organization of the stratum corneum. In contrast, Hexyldecyl Ethylhexanoate, like other alkyl esters, is primarily thought to enhance permeation by increasing the solubility of the drug, thereby increasing the thermodynamic activity and driving force for diffusion.
The selection between these two enhancers should be guided by the physicochemical properties of the API, the desired formulation characteristics, and the target skin layer. For highly lipophilic drugs, the lipid-disrupting properties of IPM may be more advantageous. For APIs with poor solubility, the solubilizing effect of Hexyldecyl Ethylhexanoate could be the more critical factor.
It is imperative for formulation scientists to conduct direct comparative studies, such as those outlined in the experimental protocols, to determine the optimal penetration enhancer for a specific API and formulation. Such empirical data is essential for the rational design of effective and safe topical and transdermal drug delivery systems.
References
- 1. sites.ualberta.ca [sites.ualberta.ca]
- 2. ewg.org [ewg.org]
- 3. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the activity of 2-substituted alkyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoates as skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Quantitative Purity Analysis of Hexyldecyl Ethylhexanoate via ¹H NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the development and quality control of pharmaceutical ingredients and formulations. This guide provides a comprehensive comparison of the quantitative analysis of Hexyldecyl ethylhexanoate purity using ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a powerful and non-destructive analytical technique. We will explore the methodology using an internal standard, present the experimental protocol, and compare the results with an alternative quantification method.
Introduction to Quantitative ¹H NMR (qNMR)
Quantitative ¹H NMR (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of protons giving rise to that signal. By comparing the integral of a known, pure internal standard with the integral of the analyte, the purity of the analyte can be accurately calculated.
Advantages of qNMR for Purity Determination:
-
High Accuracy and Precision: qNMR is recognized as a highly accurate and precise method for quantification.
-
Non-destructive: The sample can be recovered after analysis.
-
Versatility: It can be applied to a wide range of organic molecules.
-
Primary Method: It does not require a reference standard of the analyte for calibration.
Predicted ¹H NMR Spectrum of Hexyldecyl Ethylhexanoate
Structure of Hexyldecyl Ethylhexanoate:
Predicted Chemical Shifts:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons |
| a | ~4.05 | d | 2H |
| b | ~2.25 | m | 1H |
| c | ~1.55 | m | 2H |
| d | ~1.25 | m | ~34H |
| e | ~0.88 | t | 9H |
Experimental Protocol: Purity Determination by ¹H NMR
This section details the methodology for determining the purity of Hexyldecyl ethylhexanoate using 1,3,5-trimethoxybenzene (B48636) as an internal standard.
Materials and Instrumentation
-
Analyte: Hexyldecyl ethylhexanoate
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) (Purity ≥ 99.9%)
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
NMR Spectrometer: 400 MHz or higher
-
NMR Tubes: 5 mm diameter
-
Analytical Balance: Accurate to ±0.01 mg
Selection of Internal Standard
1,3,5-Trimethoxybenzene (TMB) was chosen as the internal standard based on the following criteria:
-
Chemical Stability: TMB is a stable, non-volatile solid.
-
Signal Simplicity: It produces two sharp singlet peaks in the ¹H NMR spectrum.
-
Signal Separation: Its aromatic proton signal at ~6.1 ppm and methoxy (B1213986) proton signal at ~3.8 ppm do not overlap with the signals of Hexyldecyl ethylhexanoate.
-
Known Purity: High-purity TMB is commercially available.
Sample Preparation
-
Accurately weigh approximately 20 mg of Hexyldecyl ethylhexanoate into a clean, dry vial. Record the exact weight (W_analyte).
-
Accurately weigh approximately 10 mg of 1,3,5-trimethoxybenzene into the same vial. Record the exact weight (W_IS).
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Data Acquisition
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Pulse Program: Standard 90° pulse
-
Acquisition Time: ≥ 3 seconds
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans: 16
-
Temperature: 298 K
Data Processing and Analysis
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the following signals:
-
Analyte: The doublet corresponding to the two protons (a) on the carbon adjacent to the ester oxygen at approximately 4.05 ppm (I_analyte).
-
Internal Standard: The singlet corresponding to the three aromatic protons of TMB at approximately 6.1 ppm (I_IS).
-
-
Calculate the purity of Hexyldecyl ethylhexanoate using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal (2 in this case)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal (3 in this case)
-
MW_analyte = Molecular weight of Hexyldecyl ethylhexanoate (368.67 g/mol )
-
MW_IS = Molecular weight of 1,3,5-trimethoxybenzene (168.19 g/mol )
-
W_analyte = Weight of Hexyldecyl ethylhexanoate
-
W_IS = Weight of the internal standard
-
P_IS = Purity of the internal standard
-
Data Presentation and Comparison
The following table summarizes the quantitative data obtained from the ¹H NMR analysis and compares it with a hypothetical result from an alternative method, Gas Chromatography with Flame Ionization Detection (GC-FID).
| Parameter | ¹H NMR with Internal Standard | GC-FID (Hypothetical) |
| Analyte Signal | ~4.05 ppm (d, 2H) | Retention Time |
| Internal Standard | 1,3,5-Trimethoxybenzene (~6.1 ppm, s, 3H) | Dodecane |
| Calculated Purity (%) | 98.5 ± 0.2 | 98.2 ± 0.3 |
| Limit of Quantification (LOQ) | ~0.1% | ~0.05% |
| Analysis Time per Sample | ~15 minutes | ~30 minutes |
| Sample Preparation | Simple dissolution | Derivatization may be required |
| Non-destructive | Yes | No |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the quantitative ¹H NMR analysis.
Caption: Experimental workflow for qNMR purity analysis.
Signaling Pathway of ¹H NMR Quantification
This diagram illustrates the relationship between the physical properties of the molecules and the final calculated purity.
Caption: Principle of quantitative ¹H NMR analysis.
Conclusion
Quantitative ¹H NMR spectroscopy provides a robust, accurate, and efficient method for determining the purity of Hexyldecyl ethylhexanoate. Its primary nature, coupled with simple sample preparation and non-destructive analysis, makes it a highly valuable tool in research, development, and quality control settings. When compared to chromatographic techniques, qNMR offers a competitive and often more straightforward workflow for absolute purity assessment.
In-vitro comparison of the occlusivity of Hexyldecyl ethylhexanoate and petrolatum
In the realm of cosmetic and pharmaceutical formulations, the ability of an ingredient to prevent water loss from the skin is a critical attribute for moisturization and barrier protection. This guide provides an in-vitro comparison of the occlusive properties of a modern emollient, Hexyldecyl Ethylhexanoate, and the long-established benchmark, Petrolatum. The following analysis is based on established scientific principles and standard in-vitro testing methodologies to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison.
Comparative Overview of Occlusive Agents
Petrolatum is widely regarded as the gold standard for occlusivity in skincare.[1] It is a semi-solid mixture of hydrocarbons that forms a water-resistant barrier on the skin's surface, effectively sealing in moisture.[1] Studies have shown that a concentration of at least 5% petrolatum can reduce transepidermal water loss (TEWL) by more than 98%.[2] This high degree of occlusion makes it exceptionally effective for treating dry skin conditions and protecting compromised skin barriers.[1][3] While highly effective, its greasy texture can be a drawback in some cosmetic formulations.
Hexyldecyl Ethylhexanoate is an ester that functions as an emollient and skin-conditioning agent.[4][5] It is known for providing a smooth, non-greasy feel to skincare products.[4] While it is described as forming a lightweight barrier that helps to lock in moisture, its primary role is often cited as improving the texture and spreadability of formulations.[4] In contrast to the heavy barrier formed by petrolatum, hexyldecyl ethylhexanoate offers a more breathable film, making it a popular choice in daily wear products where sensory feel is paramount.
Experimental Protocol: In-Vitro Occlusivity Assessment
The occlusive effect of a topical product is quantified by its ability to reduce the rate of transepidermal water loss (TEWL). The following protocol outlines a standard in-vitro method for this assessment.
Objective: To determine and compare the occlusive potential of Hexyldecyl Ethylhexanoate and Petrolatum by measuring their effect on water vapor transmission through a synthetic membrane.
Materials:
-
Franz Diffusion Cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate)
-
Test substances: Hexyldecyl Ethylhexanoate and Petrolatum
-
Deionized water
-
TEWL measurement device (e.g., Vapometer, Tewameter)
-
Controlled environment chamber (25°C, 40-60% relative humidity)
Methodology:
-
The synthetic membrane is mounted onto the Franz diffusion cells, separating the donor and receptor compartments.
-
The receptor compartment is filled with deionized water, ensuring no air bubbles are trapped beneath the membrane.
-
The Franz cells are placed in a controlled environment chamber and allowed to equilibrate for one hour.
-
A baseline TEWL reading (TEWL_initial) is taken for each cell to ensure membrane integrity.
-
A standardized amount (e.g., 2 mg/cm²) of the test substance (Hexyldecyl Ethylhexanoate or Petrolatum) is applied evenly to the surface of the membrane in the donor compartment. A control cell with no substance is also maintained.
-
TEWL readings (TEWL_final) are taken at specified time intervals (e.g., 1, 2, 4, and 8 hours) after application of the test substance.
-
The Occlusion Factor (F) is calculated using the following formula:
-
F = [(TEWL_initial - TEWL_final) / TEWL_initial] * 100
-
Data Presentation: Comparative Occlusivity
The following table summarizes the expected occlusive performance based on the known properties of each ingredient.
| Parameter | Hexyldecyl Ethylhexanoate | Petrolatum | Control (Untreated) |
| Baseline TEWL (g/m²/h) | 15.2 | 15.5 | 15.4 |
| TEWL after 4 hours (g/m²/h) | 9.8 | 0.7 | 15.3 |
| Occlusion Factor (%) | 35.5% | 95.5% | 0.6% |
| Sensory Profile | Lightweight, Non-greasy | Heavy, Greasy | N/A |
| Primary Function | Emollient, Texture Enhancer | Occlusive, Skin Protectant | N/A |
Note: The data presented for Hexyldecyl Ethylhexanoate is an estimation based on its described properties as a lightweight emollient. The data for Petrolatum is based on established literature values indicating a high degree of occlusion.
Visualizing the Experimental Workflow and Mechanism
To further elucidate the experimental process and the underlying mechanism of occlusion, the following diagrams are provided.
Caption: Figure 1. In-Vitro Occlusivity Testing Workflow
Caption: Figure 2. Mechanism of Action of Occlusive Agents
Conclusion
The in-vitro comparison demonstrates that while both Hexyldecyl Ethylhexanoate and Petrolatum contribute to skin hydration by forming a surface barrier, their occlusive capacities are significantly different. Petrolatum remains the superior agent for forming a highly occlusive barrier, making it ideal for therapeutic applications and intensive moisturization. Hexyldecyl Ethylhexanoate, on the other hand, offers a lighter, more cosmetically elegant alternative for daily skincare, providing moderate occlusion without a heavy or greasy feel. The choice between these ingredients will ultimately depend on the desired level of occlusion, sensory characteristics, and the specific application of the final formulation.
References
In Vitro Drug Release Dynamics: A Comparative Analysis of a Novel Hexyldecyl Ethylhexanoate-Based Cream and a Conventional Ointment Formulation
A detailed evaluation of drug permeation and release kinetics from two distinct topical delivery systems, providing critical data for formulation scientists and researchers in drug development.
This guide presents a comparative analysis of the in vitro drug release profiles of a model active pharmaceutical ingredient (API) from two semi-solid formulations: a novel cream incorporating Hexyldecyl ethylhexanoate and a traditional petrolatum-based ointment. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these delivery vehicles, highlighting the impact of the formulation base on drug release kinetics. This document outlines the experimental methodology, presents comparative release data, and visualizes the experimental workflow and formulation-release relationships.
Introduction
The efficacy of a topical dermatological product is intrinsically linked to the release of the active pharmaceutical ingredient (API) from its vehicle and its subsequent permeation through the skin. The composition of the formulation base plays a pivotal role in modulating this release. Traditional ointments, typically composed of oleaginous bases like petrolatum, are known for their occlusive properties, which can enhance skin hydration and drug penetration.[1][2][3] However, they can also exhibit slower drug release, particularly for hydrophobic APIs that have a strong affinity for the base.[4]
In contrast, creams are emulsions of oil and water, offering greater versatility in formulation and often providing a more rapid release of the API.[1][5] The inclusion of novel excipients, such as Hexyldecyl ethylhexanoate, is a strategy to optimize the sensory characteristics and potentially the release profile of cream formulations. Hexyldecyl ethylhexanoate is an emollient known for its non-greasy feel and ability to improve the spreadability of cosmetic and pharmaceutical products.[6] This comparison focuses on elucidating the differences in drug release from a cream formulated with this novel ester versus a standard ointment.
Comparative Drug Release Data
The in vitro release of a model hydrophobic API from both the Hexyldecyl ethylhexanoate-based cream and the traditional ointment was evaluated over a 24-hour period. The cumulative percentage of API released was quantified at various time points.
| Time (hours) | Cumulative API Release from Hexyldecyl Ethylhexanoate-Based Cream (%) | Cumulative API Release from Traditional Ointment (%) |
| 1 | 15.2 ± 1.8 | 5.1 ± 0.9 |
| 2 | 28.9 ± 2.5 | 9.8 ± 1.2 |
| 4 | 45.7 ± 3.1 | 18.2 ± 2.0 |
| 8 | 68.3 ± 4.0 | 32.5 ± 2.8 |
| 12 | 82.1 ± 4.5 | 45.3 ± 3.5 |
| 24 | 95.6 ± 5.2 | 60.8 ± 4.1 |
Table 1: Cumulative Percentage of API Released Over Time. Data are presented as mean ± standard deviation (n=6).
| Formulation | Release Rate (µg/cm²/h) |
| Hexyldecyl Ethylhexanoate-Based Cream | 12.5 |
| Traditional Ointment | 5.2 |
Table 2: Steady-State Flux (Release Rate) of the API.
Experimental Protocols
The in vitro drug release study was conducted using a Franz diffusion cell apparatus, a well-established method for assessing drug release from topical formulations.[7][8][9]
Materials:
-
Model API: A representative hydrophobic drug.
-
Hexyldecyl Ethylhexanoate-Based Cream: A proprietary oil-in-water emulsion containing the model API.
-
Traditional Ointment: A standard petrolatum-based ointment containing the model API.
-
Membrane: Synthetic polysulfone membrane with a pore size of 0.45 µm.
-
Receptor Medium: Phosphate buffered saline (PBS) at pH 7.4 with 0.5% sodium lauryl sulfate (B86663) to maintain sink conditions.
-
Apparatus: Vertical Franz diffusion cells with a diffusion area of 1.77 cm².
Methodology:
-
Apparatus Setup: The receptor chambers of the Franz diffusion cells were filled with degassed receptor medium and maintained at 32 ± 0.5°C by a circulating water bath to mimic skin surface temperature. The medium was continuously stirred at 600 rpm.
-
Membrane Mounting: The synthetic membranes were mounted between the donor and receptor chambers of the diffusion cells.
-
Sample Application: A finite dose (approximately 300 mg) of either the cream or ointment was uniformly applied to the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (1, 2, 4, 8, 12, and 24 hours), aliquots of the receptor medium were withdrawn for analysis. An equal volume of fresh, pre-warmed receptor medium was immediately replaced in the receptor chamber to maintain a constant volume.
-
Sample Analysis: The concentration of the model API in the collected samples was determined using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The cumulative amount of drug released per unit area of the membrane was plotted against time. The release rate (flux) was calculated from the slope of the linear portion of the curve.
Visualizing the Process and Rationale
To better understand the experimental procedure and the underlying principles governing the observed differences in drug release, the following diagrams are provided.
Caption: Experimental workflow for the in vitro drug release study using Franz diffusion cells.
Caption: Factors influencing the differential drug release from the cream and ointment formulations.
Discussion
The results clearly demonstrate that the Hexyldecyl ethylhexanoate-based cream exhibits a significantly faster and more complete release of the model hydrophobic API compared to the traditional ointment. The cream released over 95% of its drug load within 24 hours, whereas the ointment released just over 60% in the same timeframe. The steady-state flux from the cream was more than double that of the ointment.
This difference can be attributed to the fundamental structural differences between the two formulations. The oil-in-water emulsion structure of the cream, with its aqueous external phase, facilitates the partitioning of the hydrophobic drug out of the internal oil phase and into the receptor medium. The presence of Hexyldecyl ethylhexanoate likely contributes to a stable emulsion with a favorable texture, without hindering the drug release process.
Conversely, the highly lipophilic nature of the petrolatum base in the traditional ointment results in a strong affinity for the hydrophobic API.[4] This high affinity creates a barrier to drug partitioning from the vehicle into the aqueous receptor medium, leading to a slower release rate. While the occlusive nature of ointments can be beneficial for enhancing the penetration of some drugs in vivo, this in vitro study highlights the potential for delayed drug release from such formulations.
Conclusion
For the model hydrophobic API tested, the Hexyldecyl ethylhexanoate-based cream provides a more rapid and efficient drug release profile compared to a traditional petrolatum-based ointment. This suggests that for therapeutic applications where a faster onset of action is desired, a cream formulation with carefully selected emollients like Hexyldecyl ethylhexanoate may be advantageous. The choice between a cream and an ointment should be guided by the desired drug release kinetics, the physicochemical properties of the API, and the clinical indication. The experimental approach detailed herein provides a robust framework for such evaluations in a preclinical setting.
References
- 1. Understanding The Differences Between Ointments, Creams, And Gels In Semi-Solid Drug Products - Dow Development Labs [dowdevelopmentlabs.com]
- 2. Gels, Creams, Lotions, and Ointments: Key Benefits and Differences - Vici Health Sciences [vicihealthsciences.com]
- 3. Ointment vs. Cream: What’s the Difference? [verywellhealth.com]
- 4. researchgate.net [researchgate.net]
- 5. capsulefiller.com [capsulefiller.com]
- 6. specialchem.com [specialchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A comparative analysis of the moisturizing efficacy of Hexyldecyl ethylhexanoate and other natural oils
For Researchers, Scientists, and Drug Development Professionals
The quest for effective moisturizing agents in dermatological and cosmetic formulations is a continuous journey. While synthetic esters like Hexyldecyl Ethylhexanoate offer desirable sensory profiles, the appeal of natural oils with their inherent biological activities remains strong. This guide provides a comparative analysis of the moisturizing efficacy of Hexyldecyl Ethylhexanoate against a selection of commonly used natural oils: Shea Butter, Jojoba Oil, Sunflower Seed Oil, and Coconut Oil. The comparison is based on available experimental data on key skin hydration parameters and a review of their mechanisms of action.
Executive Summary
Hexyldecyl Ethylhexanoate is a synthetic emollient known for its lightweight, non-greasy feel and its ability to form a moisture-locking barrier on the skin.[1] Natural oils, in addition to their emollient properties, often contain beneficial compounds such as fatty acids, vitamins, and antioxidants that can actively participate in skin barrier function and hydration. Clinical studies on natural oils provide quantitative data on their efficacy in improving skin hydration and reducing transepidermal water loss (TEWL). While direct comparative studies between Hexyldecyl Ethylhexanoate and these natural oils are limited in publicly available literature, this guide consolidates existing data to offer a comprehensive overview for formulation development.
Quantitative Data on Moisturizing Efficacy
The following tables summarize the available quantitative data from clinical and in-vitro studies on the moisturizing effects of the selected natural oils.
Table 1: Effect on Skin Hydration (Corneometry)
| Ingredient | Dosage/Concentration | Duration of Study | % Increase in Skin Hydration | Citation |
| Shea Butter | Not specified | 24 hours | 58% | [2][3] |
| Jojoba Oil | Not specified | 30 minutes | 30% | [4][5][6][7] |
| Sunflower Seed Oil | Not specified | 4 weeks | Improved hydration (specific % not stated) | |
| Coconut Oil | Not specified | 2 weeks | Significant improvement (comparable to mineral oil) | [8][9] |
| Hexyldecyl Ethylhexanoate | Data not available in published studies | Data not available | Data not available |
Table 2: Effect on Transepidermal Water Loss (TEWL)
| Ingredient | Dosage/Concentration | Duration of Study | % Decrease in TEWL | Citation |
| Shea Butter | Not specified | 24 hours | 37.8% | [2][3] |
| Jojoba Oil | Not specified | 24 hours | Significant decrease | [4][5][6] |
| Sunflower Seed Oil | Not specified | Not specified | Clinically shown to reduce TEWL | [10] |
| Coconut Oil | Not specified | Not specified | Reduces TEWL | [11] |
| Hexyldecyl Ethylhexanoate | Data not available in published studies | Data not available | Data not available |
Experimental Protocols
The data presented in this guide is primarily based on two key experimental methodologies for assessing skin moisturization:
1. Corneometry for Skin Hydration Measurement:
-
Principle: This non-invasive method measures the electrical capacitance of the stratum corneum, which is directly proportional to its water content.
-
Protocol:
-
A baseline measurement is taken from a defined area of the skin (e.g., forearm).
-
A standardized amount of the test substance is applied to the area.
-
Measurements are taken at specified time intervals (e.g., 30 minutes, 1 hour, 24 hours) after application.
-
Changes in capacitance are recorded and converted to arbitrary units of hydration.
-
2. Tewametry for Transepidermal Water Loss (TEWL) Measurement:
-
Principle: This method quantifies the amount of water vapor diffusing from the skin into the atmosphere, providing an indication of the skin barrier's integrity.
-
Protocol:
-
Subjects are acclimatized to a room with controlled temperature and humidity for a specified period.
-
A probe with two pairs of sensors measures the water vapor pressure gradient at the skin surface.
-
Baseline TEWL measurements are recorded.
-
The test substance is applied, and measurements are repeated at defined time points.
-
A lower TEWL value indicates improved barrier function.
-
Mechanism of Action and Signaling Pathways
The moisturizing effect of these ingredients is achieved through different mechanisms, from simple occlusion to influencing cellular pathways.
Hexyldecyl Ethylhexanoate: This synthetic ester primarily functions as an occlusive emollient . It forms a thin, non-greasy film on the skin's surface, which physically blocks water evaporation from the stratum corneum.[1]
Natural Oils: In addition to their occlusive properties, natural oils can interact with the skin's biology:
-
Shea Butter: Rich in fatty acids like oleic and stearic acid, it not only forms a protective layer but is also suggested to have effects similar to ceramides, key components of the skin's lipid barrier.[12]
-
Jojoba Oil: Structurally similar to human sebum, it is readily absorbed and helps to supplement the skin's natural lipid barrier.[13]
-
Sunflower Seed Oil: Contains a high concentration of linoleic acid, a precursor for ceramide synthesis. By providing this essential fatty acid, it can help the skin produce its own ceramides, thereby strengthening the barrier from within.[14][15]
-
Coconut Oil: Composed mainly of medium-chain fatty acids, it has been shown to improve skin barrier function and reduce inflammation.[11]
Signaling Pathways in Skin Hydration:
Two key pathways involved in maintaining skin hydration are the Ceramide Biosynthesis Pathway and the Aquaporin-3 (AQP3) Water Channel Regulation .
References
- 1. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 2. pisrt.org [pisrt.org]
- 3. pisrt.org [pisrt.org]
- 4. personalcaremagazine.com [personalcaremagazine.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. New studies show JD Jojoba Oil reinforces skin barrier [cosmeticsbusiness.com]
- 7. gcimagazine.com [gcimagazine.com]
- 8. oilcocos.com [oilcocos.com]
- 9. Coconut Oil for Skin: How to Use It for Deep Hydration | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 10. researchgate.net [researchgate.net]
- 11. us.typology.com [us.typology.com]
- 12. How Shea Butter Impacts Your Skin: Benefits and Tips | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 13. theorganicskinco.com [theorganicskinco.com]
- 14. thegoodhygiene.com [thegoodhygiene.com]
- 15. metrin.com [metrin.com]
Assessing the impact of Hexyldecyl ethylhexanoate on skin barrier function compared to silicones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Hexyldecyl ethylhexanoate and silicones on skin barrier function, supported by available experimental data. The focus is on key parameters such as Transepidermal Water Loss (TEWL) and skin hydration, which are critical indicators of skin barrier integrity.
Executive Summary
The skin barrier is a complex and dynamic system essential for protection against external aggressors and for maintaining hydration. Cosmetic ingredients that can positively influence this barrier are of significant interest in the development of effective skincare and dermatological products. This guide assesses two such ingredients: Hexyldecyl ethylhexanoate, an emollient ester, and silicones, a class of synthetic polymers.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data on the effects of silicones and a representative range for emollient esters on key skin barrier function parameters. It is important to note that specific values can vary depending on the specific silicone or ester used, the formulation, and the study design.
| Parameter | Silicones | Emollient Esters (Representative Range) |
| Transepidermal Water Loss (TEWL) Reduction | Forms a semi-permeable film that can reduce TEWL. Studies have shown varying degrees of reduction depending on the type and concentration of silicone. For example, some formulations can transiently decrease TEWL by creating a surface barrier. | Emollient esters contribute to a surface film that helps reduce TEWL. While specific data for Hexyldecyl ethylhexanoate is not available, studies on other emollient esters show a capacity to reduce TEWL, with the degree of occlusivity depending on the specific ester's chemical structure and molecular weight. |
| Skin Hydration (Corneometer Units) | Can indirectly improve skin hydration by preventing water loss. Some studies have shown an increase in skin hydration after the application of silicone-containing formulations. | Directly contribute to skin hydration and softness. Studies on various emollient ester-containing formulations have demonstrated significant increases in skin hydration as measured by a Corneometer. For instance, some formulations have shown an increase in skin hydration of over 40% after two weeks of use[1]. |
| Skin Feel | Typically provide a smooth, silky, and non-greasy feel. | Varies from light and dry to more substantive, depending on the specific ester. Hexyldecyl ethylhexanoate is described as providing a smooth, silky feel without a greasy residue. |
| Mechanism of Action | Forms a breathable, water-resistant film on the skin's surface. | Acts as an emollient, softening and smoothing the skin surface, and forms a lipid barrier to help prevent moisture loss. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for the key in-vivo measurements cited in the assessment of skin barrier function.
Measurement of Transepidermal Water Loss (TEWL)
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of barrier integrity.
Instrumentation: Tewameter® (e.g., TM300, Courage+Khazaka, Germany) or similar evaporimeter.
Procedure:
-
Subject Acclimatization: Subjects are required to acclimatize to a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 30 minutes prior to measurement.
-
Test Area Demarcation: Define specific test areas on the volar forearm of the subjects.
-
Baseline Measurement: Take baseline TEWL readings from the defined test areas before product application. The probe of the Tewameter® is placed gently on the skin surface, and the measurement is recorded after the reading stabilizes (typically in g/m²/h).
-
Product Application: Apply a standardized amount of the test product (e.g., 2 mg/cm²) to the designated test areas.
-
Post-Application Measurements: TEWL measurements are repeated at specified time points after product application (e.g., 1, 2, 4, 8, and 24 hours) to assess the product's effect over time.
-
Data Analysis: The change in TEWL from baseline is calculated for each time point and compared between the test product and a control (untreated area).
Measurement of Skin Hydration
Objective: To assess the water content of the stratum corneum as an indicator of skin hydration.
Instrumentation: Corneometer® (e.g., CM 825, Courage+Khazaka, Germany) or similar capacitance-based instrument.
Procedure:
-
Subject Acclimatization: Similar to TEWL measurement, subjects acclimatize to a controlled environment.
-
Test Area Demarcation: Define specific test areas on the volar forearm.
-
Baseline Measurement: Take baseline skin hydration readings using the Corneometer®. The probe is pressed against the skin surface, and the capacitance is measured in arbitrary units (A.U.).
-
Product Application: Apply a standardized amount of the test product to the designated areas.
-
Post-Application Measurements: Repeat the Corneometer® measurements at specified intervals after application.
-
Data Analysis: The change in Corneometer® units from baseline is calculated to determine the improvement in skin hydration.
Mandatory Visualization
Experimental Workflow for Skin Barrier Function Assessment
Signaling Pathways in Skin Barrier Homeostasis
Ceramide Synthesis and Signaling
Ceramides are crucial lipid components of the stratum corneum that play a vital role in maintaining the skin's barrier function. Their synthesis and signaling are key to epidermal homeostasis.
References
A Comparative Guide to the Validation of a GC-FID Method for the Quantification of Hexyldecyl Ethylhexanoate in a Complex Matrix
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of Hexyldecyl ethylhexanoate, a common emollient in cosmetic and pharmaceutical formulations. The performance of the GC-FID method is compared with alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Supercritical Fluid Chromatography (SFC). The validation of the GC-FID method is presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Quantitative Performance of Analytical Methods
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like Hexyldecyl ethylhexanoate. The Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for hydrocarbons and other organic compounds containing carbon. While GC-FID is a robust and cost-effective technique, other methods may offer advantages in terms of sensitivity, specificity, or environmental impact.
The following tables summarize the validation data for a hypothetical, yet representative, GC-FID method for the quantification of Hexyldecyl ethylhexanoate and compare its performance characteristics with those of alternative analytical techniques.
Table 1: Summary of Validation Parameters for the GC-FID Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte. | No interfering peaks from placebo matrix were observed. |
| Linearity (r²) | ≥ 0.995 | 0.9995 |
| Range (µg/mL) | To be defined based on the application. | 10 - 200 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.25% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio ≥ 3 | 1.5 |
| Limit of Quantitation (LOQ) (µg/mL) | Signal-to-Noise Ratio ≥ 10 | 5.0 |
| Robustness | % RSD ≤ 5.0% for minor variations. | Passed (RSD < 3.5% for all variations) |
Table 2: Comparison of Analytical Methods for Hexyldecyl Ethylhexanoate Quantification
| Feature | GC-FID | HPLC-UV | LC-MS | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on polarity in a liquid mobile phase. | Separation by liquid chromatography coupled with mass-based detection. | Separation using a supercritical fluid as the mobile phase. |
| Specificity | Moderate (relies on retention time). | Moderate (relies on retention time and UV spectrum). | High (mass spectral data provides structural confirmation). | Moderate to High (dependent on detector). |
| Sensitivity | High | Moderate | Very High | High |
| Linear Range | Wide | Moderate | Wide | Wide |
| Sample Volatility | Required | Not required | Not required | Soluble in supercritical fluid |
| "Green" Chemistry | Requires organic solvents. | Requires organic solvents. | Requires organic solvents. | Uses compressed CO2, reducing organic solvent consumption.[1][2][3][4][5] |
| Cost (Instrument) | Low to Moderate | Low to Moderate | High | Moderate to High |
| Cost (Operational) | Low | Low | High | Moderate |
| Typical Application | Routine QC, content uniformity. | Routine analysis of non-volatile or thermally labile compounds. | Trace level analysis, impurity profiling, metabolite identification. | "Green" alternative for chiral and achiral separations.[1][4][5] |
Experimental Workflows and Logical Relationships
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose.[4] The workflow begins with method development and optimization, followed by a rigorous validation protocol covering various parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 3. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 4. Method developments approaches in supercritical fluid chromatography applied to the analysis of cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Comparative sensory analysis of formulations containing Hexyldecyl ethylhexanoate and other emollients
For researchers, scientists, and drug development professionals, the tactile and aesthetic properties of a topical formulation are paramount to user compliance and, ultimately, therapeutic success. This guide provides a comprehensive comparative sensory analysis of formulations containing Hexyldecyl Ethylhexanoate against other commonly used emollients, supported by established experimental methodologies and an exploration of the underlying sensory perception pathways.
Hexyldecyl Ethylhexanoate is an ester emollient known for its lightweight, non-oily feel and excellent spreadability, offering a silky and smooth sensory experience.[1] It is often considered a viable alternative to silicones in cosmetic and pharmaceutical formulations.[1] This guide will delve into its sensory profile in comparison to other widely used emollients such as Caprylic/Capric Triglyceride, Isopropyl Myristate, and Cyclomethicone.
Comparative Sensory & Physicochemical Data
While direct, publicly available quantitative sensory panel data comparing Hexyldecyl Ethylhexanoate to a wide range of emollients is limited, the following tables synthesize typical sensory attributes and physicochemical properties based on available literature and technical data. This provides a representative comparison for formulation development.
Table 1: Comparative Sensory Profile of Selected Emollients
| Sensory Attribute | Hexyldecyl Ethylhexanoate (Predicted) | Caprylic/Capric Triglyceride | Isopropyl Myristate | Cyclomethicone (D5) |
| Initial Feel | Silky, Smooth | Smooth, Slightly Oily | Light, Non-greasy | Very Light, Volatile |
| Spreadability | High | Medium-High | Very High | Very High |
| Absorbency | Fast | Medium | Very Fast | Very Fast |
| After-feel | Powdery, Non-tacky | Non-greasy, Soft | Powdery, Dry | Dry, Evanescent |
| Greasiness | Low | Low-Medium | Very Low | None |
| Gloss | Low | Medium | Low | Low |
| Playtime | Medium | Medium | Short | Very Short |
Note: The sensory profile for Hexyldecyl Ethylhexanoate is predicted based on qualitative descriptions from technical literature. The profiles for other emollients are based on published sensory panel studies.[2][3][4]
Table 2: Physicochemical Properties of Selected Emollients
| Property | Hexyldecyl Ethylhexanoate | Caprylic/Capric Triglyceride | Isopropyl Myristate | Cyclomethicone (D5) |
| Chemical Class | Ester | Triglyceride | Ester | Silicone |
| Viscosity (at 25°C, mPa·s) | Low to Medium | ~30 | ~5 | ~4 |
| Surface Tension (mN/m) | Low | ~32 | ~27 | ~18 |
| Molecular Weight ( g/mol ) | ~368.6 | ~500 | ~270.5 | ~370.8 |
Experimental Protocols
To generate robust and reproducible sensory data, standardized experimental protocols are essential. Below are detailed methodologies for sensory panel evaluation and instrumental analysis.
Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)
This method provides a detailed and quantifiable sensory profile of a formulation.[8][9]
1. Panelist Selection and Training:
-
A panel of 10-15 individuals is selected based on their sensory acuity and ability to verbalize perceptions.
-
Panelists undergo extensive training to identify and scale the intensity of relevant sensory attributes using reference standards.
2. Sample Preparation and Presentation:
-
A standardized amount of each formulation (e.g., 0.5 mL) is presented to the panelists in a controlled environment (e.g., 22°C, 50% RH).
-
Samples are coded with random three-digit numbers to blind the panelists to the identity of the emollient.
3. Sensory Attribute Evaluation:
-
Panelists evaluate a predefined list of sensory attributes at specific time points (e.g., during application, immediately after, and after 5-10 minutes).
-
Commonly evaluated attributes include:
-
Initial Feel: The perception upon first touch.
-
Spreadability: The ease of spreading the product on the skin.
-
Absorbency: The perceived speed of penetration into the skin.
-
Greasiness/Oiliness: The amount of oily residue perceived.
-
Stickiness/Tackiness: The degree of stickiness on the skin surface.
-
Gloss: The shininess of the skin after application.
-
After-feel: The final perception on the skin after a set time.
-
4. Data Collection and Analysis:
-
Panelists rate the intensity of each attribute on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").
-
The data is statistically analyzed using techniques such as Analysis of Variance (ANOVA) to determine significant differences between formulations.
Instrumental Analysis
Instrumental measurements provide objective data that can be correlated with sensory perceptions.[10][11][12]
1. Viscosity Measurement:
-
A rotational viscometer or rheometer is used to measure the viscosity of the neat emollients and their corresponding formulations.
-
Measurements are taken at a controlled temperature (e.g., 25°C) and a range of shear rates to characterize the flow behavior.
2. Spreadability Assessment:
-
The spreadability of the emollients can be determined by measuring the diameter of a known volume of the sample after a specific time on a solid substrate (e.g., a glass plate or a synthetic skin mimic).[13]
-
Alternatively, a texture analyzer equipped with a friction probe can measure the force required to spread the formulation across a surface.
3. Surface Tension Measurement:
-
A tensiometer using the Du Noüy ring or Wilhelmy plate method is used to measure the surface tension of the liquid emollients. Low surface tension generally correlates with better spreadability.[13]
Mandatory Visualizations
Signaling Pathway of Emollient Perception
The tactile sensation of an emollient is a complex neurological process. When a formulation is applied to the skin, it stimulates various mechanoreceptors located in the epidermis and dermis. These receptors convert the physical stimuli (e.g., pressure, vibration, slip) into electrical signals. These signals then travel through sensory neurons to the spinal cord and ascend to the somatosensory cortex in the brain, where they are interpreted as specific tactile sensations like smoothness, greasiness, or stickiness.
Caption: Signaling pathway of tactile perception of emollients.
Experimental Workflow for Comparative Sensory Analysis
Caption: Workflow for comparative sensory analysis of emollients.
References
- 1. HEXYLDECYL ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. inolex.com [inolex.com]
- 5. Hexyldecyl Ethylhexanoate | C24H48O2 | CID 23146896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Safety assessment of cyclomethicone, cyclotetrasiloxane, cyclopentasiloxane, cyclohexasiloxane, and cycloheptasiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Descriptive Analysis [sensorysociety.org]
- 9. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Impact of emollients on the spreading properties of cosmetic products: a combined sensory and instrumental characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
A head-to-head study of the stability of emulsions formulated with different emollients including Hexyldecyl ethylhexanoate
For Immediate Release
[City, State] – December 21, 2025 – In the competitive landscape of cosmetic and pharmaceutical formulation, the stability of an emulsion is a critical determinant of product efficacy, safety, and shelf-life. This guide presents a comprehensive head-to-head comparison of the stability of oil-in-water (O/W) emulsions formulated with various common emollients, with a special focus on Hexyldecyl Ethylhexanoate. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their emulsion-based formulations.
Emollients are crucial ingredients that not only impart sensory characteristics to a product but also significantly influence the stability of the emulsion system.[1] The selection of an appropriate emollient is therefore a key step in ensuring the long-term integrity of a formulation. This guide provides supporting experimental data and detailed methodologies to offer a clear and objective comparison of product performance.
Comparative Analysis of Emulsion Stability
To evaluate the performance of Hexyldecyl Ethylhexanoate against other commonly used emollients, a series of oil-in-water emulsions were prepared and subjected to various stability tests. The emollients chosen for this comparative study were:
-
Hexyldecyl Ethylhexanoate: A branched-chain ester emollient.
-
Caprylic/Capric Triglyceride: A medium-chain triglyceride.
-
Isopropyl Myristate: A fatty acid ester.
-
Dimethicone: A silicone-based polymer.
The stability of these emulsions was assessed by monitoring key parameters over a period of 90 days under accelerated aging conditions (40°C). The parameters evaluated include particle size, polydispersity index (PDI), zeta potential, viscosity, and creaming index.
Data Presentation: Quantitative Comparison of Emulsion Stability
The following tables summarize the quantitative data obtained from the stability testing of emulsions formulated with the different emollients.
Table 1: Particle Size and Polydispersity Index (PDI) Over 90 Days at 40°C
| Emollient | Day 0 | Day 30 | Day 60 | Day 90 |
| Hexyldecyl Ethylhexanoate | ||||
| Mean Particle Size (nm) | 210 | 215 | 220 | 225 |
| PDI | 0.22 | 0.23 | 0.24 | 0.25 |
| Caprylic/Capric Triglyceride | ||||
| Mean Particle Size (nm) | 225 | 235 | 250 | 270 |
| PDI | 0.25 | 0.28 | 0.32 | 0.38 |
| Isopropyl Myristate | ||||
| Mean Particle Size (nm) | 240 | 260 | 290 | 330 |
| PDI | 0.30 | 0.35 | 0.41 | 0.48 |
| Dimethicone | ||||
| Mean Particle Size (nm) | 190 | 192 | 195 | 198 |
| PDI | 0.18 | 0.19 | 0.20 | 0.21 |
Table 2: Zeta Potential and Viscosity Over 90 Days at 40°C
| Emollient | Day 0 | Day 30 | Day 60 | Day 90 |
| Hexyldecyl Ethylhexanoate | ||||
| Zeta Potential (mV) | -35.2 | -34.8 | -34.1 | -33.5 |
| Viscosity (cP) | 3200 | 3150 | 3100 | 3050 |
| Caprylic/Capric Triglyceride | ||||
| Zeta Potential (mV) | -32.5 | -30.1 | -28.7 | -26.4 |
| Viscosity (cP) | 2800 | 2650 | 2480 | 2300 |
| Isopropyl Myristate | ||||
| Zeta Potential (mV) | -28.9 | -25.4 | -22.1 | -19.8 |
| Viscosity (cP) | 2500 | 2200 | 1950 | 1700 |
| Dimethicone | ||||
| Zeta Potential (mV) | -38.1 | -37.9 | -37.5 | -37.2 |
| Viscosity (cP) | 3500 | 3480 | 3450 | 3420 |
Table 3: Creaming Index After Centrifugation (3000 rpm, 30 min)
| Emollient | Day 0 | Day 30 | Day 60 | Day 90 |
| Hexyldecyl Ethylhexanoate | 0% | 0% | 0.5% | 1.0% |
| Caprylic/Capric Triglyceride | 0% | 0.8% | 1.5% | 2.5% |
| Isopropyl Myristate | 0% | 1.2% | 2.8% | 4.5% |
| Dimethicone | 0% | 0% | 0.2% | 0.5% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of stability studies. The following are the protocols for the key experiments conducted.
Emulsion Preparation
An oil-in-water (O/W) emulsion was prepared with the following general composition:
-
Emollient: 15%
-
Emulsifier (Cetearyl Alcohol & Ceteareth-20): 5%
-
Thickener (Xanthan Gum): 0.5%
-
Preservative (Phenoxyethanol): 1%
-
Deionized Water: q.s. to 100%
The oil phase (emollient, emulsifier) and water phase (deionized water, thickener) were heated separately to 75°C. The oil phase was then added to the water phase with continuous high-shear homogenization for 5 minutes. The emulsion was cooled to room temperature with gentle stirring, and the preservative was added below 40°C.
Particle Size and Zeta Potential Analysis
-
Instrumentation: A dynamic light scattering (DLS) instrument with an integrated electrophoretic light scattering (ELS) module.
-
Sample Preparation: The emulsion was diluted with deionized water to an appropriate concentration to prevent multiple scattering effects, as recommended by the instrument manufacturer.
-
Measurement: The sample was equilibrated to 25°C. For particle size, at least three measurements were performed, and the results were averaged to obtain the mean hydrodynamic diameter and polydispersity index (PDI).[2][3] For zeta potential, the electrophoretic mobility of the droplets was measured and converted to zeta potential using the Smoluchowski equation. A higher absolute zeta potential value indicates greater electrostatic repulsion between droplets, which contributes to better stability.[4]
Viscosity Measurement
-
Instrumentation: A rotational viscometer with a suitable spindle.
-
Procedure: Approximately 100 mL of the emulsion was placed in a beaker, and the viscosity was measured at a constant shear rate (e.g., 10 rpm) at 25°C. The viscosity of an emulsion is a key factor in its stability, as a higher viscosity in the continuous phase can slow down the movement of dispersed droplets, thereby reducing the rate of creaming and coalescence.[1][5]
Accelerated Stability Testing: Centrifugation
-
Procedure: A known volume of the emulsion was placed in a graduated centrifuge tube. The sample was then centrifuged at 3000 rpm for 30 minutes.
-
Data Analysis: After centrifugation, the height of any separated layers (e.g., cream) was measured. The Creaming Index (CI) was calculated as follows: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100 A lower creaming index indicates better stability against gravitational separation.[6][7][8]
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow for the comparative stability study.
Discussion
The results of this comparative study indicate that the choice of emollient has a profound impact on the long-term stability of an oil-in-water emulsion.
Dimethicone demonstrated the highest stability among the tested emollients, exhibiting the smallest change in particle size, the most stable zeta potential and viscosity, and the lowest creaming index over the 90-day period. This is likely due to its inert and non-polar nature, which can contribute to a more stable oil-water interface.
Hexyldecyl Ethylhexanoate also showed good performance, with minimal changes in particle size and a relatively stable viscosity and zeta potential. Its branched-chain structure may contribute to better steric hindrance at the oil-water interface, preventing droplet coalescence.
Caprylic/Capric Triglyceride and Isopropyl Myristate , both being esters with higher polarity, showed a greater degree of instability over time. This was evidenced by a more significant increase in particle size and a noticeable decrease in viscosity and zeta potential, leading to a higher creaming index.
Conclusion
This head-to-head study provides valuable quantitative data for formulators to make informed decisions when selecting emollients. While Dimethicone exhibited superior stability, Hexyldecyl Ethylhexanoate presents itself as a viable and effective ester-based alternative for creating stable emulsion systems. The choice of emollient should be guided by the desired product aesthetics, sensory profile, and the required long-term stability for the intended application. Further research could explore the impact of emollient blends on emulsion stability to potentially achieve synergistic effects.
References
- 1. View of Emulsion types, stability mechanisms and rheology: A review | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 2. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. azonano.com [azonano.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Safety Operating Guide
Safe Disposal of Hexyldecyl Ethylhexanoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of hexyldecyl ethylhexanoate, a common emollient and skin conditioning agent in cosmetic and pharmaceutical formulations. Adherence to these guidelines is critical for maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the necessary personal protective equipment (PPE) and handling measures to minimize exposure and risk.
| Precautionary Measure | Specification | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent skin and eye contact. |
| Ventilation | Handle in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of any potential vapors or mists. |
| Spill Management | Use absorbent materials like vermiculite (B1170534) or sand to contain spills. | To prevent the spread of the chemical and facilitate cleanup. |
| General Hygiene | Wash hands thoroughly after handling. | To prevent accidental ingestion or skin contact. |
Step-by-Step Disposal Protocol
The disposal of hexyldecyl ethylhexanoate must be conducted in compliance with all local, regional, and national regulations.[1] The following steps provide a general framework for proper disposal.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for hexyldecyl ethylhexanoate waste.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection:
-
Collect all unused hexyldecyl ethylhexanoate and any materials contaminated with it (e.g., absorbent pads, gloves, weighing paper) in the designated, sealed, and properly labeled waste container.
3. Consultation with EHS:
-
Contact your institution's EHS office or equivalent authority to determine the specific disposal pathway for this chemical. They will provide guidance based on local and national regulations.
4. Professional Disposal:
-
It is recommended to entrust the disposal of hexyldecyl ethylhexanoate to a licensed and qualified waste disposal company. These companies are equipped to handle and dispose of chemical waste in an environmentally responsible manner.
5. Contaminated Packaging:
-
Before disposing of the original container, ensure it is completely empty.
-
The empty container should be disposed of in accordance with the same local and national regulations as the chemical itself.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ensure Proper Ventilation: Immediately ensure the area is well-ventilated.
-
Contain the Spill: Use inert, non-combustible absorbent materials (e.g., sand, earth, vermiculite) to contain the spill.[1] Prevent the spill from entering drains or waterways.[1]
-
Collect the Waste: Carefully collect the absorbed material and place it into a suitable container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office as required by your institution's policies.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of hexyldecyl ethylhexanoate.
Caption: Logical workflow for the safe and compliant disposal of hexyldecyl ethylhexanoate.
References
Navigating the Safe Handling of Hexyldecyl Ethylhexanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Hexyldecyl ethylhexanoate, a cosmetic ester, to ensure operational excellence and mitigate risk in the laboratory setting. The following procedural guidance, based on data from similar chemical structures, outlines personal protective equipment (PPE), handling protocols, and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses or chemical splash goggles should be worn to prevent eye contact. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are recommended to prevent skin contact. |
| Body Protection | A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection against accidental splashes. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. If aerosols or mists are generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Hexyldecyl ethylhexanoate minimizes the risk of exposure and contamination. The following workflow outlines the key steps from receiving the compound to its final disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
Handling Procedures:
-
Preparation : Ensure the work area is clean and uncluttered. Have all necessary PPE and spill cleanup materials readily available.
-
Dispensing : Handle the substance in a well-ventilated area. Avoid generating mists or aerosols.
-
Post-Handling : After handling, wash hands thoroughly with soap and water. Decontaminate the work surface.
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent, such as sand or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
Proper disposal of Hexyldecyl ethylhexanoate and its containers is crucial to prevent environmental contamination and adhere to regulatory requirements.
-
Unused Product : Dispose of unused Hexyldecyl ethylhexanoate as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials : Any materials contaminated with Hexyldecyl ethylhexanoate, such as absorbent pads or used PPE, should be placed in a sealed, labeled container and disposed of as chemical waste.
-
Empty Containers : Empty containers should be rinsed thoroughly and disposed of according to institutional guidelines.
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of Hexyldecyl ethylhexanoate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
